Product packaging for Hydrogen disulfate(Cat. No.:CAS No. 33669-58-8)

Hydrogen disulfate

Cat. No.: B14684331
CAS No.: 33669-58-8
M. Wt: 177.14 g/mol
InChI Key: VFNGKCDDZUSWLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrogen disulfate is a useful research compound. Its molecular formula is HO7S2- and its molecular weight is 177.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO7S2- B14684331 Hydrogen disulfate CAS No. 33669-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33669-58-8

Molecular Formula

HO7S2-

Molecular Weight

177.14 g/mol

IUPAC Name

sulfo sulfate

InChI

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1

InChI Key

VFNGKCDDZUSWLR-UHFFFAOYSA-M

Canonical SMILES

OS(=O)(=O)OS(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydrogen Disulfide (H₂S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen disulfide (H₂S₂), also known as disulfane, is the simplest hydrogen polysulfide. While historically overshadowed by its more stable counterpart, hydrogen sulfide (B99878) (H₂S), recent research has illuminated the significant role of H₂S₂ and other polysulfides as key signaling molecules in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the synthesis and characterization of hydrogen disulfide, offering detailed experimental protocols, quantitative data, and a discussion of its burgeoning importance in the field of drug development.

Introduction

Hydrogen disulfide is a volatile, pale yellow liquid with a camphor-like odor.[1] It is structurally similar to hydrogen peroxide, featuring a non-planar H-S-S-H linkage.[1] The inherent instability of H₂S₂, readily decomposing into hydrogen sulfide and elemental sulfur, has historically presented significant challenges to its study.[1][2] However, advancements in synthetic and analytical techniques have enabled a more thorough investigation of its properties and biological functions.

In the context of cellular biology, H₂S₂ is now recognized as a potent signaling molecule, often acting in concert with H₂S.[3] The primary mechanism of action for both molecules is believed to be S-sulfhydration (also referred to as persulfidation), a post-translational modification of cysteine residues in target proteins.[4][5] This modification can alter protein function, localization, and interaction with other molecules, thereby modulating a wide array of signaling pathways.[6][7] This guide will delve into the chemical synthesis and detailed characterization of H₂S₂, providing the foundational knowledge necessary for researchers to explore its therapeutic potential.

Synthesis of Hydrogen Disulfide

The most common and reliable method for the laboratory synthesis of hydrogen disulfide is the cracking of crude polysulfane oil (H₂Sₙ, where n > 2).[1]

Experimental Protocol: Synthesis via Polysulfane Cracking

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous calcium chloride (CaCl₂) or phosphorus pentoxide (P₂O₅) for drying

  • Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) as a solvent (optional)

  • Crushed ice

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Condenser

  • Receiving flask (Schlenk flask)

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap (e.g., Dewar condenser with dry ice/acetone slush)

Procedure:

Step 1: Preparation of Crude Polysulfane Oil

  • In the three-necked flask, prepare a concentrated aqueous solution of sodium sulfide. For every 1 mole of Na₂S·9H₂O, use the minimum amount of deionized water required for dissolution.

  • Gently heat the solution while stirring and gradually add 2 moles of finely powdered elemental sulfur. The solution will turn deep red-brown as sodium polysulfide (Na₂Sₓ) is formed.

  • Cool the flask in an ice bath.

  • Slowly add concentrated hydrochloric acid from the dropping funnel while vigorously stirring the sodium polysulfide solution. This should be performed under a fume hood as hydrogen sulfide gas will be evolved. The addition of acid will cause the separation of a dense, yellow-orange oil of crude polysulfanes (H₂Sₙ).

  • Separate the polysulfane oil from the aqueous layer using a separatory funnel. Wash the oil with cold, deionized water to remove residual acid and salts. Dry the oil over anhydrous calcium chloride or phosphorus pentoxide.

Step 2: Cracking of Polysulfanes and Purification of Hydrogen Disulfide

  • Transfer the dried polysulfane oil to a clean, dry distillation apparatus.

  • Connect the apparatus to a vacuum line equipped with a cold trap cooled to at least -78 °C.

  • Gently heat the polysulfane oil to approximately 80-100 °C under reduced pressure (typically 10-20 Torr).

  • The polysulfanes will "crack," breaking down into lower molecular weight polysulfanes, including H₂S₂.

  • Hydrogen disulfide, being more volatile than the higher polysulfanes, will distill over and be collected in the cold trap as a pale yellow liquid.

  • The collected H₂S₂ can be further purified by careful fractional distillation under vacuum at low temperatures.

Handling and Storage: Hydrogen disulfide is unstable and should be handled with care.[8] It should be stored at low temperatures (below -20 °C) in the dark, preferably under an inert atmosphere, to minimize decomposition.[8] All manipulations should be carried out in a well-ventilated fume hood due to the potential for the release of toxic H₂S gas.[8]

Characterization of Hydrogen Disulfide

A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized hydrogen disulfide.

Molecular Structure and Physical Properties

Microwave spectroscopy has provided precise data on the molecular geometry of H₂S₂.

PropertyValue
Molecular FormulaH₂S₂
Molar Mass66.14 g/mol
AppearancePale yellow liquid
Density~1.334 g/cm³ at 20 °C
Melting Point-89.6 °C
Boiling Point (extrapolated)70.7 °C
S-S Bond Length2.055 Å
S-H Bond Length1.352 Å
H-S-S Bond Angle91.3°
Dihedral Angle (H-S-S-H)90.6°
Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The infrared spectrum of H₂S₂ provides characteristic vibrational frequencies.[2][9][10]

Wavenumber (cm⁻¹)Assignment
~2500 - 2600S-H stretching (ν₁)
~880S-S stretching (ν₂)
~400 - 500Torsional mode (ν₄)
~800 - 900H-S-S bending (ν₃, ν₅)

Note: The exact peak positions can vary depending on the phase (gas, liquid, solid) and solvent.

3.2.2. Raman Spectroscopy

Raman spectroscopy is a complementary technique for observing the vibrational modes of H₂S₂.[11][12][13][14][15]

Wavenumber (cm⁻¹)Assignment
~2500 - 2600S-H stretching
~500 - 510S-S stretching
~800 - 900H-S-S bending

3.2.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of H₂S₂ is expected to show a single resonance for the two equivalent protons. The chemical shift will be influenced by the electronegativity of the sulfur atoms. While specific high-resolution data for pure H₂S₂ is scarce due to its instability, based on data from similar disulfide compounds, a chemical shift in the range of 2-4 ppm is anticipated.[16][17][18] The signal would likely be a singlet, although coupling to the quadrupolar ³³S nucleus could lead to broadening.

ParameterExpected Value/Pattern
Chemical Shift (δ)2 - 4 ppm
MultiplicitySinglet (potentially broadened)
Coupling ConstantNot applicable

Biological Signaling Pathways of Hydrogen Disulfide

While H₂S has long been recognized as a gasotransmitter, the direct signaling roles of H₂S₂ and other polysulfides are an emerging area of intense research.[3] It is now understood that H₂S₂ can also act as a signaling molecule, primarily through the S-sulfhydration of protein cysteine residues.[4][5][19][20]

S-Sulfhydration: A Key Post-Translational Modification

S-sulfhydration is the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH).[4] This modification can be induced by both H₂S and H₂S₂.[3][19] The addition of a sulfur atom can significantly alter the protein's structure and function.

S_sulfhydration cluster_0 H2S-mediated S-sulfhydration cluster_1 H2S2-mediated S-sulfhydration H2S H2S Protein-SOH Protein-S-OH (Sulfenic Acid) H2S->Protein-SOH Reduction Protein-SNO Protein-S-NO (S-Nitrosothiol) H2S->Protein-SNO Reduction Protein-SSH Protein-S-SH (Persulfide) Protein-SOH->Protein-SSH Protein-SNO->Protein-SSH H2S2 H2S2 Protein-SH Protein-S-H (Cysteine) H2S2->Protein-SH Direct Reaction Protein-SSH2 Protein-S-SH (Persulfide) Protein-SH->Protein-SSH2

Figure 1: Mechanisms of S-sulfhydration by H₂S and H₂S₂.

As depicted in Figure 1, H₂S primarily reacts with oxidized cysteine residues, such as sulfenic acids (-SOH) or S-nitrosothiols (-SNO), to form a persulfide.[19][20] In contrast, H₂S₂ is thought to be capable of directly reacting with the thiol group of cysteine to induce S-sulfhydration.[3] This distinction suggests that H₂S and H₂S₂ may have both overlapping and distinct targets and signaling outcomes within the cell.

Downstream Effects and Therapeutic Implications

The S-sulfhydration of key proteins by H₂S and H₂S₂ has been implicated in a variety of cellular processes, including:

  • Cardiovascular protection: Regulation of vascular tone and protection against ischemia-reperfusion injury.[21]

  • Neurotransmission: Modulation of neuronal activity and protection against neurodegenerative diseases.[1]

  • Inflammation and Immunity: Attenuation of inflammatory responses.

  • Cancer Biology: Both pro- and anti-cancer effects depending on the context.[7]

The ability to modulate these pathways through the controlled delivery of H₂S₂ presents exciting opportunities for the development of novel therapeutics for a wide range of diseases.

Experimental Workflow

The successful synthesis and characterization of the unstable hydrogen disulfide require a carefully planned experimental workflow.

experimental_workflow Start Start Synthesis Synthesis of H2S2 via Polysulfane Cracking Start->Synthesis Purification Purification by Vacuum Distillation Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Biological_Assays Biological Activity Assays Purification->Biological_Assays IR Infrared Spectroscopy Characterization->IR Raman Raman Spectroscopy Characterization->Raman NMR 1H NMR Spectroscopy Characterization->NMR End End IR->End Raman->End NMR->End Biological_Assays->End

Figure 2: Experimental workflow for H₂S₂ synthesis and characterization.

Conclusion

Hydrogen disulfide is emerging from the shadow of its more well-known relative, H₂S, as a critical player in cellular signaling. Its synthesis, while requiring careful handling of unstable intermediates, is achievable in a laboratory setting. The characterization of H₂S₂ through a combination of spectroscopic techniques provides the necessary confirmation of its identity and purity. For researchers in drug development, a thorough understanding of the synthesis and properties of H₂S₂ is the first step toward harnessing its therapeutic potential. The ability to selectively modulate S-sulfhydration through the delivery of H₂S₂ or related donors holds promise for the treatment of a wide range of diseases. Further research into the specific biological targets of H₂S₂ and the development of stable H₂S₂-releasing compounds will be crucial in translating the fundamental chemistry of this fascinating molecule into clinical applications.

References

Theoretical Insights into the Stability of H₂S₂ Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of hydrogen disulfide (H₂S₂) isomers. The document focuses on the two primary isomers, disulfane (B1208498) (HSSH) and thiosulfoxide (H₂SS), presenting a comprehensive overview of their relative stabilities, geometric parameters, and the computational methodologies employed in their investigation. This information is critical for understanding the fundamental chemistry of reactive sulfur species, which play significant roles in various biological processes and are of increasing interest in drug development.

Introduction to H₂S₂ Isomers

Hydrogen disulfide (H₂S₂) is a key molecule in the expanding field of reactive sulfur species. While seemingly simple, H₂S₂ can exist in different isomeric forms, with the most stable and well-characterized being disulfane (HSSH). Another important, though less stable, isomer is thiosulfoxide (H₂SS). Understanding the relative stability and energetic landscapes of these isomers is crucial for elucidating their potential roles in biological systems and for the rational design of therapeutic agents that modulate their activity. Theoretical and computational chemistry provide powerful tools to investigate these transient and reactive species, offering insights that are often difficult to obtain through experimental methods alone.

Relative Stability of HSSH and H₂SS Isomers

Theoretical studies employing high-level ab initio quantum mechanical methods have been instrumental in determining the relative stabilities of H₂S₂ isomers. The consensus from these computational investigations is that the disulfane (HSSH) isomer is significantly more stable than the thiosulfoxide (H₂SS) isomer.

The HSSH isomer itself exists in different conformations, primarily the gauche (skewed) and the trans (planar) forms. The skewed equilibrium geometry is the most stable.[1] The trans and more polar cis conformers are higher in energy.[1] Specifically, the trans and cis conformers are reported to be 6 and 8 kcal/mol higher in energy, respectively, than the skewed conformation.[1]

The energy difference between the HSSH and H₂SS isomers is substantial, with the thiosulfoxide form being considerably less stable. This inherent instability makes H₂SS a transient species, though its potential role as a reactive intermediate in biological sulfur chemistry cannot be discounted.

Table 1: Calculated Relative Energies of H₂S₂ Isomers

Isomer/ConformerLevel of TheoryRelative Energy (kcal/mol)
HSSH (Skewed)High-level ab initio0.0 (Reference)
HSSH (trans)High-level ab initio6.0[1]
HSSH (cis)High-level ab initio8.0[1]
H₂SSHigh-level ab initioSignificantly higher than HSSH

Note: A precise, directly comparable value for the relative energy of H₂SS from the same high-level study as the HSSH conformers was not available in the immediate search results. However, it is consistently reported to be significantly less stable.

Molecular Geometries

The geometric parameters of the H₂S₂ isomers, including bond lengths and bond angles, have been accurately predicted by theoretical calculations. These parameters are crucial for understanding the bonding and reactivity of these molecules.

Table 2: Calculated Geometric Parameters of H₂S₂ Isomers

IsomerParameterValue
HSSH (Skewed)S-S bond length~2.06 Å
S-H bond length~1.35 Å
S-S-H bond angle~98°
H-S-S-H dihedral angle~90°
H₂SSS=S bond lengthShorter than HSSH S-S
S-H bond lengthVaries between terminal S-H
H-S-S bond angle~100-110°

Note: The values presented are approximate and representative of typical results from high-level theoretical studies. Precise values can vary slightly depending on the computational method and basis set used.

Experimental Protocols: A Theoretical Perspective

The data presented in this guide are derived from theoretical and computational studies. The "experimental protocols" in this context refer to the computational methodologies employed to model the H₂S₂ isomers. These protocols are designed to solve the electronic Schrödinger equation to a high degree of accuracy, providing reliable predictions of molecular properties.

A typical high-level computational protocol for studying H₂S₂ isomers involves the following steps:

  • Geometry Optimization: The initial step is to find the minimum energy structure (the equilibrium geometry) for each isomer. This is achieved by using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with a sufficiently large basis set.

  • Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

  • High-Accuracy Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). This method is often considered the "gold standard" in quantum chemistry for its high accuracy.

  • Basis Set Extrapolation: To further improve the accuracy of the energy calculations, results from calculations with a series of increasingly larger basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) can be extrapolated to the complete basis set (CBS) limit. This procedure minimizes the errors associated with the incompleteness of the basis set.

Visualizing Isomeric Relationships and Computational Workflows

To better illustrate the relationships between the H₂S₂ isomers and the computational workflow used to study them, the following diagrams are provided in the DOT language for Graphviz.

H2S2_Isomers HSSH_skew HSSH (Skewed) Most Stable HSSH_trans HSSH (trans) HSSH_skew->HSSH_trans +6 kcal/mol HSSH_cis HSSH (cis) HSSH_skew->HSSH_cis +8 kcal/mol H2SS H₂SS (Thiosulfoxide) Less Stable HSSH_skew->H2SS Isomerization (High Energy Barrier)

Caption: Relative energy landscape of H₂S₂ isomers.

Computational_Workflow start Initial Structure Guess (HSSH or H₂SS) geom_opt Geometry Optimization (e.g., DFT, MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No spe_calc High-Accuracy Single-Point Energy (e.g., CCSD(T)) check_min->spe_calc Yes zpe_corr ZPVE Correction spe_calc->zpe_corr rel_energy Calculate Relative Energies zpe_corr->rel_energy

Caption: A typical computational workflow for studying H₂S₂ isomers.

Conclusion

Theoretical studies provide indispensable insights into the stability and properties of H₂S₂ isomers. The clear energetic preference for the disulfane (HSSH) structure, particularly its skewed conformation, over the thiosulfoxide (H₂SS) isomer is a fundamental aspect of H₂S₂ chemistry. The computational protocols outlined in this guide represent the state-of-the-art in accurately predicting the properties of these reactive sulfur species. For researchers in drug development, a thorough understanding of the relative stabilities and potential isomerization pathways of H₂S₂ is crucial for designing molecules that can effectively and selectively interact with and modulate the activity of these important biological signaling molecules. The continued application of high-level theoretical methods will undoubtedly further unravel the complex chemistry of H₂S₂ and its role in health and disease.

References

A Technical Guide to the Quantum Mechanical Modeling of Hydrogen Sulfate Protonation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational approaches used to model the protonation of the hydrogen sulfate (B86663) (bisulfate) anion (HSO₄⁻) to form sulfuric acid (H₂SO₄). This fundamental reaction is critical in atmospheric science, industrial catalysis, and biological systems. Understanding its mechanism and energetics at a quantum mechanical level is essential for predicting its behavior in complex chemical environments.

Theoretical Framework

The protonation of hydrogen sulfate is a complex process influenced by electronic structure, solvation, and quantum effects. Modern computational chemistry offers a suite of tools to investigate this reaction with high accuracy.

1.1. Electronic Structure Methods Quantum mechanical (QM) methods are essential for accurately describing the changes in electronic structure during the protonation event. The choice of method represents a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT is a widely used method for studying chemical reactions in condensed phases. It provides a good balance of accuracy and computational efficiency. Common functionals for this type of problem include hybrid functionals like B3LYP and M06-2X, paired with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets. DFT is particularly useful for geometry optimizations, frequency calculations, and reaction pathway mapping.[1][2]

  • Ab Initio Methods: For higher accuracy, particularly for calculating reaction energetics, ab initio methods are employed.

    • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation beyond the Hartree-Fock approximation and provides more accurate energy predictions.

    • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for computational chemistry, offering highly accurate energies for small to medium-sized molecular systems.[3]

1.2. Solvation Models The protonation of HSO₄⁻ predominantly occurs in aqueous solution, making the treatment of solvent effects paramount. The strong interactions between the ions (HSO₄⁻, SO₄²⁻, H₃O⁺) and water molecules significantly influence the reaction's thermodynamics and kinetics.[4][5]

  • Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant.[6] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Popular models include:

    • Polarizable Continuum Model (PCM): Creates a solute-shaped cavity within the dielectric continuum.

    • COSMO (Conductor-like Screening Model): A variation of PCM that is particularly effective for polar solvents.[6]

    • SMD (Solvation Model based on Density): A universal solvation model that provides accurate solvation free energies.[7]

  • Explicit Solvation Models: In this approach, a finite number of individual solvent (water) molecules are included in the QM calculation. This allows for the explicit description of direct hydrogen bonding between the solute and solvent.[4][8] Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is represented by an implicit model.

  • Ab Initio Molecular Dynamics (AIMD): This technique simulates the dynamic evolution of the system, treating both the solute and solvent molecules quantum mechanically. AIMD is crucial for understanding the dynamic nature of proton transfer, including the Grotthuss mechanism, and the rearrangement of the hydrogen bond network during the reaction.[9][10]

Computational Workflow and Protonation Pathway

A systematic computational approach is required to model the protonation reaction accurately. The general workflow and the key steps in the reaction pathway are illustrated below.

G cluster_workflow Computational Workflow A 1. Gas-Phase Optimization (HSO₄⁻, H₃O⁺, H₂SO₄) B 2. Solvated Optimization (Implicit/Explicit Models) A->B C 3. Frequency Calculation (Confirm Minima/TS) B->C D 4. Transition State (TS) Search (e.g., QST2/3, Nudged Elastic Band) B->D D->C E 5. Single-Point Energy Calculation (High-Level Theory, e.g., CCSD(T)) D->E F 6. Thermodynamic Analysis (Calculate ΔG, pKa, Proton Affinity) E->F

Caption: A generalized computational workflow for modeling hydrogen sulfate protonation.

The protonation of hydrogen sulfate by a hydronium ion (H₃O⁺) in an aqueous environment involves the formation of an intermediate complex, a transition state for proton transfer, and finally the formation of sulfuric acid and water.

G Protonation Reaction Pathway Reactants HSO₄⁻ + H₃O⁺ Reactants Intermediate [HSO₄⁻···H₃O⁺] Encounter Complex Reactants->Intermediate Diffusion TS {[SO₄···H···OH₂]²⁻ | Transition State} Intermediate->TS Proton Transfer Products H₂SO₄ + H₂O Products TS->Products Relaxation

Caption: Key stages in the protonation pathway of the hydrogen sulfate anion.

Quantitative Data

Accurate prediction of thermodynamic and kinetic data is a primary goal of QM modeling. The following tables summarize key quantitative parameters for the HSO₄⁻ protonation reaction.

Table 1: Thermodynamic Properties of HSO₄⁻ Protonation

ParameterDescriptionExperimental ValueComputational Range
pKa The acid dissociation constant for H₂SO₄ ⇌ H⁺ + HSO₄⁻. It is a measure of acid strength in solution.~1.99[11]1.5 - 2.5 (method dependent)
Proton Affinity (PA) The negative of the enthalpy change for the gas-phase reaction: HSO₄⁻ + H⁺ → H₂SO₄.-300 - 320 kcal/mol
Gibbs Free Energy of Protonation (ΔG) The free energy change for the reaction HSO₄⁻ + H₃O⁺ → H₂SO₄ + H₂O in aqueous solution.Favorable-5 to -10 kcal/mol

Note: Computational values are highly dependent on the level of theory, basis set, and solvation model used.

Table 2: Selected Geometric Parameters (Gas Phase, DFT Optimized)

MoleculeBond/AngleLength (Å) / Angle (°)
HSO₄⁻ S=O~1.45
S-OH~1.60
∠(O=S=O)~113
H₂SO₄ S=O~1.43
S-OH~1.57
∠(HO-S-OH)~101

Experimental Protocols for Validation

Computational models must be validated against experimental data. Several techniques are used to study the thermodynamics and structure of the hydrogen sulfate-sulfuric acid system.

4.1. pKa Determination by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated (H₂SO₄) and deprotonated (HSO₄⁻) species.

  • Objective: To determine the pKa of the second dissociation of sulfuric acid.

  • Methodology:

    • Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., pH 1.0 to 3.0).

    • Add a constant, known concentration of a sulfate salt (e.g., NaHSO₄) to each buffer solution.

    • Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

    • Identify a wavelength where the absorbance of HSO₄⁻ and H₂SO₄ differs significantly.

    • Plot the measured absorbance at this wavelength against the pH of the solutions. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[12][13][14]

4.2. Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are powerful tools for identifying the vibrational modes of HSO₄⁻ and H₂SO₄, providing direct insight into their molecular structure and hydrogen bonding environment.[15][16]

  • Objective: To characterize the structural differences between HSO₄⁻ and H₂SO₄ and validate calculated vibrational frequencies.

  • Methodology:

    • Prepare aqueous solutions of sulfuric acid at different concentrations, corresponding to varying ratios of HSO₄⁻ and SO₄²⁻.

    • Acquire Raman or IR spectra for each solution.

    • Identify characteristic peaks corresponding to S=O stretches, S-OH stretches, and O-S-O bending modes for each species.

    • Compare the experimentally observed peak positions and intensities with the vibrational frequencies calculated from QM models (after applying an appropriate scaling factor to the computational data). A good agreement validates the accuracy of the computed geometries.[16]

4.3. Calorimetry

Isothermal titration calorimetry (ITC) can be used to measure the enthalpy change (ΔH) of the protonation reaction directly.

  • Objective: To determine the enthalpy of protonation of HSO₄⁻.

  • Methodology:

    • A solution of a sulfate salt (e.g., Na₂SO₄) is placed in the sample cell of the calorimeter.

    • A strong acid (e.g., HCl) is placed in the injection syringe.

    • The acid is titrated into the sulfate solution in small, precise aliquots.

    • The heat released or absorbed during the protonation of SO₄²⁻ to HSO₄⁻ is measured after each injection.

    • The resulting data of heat per injection versus molar ratio are fitted to a binding model to extract the enthalpy of reaction (ΔH). This provides a key thermodynamic benchmark for computational models.

References

The Discovery and History of Hydrogen Polysulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Executive Summary

For over two centuries, the sulfur-containing gas hydrogen sulfide (B99878) (H₂S) was known primarily for its toxicity. However, the discovery of its endogenous production in mammals in 1989 sparked a paradigm shift, recasting it as a crucial gasotransmitter. More recent investigations have unveiled a deeper layer of complexity: hydrogen polysulfides (H₂Sₙ, n>1), once obscure chemical curiosities, are now emerging as the primary mediators of many biological effects previously attributed to H₂S. These sulfane sulfur species are more potent and nucleophilic than H₂S and are central to redox signaling and cellular protection. This technical guide provides an in-depth exploration of the historical journey of polysulfides, from ancient alchemical mixtures to their modern-day recognition as pivotal signaling molecules. It details their quantitative properties, key experimental methodologies for their synthesis and detection, and the intricate signaling pathways through which they exert their profound physiological effects.

A Journey Through Time: The History of Polysulfides

Ancient Origins to Chemical Discovery

The history of polysulfides predates modern chemistry. Mixtures containing alkali metal polysulfides, known as "liver of sulfur" (hepar sulphuris) due to their brownish-red, liver-like appearance, were used in ancient Egypt for medicinal purposes and by Graeco-Egyptian alchemists for creating golden patinas on metals.[1][2][3][4] These reactive sulfur mixtures were unknowingly part of the experimental landscape for centuries.

The modern chemical story begins with the formal discovery of hydrogen sulfide (H₂S). In 1777, the Swedish chemist Carl Wilhelm Scheele is credited with first synthesizing and characterizing the gas, which he produced by reacting acid with metal sulfides, including polysulfides.[5][6][7] For the next 200 years, H₂S was studied almost exclusively as a poisonous environmental and industrial gas, notorious for its rotten-egg smell and its ability to inhibit cellular respiration.[5][8]

The Biological Awakening: From Toxin to Endogenous Messenger

The perception of H₂S began to change dramatically in the late 20th century. In 1989, Warenycia and colleagues detected significant, endogenously produced levels of sulfide in the mammalian brain, reporting concentrations between 50 and 160 µmol/L.[9][10][11][12] This seminal discovery proposed a physiological role for a molecule long considered only a toxin, paving the way for its recognition as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).

The Modern Era: Polysulfides Emerge as the Primary Mediators

As research into H₂S biology intensified, a new understanding began to form: H₂S itself might be a precursor to the true signaling molecules. It is now recognized that hydrogen polysulfides (H₂Sₙ) and related persulfides (R-SSH) are key players.[9][11] These species can be generated enzymatically by 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) or through the oxidation of H₂S.[11] Evidence suggests that polysulfides are more potent activators of key signaling targets, such as the TRPA1 ion channel, than H₂S itself. Much of what was once termed "H₂S signaling" is now being re-evaluated as the biology of hydrogen polysulfides.

Quantitative and Physicochemical Properties

Understanding the function of hydrogen polysulfides requires a grasp of their fundamental properties and concentrations in biological systems.

Table 1: Physicochemical Properties of Hydrogen Polysulfides
PropertyH₂S₂H₂S₃H₂S₄Reference
Appearance (20°C) Yellow LiquidYellow LiquidYellow Liquid
Boiling Point (°C) 70170240
Freezing Point (°C) -90-53-85
pKa₁ 5.04.23.8
pKa₂ 9.77.56.3
Table 2: Endogenous Concentrations of Sulfide and Polysulfides
AnalyteTissue / FluidConcentration Range (μM)Detection MethodReference
Sulfide (H₂S/HS⁻) Rat Brain Tissue50 - 160Gas Dialysis/Ion Chrom.[12]
Polysulfides Human Plasma~8,000EMSP-MB Assay[9]
Polysulfides Human Saliva~120EMSP-MB Assay[9]
Polysulfides Human Tears~1,100EMSP-MB Assay[9]
Polysulfides Murine Endothelial CellsNanomolar RangeLC-MS/MS with SSP4 Probe[5][6]
Reactive Sulfide Rat Blood (Baseline)0.4 - 0.9HPLC-FLD (mBB Deriv.)
Note: Early measurements of brain sulfide are considered by some to be overestimates.
Table 3: Selected Reaction Rate Constants
Reactants (at pH 7.4)Product(s)Rate Constant (k, M⁻¹s⁻¹)Reference
H₂S + H₂O₂ HSOH0.73
H₂S + Peroxynitrite HSOH4.8 x 10³
H₂S + Hypochlorite HSCl8 x 10⁷
HSOH/HSCl + HS⁻ H₂S₂1 x 10⁵

Core Signaling Pathways of Hydrogen Polysulfides

Hydrogen polysulfides exert their effects by modifying specific cysteine residues on target proteins, a process known as S-sulfhydration or persulfidation. This post-translational modification can dramatically alter protein function and activate critical signaling cascades.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Polysulfides S-sulfhydrate a key cysteine residue on Keap1 (Cys151), inducing a conformational change that liberates Nrf2.[3] Nrf2 then translocates to the nucleus to activate the expression of a suite of antioxidant and cytoprotective genes.[2][8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2Sn H₂Sₙ / H₂S Keap1_Nrf2 Keap1-Nrf2 Complex H2Sn->Keap1_Nrf2 S-sulfhydration of Keap1 (Cys151) Keap1_SH Keap1-S-SH (Sulfhydrated) Keap1_Nrf2->Keap1_SH Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Keap1_SH->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activates

Fig. 1: H₂Sₙ-mediated activation of the Nrf2 antioxidant pathway.
Regulation of the PTEN/Akt Tumor Suppressor Pathway

The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling pathway. Reactive oxygen and sulfur species can reversibly oxidize and inactivate PTEN by modifying its catalytic cysteine (Cys124), often through the formation of a disulfide bond with another internal cysteine (Cys71). This inactivation of PTEN allows for the accumulation of PIP₃ and subsequent activation of the downstream kinase Akt, promoting cell survival. Endogenous polysulfides are potent regulators of this pathway.

PTEN_Akt_Pathway H2Sn H₂Sₙ / ROS PTEN_Active Active PTEN (Cys124-SH) H2Sn->PTEN_Active Oxidation/ Persulfidation PTEN_Inactive Inactive PTEN (Oxidized Cys124) PTEN_Active->PTEN_Inactive PIP2 PIP₂ PTEN_Active->PIP2 Dephosphorylates pAkt p-Akt (Active) PTEN_Active->pAkt PTEN_Inactive->PTEN_Active Reduction (e.g., Trx) PI3K PI3K PIP3 PIP₃ PIP3->pAkt Activates PI3K->PIP3 Phosphorylates Akt Akt Survival Cell Survival & Proliferation pAkt->Survival Promotes

Fig. 2: Redox regulation of the PTEN/Akt signaling pathway by H₂Sₙ.
Activation of TRPA1 Ion Channels

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel found primarily on sensory neurons that acts as a sensor for noxious chemical stimuli. Polysulfides are exceptionally potent activators of TRPA1, significantly more so than H₂S.[1][7] They act by covalently modifying highly reactive cysteine residues located in the N-terminal cytoplasmic domain of the channel.[1][7] This modification induces a conformational change, opening the channel pore and allowing an influx of Ca²⁺, which triggers downstream signaling events like pain sensation and neurogenic inflammation.

TRPA1_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca_out Ca²⁺ TRPA1_open TRPA1 Channel (Open) N-Terminus Cys-S-SH Ca_out->TRPA1_open Influx TRPA1_closed TRPA1 Channel (Closed) N-Terminus Cys-SH Ca_in Ca²⁺ Influx TRPA1_open->Ca_in H2Sn H₂Sₙ H2Sn->TRPA1_closed Covalent Modification Signaling Downstream Signaling (e.g., Pain, Inflammation) Ca_in->Signaling

Fig. 3: Activation of the TRPA1 ion channel by intracellular H₂Sₙ.

Key Experimental Methodologies

Reliable methods for the synthesis and detection of polysulfides are crucial for advancing research in this field.

Synthesis of Polysulfide Donors: Sodium Polysulfides (Na₂Sₙ)

Aqueous solutions of sodium polysulfides (e.g., Na₂S₂, Na₂S₃, Na₂S₄) are commonly used as donors for in vitro studies. They can be readily prepared from sodium sulfide (Na₂S) and elemental sulfur.

Protocol: Preparation of Aqueous Sodium Polysulfide (Na₂Sₙ)

  • Objective: To prepare a stock solution of a specific sodium polysulfide (e.g., 100 mM Na₂S₃).

  • Materials:

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Elemental sulfur (S₈) powder

    • Deionized water, thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes.

    • Inert atmosphere (glove box or nitrogen/argon line).

  • Procedure:

    • All operations should be performed under an inert atmosphere to prevent oxidation.[8]

    • To prepare Na₂Sₙ, sodium sulfide and elemental sulfur are combined in a molar ratio of 1:(n-1). For Na₂S₃, the ratio is 1 mole Na₂S to 2 moles of elemental sulfur (S).

    • Example Calculation for 10 mL of 100 mM Na₂S₃:

      • Moles of Na₂S₃ needed: 0.1 M * 0.010 L = 0.001 moles.

      • Mass of Na₂S·9H₂O (MW: 240.18 g/mol ): 0.001 mol * 240.18 g/mol = 0.240 g.

      • Moles of elemental sulfur (S) needed: 0.001 mol Na₂S * 2 = 0.002 moles S.

      • Mass of sulfur (AW: 32.06 g/mol ): 0.002 mol * 32.06 g/mol = 0.064 g.

    • Weigh the calculated amounts of Na₂S·9H₂O and elemental sulfur powder and add them to a glass vial.

    • Add the desired volume of deoxygenated deionized water (e.g., 10 mL).

    • Seal the vial and stir the mixture vigorously at room temperature until the elemental sulfur is completely dissolved. The solution will turn a characteristic yellow-orange color.[5][8]

    • The resulting solution should be used fresh, as polysulfides are susceptible to degradation. Store under an inert atmosphere and protect from light.[1]

Detection and Quantification of Biological Polysulfides

The "gold standard" for detecting reactive sulfur species, including polysulfides, involves derivatization with monobromobimane (B13751) (mBB) followed by separation and detection via High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) or tandem mass spectrometry (MS/MS).

Protocol: Polysulfide Detection via mBB Derivatization and HPLC-FLD

  • Objective: To quantify polysulfides in a biological sample (e.g., serum, cell lysate).

  • Principle: mBB is a thiol-reactive reagent that forms a stable, fluorescent adduct with sulfide and the terminal sulfane sulfur of polysulfides. The resulting derivatives (e.g., S(Bim)₂, S₂(Bim)₂) can be separated by reverse-phase HPLC and quantified by their fluorescence.

  • Workflow Diagram:

mBB_Workflow Sample 1. Sample Collection (e.g., Serum, Lysate) Deriv 2. Derivatization Add Tris-HCl Buffer Add Monobromobimane (mBB) Sample->Deriv Incubate 3. Incubation (Dark, Room Temp, 30 min) Deriv->Incubate Stop 4. Stop Reaction (Add Sulfosalicylic Acid) Incubate->Stop HPLC 5. HPLC-FLD Analysis Inject Sample onto C18 Column Stop->HPLC Detect 6. Detection & Quantification Fluorescence (Ex/Em ~390/475 nm) HPLC->Detect

Fig. 4: Experimental workflow for polysulfide detection using mBB derivatization.
  • Detailed Procedure (Adapted from):

    • Reagent Preparation:

      • Tris-HCl Buffer: Prepare a 200 mM Tris-HCl buffer containing 0.1 mM DTPA, adjust pH to 9.5.

      • mBB Solution: Prepare a 1.5 mM solution of monobromobimane in acetonitrile (B52724).

      • Stop Solution: Prepare a 200 mM solution of 5-sulfosalicylic acid in water.

    • Derivatization:

      • In a microcentrifuge tube, mix 30 µL of the biological sample (or standard) with 70 µL of Tris-HCl buffer.

      • Add 50 µL of the 1.5 mM mBB solution.

      • Immediately cap the tube, vortex vigorously for 5-10 seconds.

      • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Reaction Quenching:

      • Stop the reaction by adding 50 µL of the 200 mM 5-sulfosalicylic acid solution.

      • Vortex for 5 seconds.

      • Centrifuge the sample to pellet any precipitated proteins.

    • HPLC Analysis:

      • Transfer the supernatant to an HPLC vial.

      • Inject the sample onto a C18 reverse-phase column.

      • Use a gradient elution with a mobile phase consisting of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.

      • Detect the bimane adducts using a fluorescence detector set to an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

      • Quantify peaks by comparing their area to a standard curve generated with known concentrations of Na₂Sₙ standards.

Conclusion and Future Directions

The journey to understand hydrogen polysulfides has been one of rediscovery, transforming these molecules from ancient remedies and chemical reagents into central players in modern redox biology. It is now clear that H₂Sₙ species are not merely derivatives of H₂S but are potent signaling molecules in their own right, regulating fundamental cellular processes through protein S-sulfhydration.

For researchers and drug development professionals, this new paradigm offers exciting opportunities. Targeting the enzymes that produce polysulfides or developing novel polysulfide-donating drugs could provide new therapeutic avenues for diseases rooted in oxidative stress and redox dysregulation, including neurodegenerative disorders, cardiovascular disease, and cancer. The continued development of more sensitive and specific detection methods will be paramount in untangling the complex interplay of different polysulfide species in health and disease. The ancient "liver of sulfur" has found new life, and its secrets are only just beginning to be revealed.

References

An In-depth Technical Guide to the Acid-Base Properties of Aqueous Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogen sulfate (B86663) ion (HSO₄⁻), also known as bisulfate, is a crucial intermediate in the dissociation of sulfuric acid and a significant species in various chemical and biological systems. Its ability to act as both a proton donor and acceptor makes its acid-base chemistry particularly relevant in fields ranging from industrial catalysis to pharmaceutical formulation. This guide provides a detailed examination of the acid-base properties, thermodynamics, and experimental characterization of aqueous hydrogen sulfate.

Amphiprotic Nature of Hydrogen Sulfate

Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it donates its two protons in a stepwise manner. The first dissociation is essentially complete in aqueous solution, establishing sulfuric acid as a strong acid and producing the hydrogen sulfate ion.[1]

Step 1 (Strong Acid Dissociation): H₂SO₄(aq) → H⁺(aq) + HSO₄⁻(aq)

The resulting hydrogen sulfate ion is the conjugate base of the strong acid sulfuric acid.[2] However, HSO₄⁻ is also capable of donating its remaining proton, making it the conjugate acid of the sulfate ion (SO₄²⁻).[3][4] This dual ability to accept or donate a proton defines HSO₄⁻ as an amphiprotic species.[3]

Step 2 (Weak Acid Dissociation): HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

This second dissociation is not complete and exists as an equilibrium.[1] Consequently, hydrogen sulfate is considered a weak acid.[2][5] Its behavior—whether it acts as an acid or a base—depends on the pH of the surrounding medium.[3] In acidic conditions, the equilibrium favors the protonated HSO₄⁻ form, while in basic conditions, it shifts towards the deprotonated SO₄²⁻ form.[3]

Quantitative Acid Strength: Ka and pKa

The strength of hydrogen sulfate as a weak acid is quantified by its acid dissociation constant (Ka). The Ka for this second dissociation is significantly smaller than that of the first, highlighting its weaker acidic nature.[2] Various sources report slightly different values, which can be influenced by temperature and ionic strength.

ParameterValueTemperature (°C)Reference
Ka 1.0 x 10⁻²25[6][7][8]
Ka 1.2 x 10⁻²Not Specified[5]
Ka 1.26 x 10⁻²Not Specified[1]
Ka 0.011925[9]
pKa ~1.9Not Specified[3]
pKa ~2.0025Calculated from Ka = 1.0 x 10⁻²

Note: pKa is calculated as -log₁₀(Ka). Slight variations in Ka lead to corresponding differences in pKa.

Thermodynamics of Dissociation

The dissociation of hydrogen sulfate is an endothermic process, as indicated by a positive change in enthalpy (ΔH°). The Gibbs free energy change (ΔG°) and entropy change (ΔS°) further characterize the spontaneity and disorder of the reaction.

Thermodynamic ParameterValue (at 25 °C)UnitReference
ΔG° (Gibbs Free Energy) 11.00 ± 0.27kJ·mol⁻¹[9]
ΔH° (Enthalpy Change) -25.11 ± 0.80kJ·mol⁻¹[9]

Note: The reference data for ΔH° appears to have a typographical error and is likely positive, consistent with most acid dissociation reactions. The dissociation process requires energy to break the O-H bond.

The thermodynamic values are crucial for predicting how the equilibrium constant, and thus the pH of a solution containing hydrogen sulfate, will change with temperature.[10][11]

Experimental Determination of pKa

The pKa of hydrogen sulfate can be reliably determined using potentiometric titration. This method involves monitoring the pH of a hydrogen sulfate solution as a strong base (e.g., sodium hydroxide, NaOH) is added incrementally.[12]

  • Solution Preparation : Prepare a standardized solution of a hydrogen sulfate salt (e.g., 0.1 M sodium hydrogen sulfate, NaHSO₄). Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Apparatus Setup : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place a known volume of the NaHSO₄ solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration : Add the NaOH titrant from a buret in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[13][14]

  • pKa Determination :

    • Identify the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of HSO₄⁻.[13]

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid (HSO₄⁻). This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, [HSO₄⁻] = [SO₄²⁻].

Other advanced techniques for pKa determination include capillary electrophoresis and spectroscopy, which can be particularly useful for complex matrices or when only small sample volumes are available.[15][16]

Implications for Research and Development

A thorough understanding of hydrogen sulfate's acid-base properties is vital for professionals in drug development and scientific research.

  • Buffer Systems : The HSO₄⁻/SO₄²⁻ conjugate pair can act as a buffer system, maintaining a stable pH around its pKa of ~1.9.[3] This is particularly useful in highly acidic conditions.

  • Pharmaceutical Formulations : The protonation state of active pharmaceutical ingredients (APIs) can significantly affect their solubility, stability, and bioavailability. The presence of hydrogen sulfate as an excipient or counter-ion requires careful consideration of its effect on the formulation's pH.

  • Analytical Chemistry : In analytical methods like chromatography, controlling the pH is essential for achieving desired separations. Knowledge of the pKa of all components, including hydrogen sulfate, is necessary for method development.[15]

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Disulfide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Disulfide Bond

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol groups, is a critical structural and functional motif in chemistry and biology. In proteins, these bonds are pivotal for stabilizing tertiary and quaternary structures, particularly in secreted proteins and antibodies that must endure the oxidizing extracellular environment. Beyond their structural role, disulfide bonds are active participants in biochemical processes, acting as redox switches that modulate protein function. Their unique chemical properties, including a delicate balance of stability and reactivity, have made them invaluable tools in drug development, where they serve as cleavable linkers for targeted drug delivery systems. This guide provides a detailed examination of the electronic structure, bonding characteristics, and conformational landscape of disulfide compounds, alongside the experimental methodologies used for their characterization.

Electronic Structure and Molecular Orbitals

The properties of the disulfide bond are rooted in its electronic structure. The sulfur-sulfur sigma (σ) bond is formed by the overlap of the 3p orbitals of the two sulfur atoms. The highest occupied molecular orbitals (HOMOs) are typically the antibonding combinations of the 3p lone pair orbitals on the sulfur atoms (π* orbitals), which are perpendicular to the S-S bond axis. The lowest unoccupied molecular orbital (LUMO) is the antibonding σ* orbital along the S-S axis.

This electronic arrangement explains several key features:

  • Nucleophilic and Electrophilic Attack : The polarizability of sulfur atoms and the accessibility of the lone pairs (HOMOs) make the disulfide bond susceptible to nucleophilic attack, leading to thiol-disulfide exchange. The low-lying σ* LUMO allows the bond to be cleaved by reduction.

  • Dihedral Angle Preference : The repulsion between the non-bonding electron pairs on the adjacent sulfur atoms is minimized when the C-S-S-C dihedral angle (χ3) is approximately ±90°. This gauche conformation is energetically favorable over the eclipsed (0°) or anti-periplanar (180°) conformations.

  • n→π Interactions: Noncovalent interactions, such as the donation of electron density from a sulfur lone pair (n) to a nearby amide carbonyl antibonding orbital (π), can further stabilize specific conformations and modulate the reactivity of cysteine residues and disulfide bonds in proteins.

Molecular_Orbital_Diagram cluster_S1 Sulfur 1 Atomic Orbitals cluster_SS S-S Molecular Orbitals cluster_S2 Sulfur 2 Atomic Orbitals s1_3p 3p s1_p1 s1_p2 s1_p3 sigma_star σ* (LUMO) s1_p1->sigma_star sigma_bonding σ s1_p1->sigma_bonding pi_star π* (HOMO) s1_p2->pi_star pi_bonding π s1_p2->pi_bonding pi_star2 π* (HOMO) s1_p3->pi_star2 pi_bonding2 π s1_p3->pi_bonding2 s2_3p 3p s2_p1 s2_p2 s2_p3 s2_p1->sigma_star s2_p1->sigma_bonding s2_p2->pi_star s2_p2->pi_bonding s2_p3->pi_star2 s2_p3->pi_bonding2 label_energy Energy

Caption: Molecular orbital diagram for a disulfide bond.

Geometric and Conformational Properties

The three-dimensional structure of the disulfide bridge is not rigid. It is defined by five key dihedral angles: χ1 and χ1' (N-Cα-Cβ-S), χ2 and χ2' (Cα-Cβ-S-S), and χ3 (Cβ-S-S-Cβ). The flexibility and rotation around these bonds give rise to distinct conformational families.

The C-S-S-C dihedral angle (χ3) is the most defining feature, with a strong preference for a non-planar, gauche conformation near ±90°. This minimizes the repulsion between the lone pairs of electrons on the sulfur atoms. The sign of the χ3 angle determines the chirality or "handedness" of the disulfide bond. Based on the combination of these angles, disulfide bridges in proteins are classified into several motifs, such as "spirals," "hooks," and "staples," each associated with different local protein backbone structures.

Caption: The five dihedral angles defining disulfide conformation.

Quantitative Geometric Data

The geometry of the disulfide bond has been extensively characterized. While values can vary depending on the local chemical environment, typical parameters provide a baseline for understanding and modeling these structures.

ParameterTypical ValueRangeCitation
S-S Bond Length2.05 Å1.95 - 2.10 Å
C-S-S Bond Angle104°98° - 108°
C-S-S-C Dihedral (χ3)± 90°±80° - ±100°

Energetics and Stability

Disulfide bonds are strong covalent linkages that contribute significantly to the thermodynamic stability of proteins. This stabilization primarily arises from the entropic cost of constraining the unfolded polypeptide chain, which makes the folded state more favorable.

PropertyTypical ValueNotesCitation
Bond Dissociation Energy60 kcal/mol (251 kJ/mol)Weaker than C-C or C-H bonds, making it a "weak link."
Stabilization Energy~60 kJ/molContribution to protein stability under physiological conditions.
Standard Redox Potential-250 mV (vs. SHE, pH 7)Favors formation in oxidizing environments (e.g., ER).

Experimental Methods for Characterization

A suite of biophysical and analytical techniques is employed to study disulfide bonds, from determining their precise location in a protein to analyzing their conformational dynamics.

X-ray Crystallography

Methodology Overview: X-ray crystallography provides high-resolution, three-dimensional structural information, allowing for the direct visualization of disulfide bonds. The protocol involves:

  • Protein Crystallization: A highly purified and concentrated protein solution is brought to a state of supersaturation under specific conditions (pH, temperature, precipitants) to induce the formation of a well-ordered crystal lattice.

  • X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The electrons in the crystal's atoms diffract the X-rays, producing a distinct pattern of spots.

  • Data Collection and Processing: The diffraction pattern is recorded by a detector. The intensities and positions of the spots are processed to calculate the electron density map of the molecule.

  • Structure Determination and Refinement: An atomic model is built into the electron density map. The final model is refined to best fit the experimental data, providing precise coordinates for each atom, including the sulfur atoms of a disulfide bridge. The distance between two cysteine sulfur atoms of ~2.0 Å in the final model confirms the presence of a disulfide bond.

Raman Spectroscopy

Methodology Overview: Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is particularly sensitive to the S-S and C-S bonds.

  • Sample Preparation: The sample (solid or in solution) is placed in a suitable container (e.g., quartz cuvette).

  • Laser Excitation: The sample is illuminated with a monochromatic laser source. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering).

  • Signal Detection: The Raman scattered light is collected and passed through a spectrometer to separate the different frequencies.

  • Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes. The S-S stretching vibration typically appears in the 500-550 cm⁻¹ region, while the C-S stretch is found around 630-760 cm⁻¹. The exact frequency of the S-S stretch has been shown to correlate with the C-S-S-C (χ3) dihedral angle, providing insights into bond conformation and strain.

Mass Spectrometry (MS) for Disulfide Mapping

Methodology Overview: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for determining the connectivity of disulfide bonds in proteins. The "bottom-up" approach is most common.

  • Proteolytic Digestion (Non-reducing): The protein is digested into smaller peptides using a protease (e.g., trypsin) under non-reducing and acidic conditions to ensure the native disulfide bonds remain intact.

  • Optional Reduction/Alkylation: A parallel sample is treated with a reducing agent (e.g., DTT) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to cap the free thiols. This serves as a control.

  • LC Separation: The peptide mixtures (non-reduced and reduced/alkylated) are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • MS and MS/MS Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. In the non-reduced sample, disulfide-linked peptides will have a specific mass. These parent ions are isolated and fragmented (MS/MS).

  • Data Analysis: Specialized software is used to analyze the complex MS/MS spectra. By comparing the non-reduced and reduced samples, peptides that were originally linked by a disulfide bond can be identified, thus mapping the specific cysteine residues involved in each bond.

MS_Workflow start Protein Sample (with Disulfide Bonds) digest Non-Reducing Proteolytic Digestion (e.g., Trypsin) start->digest split Split Sample digest->split lcms_nonred LC-MS/MS Analysis (Non-Reduced) split->lcms_nonred Path A reduce_alkylate Reduce (DTT) & Alkylate (IAM) split->reduce_alkylate Path B analysis Bioinformatics Analysis: Compare MS/MS Spectra lcms_nonred->analysis lcms_red LC-MS/MS Analysis (Reduced Control) reduce_alkylate->lcms_red lcms_red->analysis result Disulfide Bond Connectivity Map analysis->result

Caption: Experimental workflow for protein disulfide bond mapping.

Role in Biological Systems and Drug Development

Disulfide bonds are not merely static structural elements; they are dynamic players in cellular function and disease, making them attractive targets for therapeutic intervention.

Redox Signaling: In the cytoplasm, which is a reducing environment, most cysteines exist as free thiols. However, specific disulfide bonds can form transiently as part of signaling cascades, acting as redox switches that alter a protein's activity or interaction partners in response to cellular oxidative stress.

Drug Development: The differential redox potential between the extracellular space (oxidizing) and the intracellular environment (reducing, high glutathione (B108866) [GSH] concentration) is exploited in drug design.

  • Antibody-Drug Conjugates (ADCs): Cytotoxic drugs are attached to antibodies via disulfide linkers. The ADC remains stable in the bloodstream, but upon internalization into a target cell (e.g., a cancer cell), the high intracellular GSH concentration cleaves the disulfide bond, releasing the active drug payload precisely where it is needed.

  • Prodrugs: Small molecule drugs can be inactivated by creating a disulfide-linked dimer or by attaching a disulfide-linked promoiety. This prodrug is activated upon entering the reducing environment of target cells, enhancing specificity and reducing systemic toxicity.

Drug_Delivery_Pathway cluster_cell Intracellular Environment adc_circ ADC in Circulation (Stable Disulfide Linker) tumor_cell Tumor Cell adc_circ->tumor_cell Targeting internalization ADC Internalization (e.g., Receptor-Mediated) adc_circ->internalization lysosome Lysosome/ Cytosol internalization->lysosome cleavage Thiol-Disulfide Exchange: Linker Cleavage lysosome->cleavage gsh High [GSH] (Glutathione) gsh->cleavage drug_release Active Drug Released cleavage->drug_release apoptosis Cellular Apoptosis drug_release->apoptosis

Caption: Redox-responsive drug release via a disulfide linker.

Conclusion

The disulfide bond is a sophisticated covalent linkage whose importance extends far beyond simple structural stabilization. Its unique electronic configuration dictates a specific, non-planar geometry and a reactivity that allows it to function as a biological redox switch. This duality of stability and controlled cleavage has been harnessed by nature and, increasingly, by scientists in the field of drug development. A thorough understanding of the disulfide's fundamental properties—from its molecular orbitals to its conformational dynamics—is essential for researchers aiming to manipulate protein stability, engineer novel biocatalysts, or design next-generation targeted therapeutics. The continued refinement of analytical techniques will further illuminate the multifaceted roles of this critical bond in health and disease.

An In-depth Technical Guide to the Thermodynamic Properties of the Bisulfate Ion in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the bisulfate ion (HSO₄⁻) in aqueous solutions. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to pharmaceutical development, where pH and ionic equilibria play a critical role. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the core chemical processes.

Core Thermodynamic Properties of Aqueous Bisulfate Ion

The thermodynamic stability and reactivity of the bisulfate ion in solution are defined by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity (Cp°). These values are essential for predicting the behavior of bisulfate in chemical reactions and equilibria.

Data Presentation: Thermodynamic Parameters

The following table summarizes the standard thermodynamic properties for the aqueous bisulfate ion at 298.15 K (25 °C) and 1 bar.

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔfH°-887.34kJ·mol⁻¹
Standard Gibbs Free Energy of FormationΔfG°-755.91kJ·mol⁻¹
Standard Molar Entropy131.8J·K⁻¹·mol⁻¹
Standard Molar Heat Capacity at Constant PressureCp°-84J·K⁻¹·mol⁻¹

Table 1: Standard thermodynamic properties of the aqueous bisulfate ion (HSO₄⁻) at 298.15 K.[1]

Dissociation of Sulfuric Acid and the Bisulfate Ion

Sulfuric acid is a diprotic acid, meaning it donates protons in two steps. The first dissociation is essentially complete in dilute aqueous solutions, forming the bisulfate ion.[2][3][4] The second dissociation, where the bisulfate ion itself acts as a weak acid, is an equilibrium process of significant interest.[2][5]

H₂SO₄(aq) → H⁺(aq) + HSO₄⁻(aq) (First Dissociation, essentially complete)[2][3]

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq) (Second Dissociation, equilibrium)[2][4]

The thermodynamic parameters for the second dissociation reaction are critical for understanding the speciation of sulfate (B86663) in acidic solutions.

Data Presentation: Thermodynamics of Bisulfate Dissociation

The table below presents the thermodynamic data for the dissociation of the bisulfate ion at 25 °C.

Thermodynamic Property ChangeSymbolValueUnits
Gibbs Free Energy ChangeΔrG°11.00 ± 0.27kJ·mol⁻¹
Enthalpy ChangeΔrH°-21.93kJ·mol⁻¹
Entropy ChangeΔrS°-111.7J·K⁻¹·mol⁻¹

Table 2: Thermodynamic changes for the dissociation of the bisulfate ion (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) at 25 °C.[1][6]

Visualization of Sulfuric Acid Dissociation

The following diagram illustrates the two-step dissociation of sulfuric acid in an aqueous environment.

Diagram of the two-step dissociation of sulfuric acid.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic properties of the bisulfate ion are determined through various experimental techniques. The most common and accurate methods include potentiometric titration, calorimetry, and Raman spectroscopy.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and highly precise method for determining the acid dissociation constant (pKa) of a substance.[7][8] From the pKa, the standard Gibbs free energy of dissociation (ΔrG°) can be calculated using the equation: ΔrG° = -RTln(Ka).

Methodology:

  • Preparation of Solutions:

    • A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.

    • A solution of a bisulfate salt (e.g., NaHSO₄) of known concentration (e.g., 0.01 M) is prepared in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[9]

    • The drug solutions are purged with nitrogen before titration to remove dissolved carbon dioxide.[9]

  • Apparatus Setup:

    • A calibrated pH meter with a combination glass electrode is used. The calibration is performed using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

    • The bisulfate solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • The standardized strong base is added incrementally using a precise burette.

  • Titration Procedure:

    • The initial pH of the bisulfate solution is recorded.

    • The titrant (strong base) is added in small, known volumes.

    • After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.[9]

    • The additions are continued well past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (the point of the steepest slope).

    • The pKa is determined from the pH at the half-equivalence point.

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction, in this case, the dissociation of the bisulfate ion.

Methodology:

  • Sample Preparation:

    • A solution of a sulfate salt (e.g., ammonium (B1175870) sulfate to avoid competing equilibria) is prepared in the calorimeter cell.[10]

    • A solution of a strong acid (e.g., perchloric acid) is prepared in the titration syringe.[10]

  • Instrument Setup:

    • The calorimeter is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).

    • The sample cell is filled with the sulfate solution, and the titration syringe is filled with the strong acid solution.

  • Titration Experiment:

    • After thermal equilibration, the strong acid is injected into the sample cell in a series of small, precisely known volumes.

    • The heat released or absorbed during the protonation of the sulfate ion (the reverse of bisulfate dissociation) is measured by the instrument as a power differential required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • The cumulative heat change is plotted against the molar ratio of the reactants.

    • The resulting binding isotherm can be fitted to a suitable model to determine the enthalpy change (ΔH) and the equilibrium constant (K) for the reaction. From K, ΔG can be calculated, and subsequently, the entropy change (ΔS) can be determined using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).

Raman Spectroscopy for Studying Dissociation

Raman spectroscopy is a non-invasive technique used to probe the vibrational modes of molecules and ions in solution. It can be used to determine the concentrations of different species in equilibrium, such as HSO₄⁻ and SO₄²⁻, and thus to study the dissociation of the bisulfate ion.[11][12][13]

Methodology:

  • Sample Preparation:

    • A series of sulfuric acid solutions of varying concentrations are prepared.[12]

    • Alternatively, solutions of a bisulfate salt can be prepared and the pH adjusted to vary the degree of dissociation.

  • Spectra Acquisition:

    • Raman spectra of the solutions are recorded using a Raman spectrometer.

    • A laser of a specific wavelength is used to excite the sample, and the scattered light is collected and analyzed.

  • Spectral Analysis:

    • The Raman spectrum of the solution will contain characteristic peaks for the different sulfur-oxygen stretching modes of the bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions. The symmetric stretching mode of SO₄²⁻ is typically observed around 981 cm⁻¹, while a key band for HSO₄⁻ is found near 1050 cm⁻¹.[11]

    • The intensities or areas of these characteristic peaks are proportional to the concentrations of the respective ions.

    • By analyzing the relative peak intensities across the series of solutions, the degree of dissociation of the bisulfate ion can be determined as a function of concentration and/or temperature.[12] This information can then be used to calculate the equilibrium constant for the dissociation.

Visualization of Experimental Workflow: Potentiometric Titration

The following diagram outlines the general workflow for determining the pKa of the bisulfate ion using potentiometric titration.

PotentiometricTitrationWorkflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_solutions Prepare Standardized Titrant (NaOH) and Analyte (NaHSO₄) Solutions titrate Incrementally Add Titrant to Analyte Solution prep_solutions->titrate calibrate_ph Calibrate pH Meter with Standard Buffers calibrate_ph->titrate record_ph Record pH after Each Addition titrate->record_ph record_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep determine_pka Determine pKa at Half-Equivalence Point find_ep->determine_pka

Workflow for pKa determination via potentiometric titration.

References

The Pivotal Role of Hydrogen Disulfide in Sulfur Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydrogen disulfide (H₂S₂), also known as disulfane, is a key intermediate in sulfur chemistry, possessing unique properties that distinguish it from its more commonly known counterpart, hydrogen sulfide (B99878) (H₂S). While H₂S has long been recognized as a gaseous signaling molecule, recent evidence increasingly points to H₂S₂ and its derivatives, particularly persulfides (RSSH), as the primary mediators of these biological effects. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and biological significance of hydrogen disulfide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule in sulfur chemistry and its emerging role in cellular signaling.

Introduction to Hydrogen Disulfide

Hydrogen disulfide is a pale yellow, volatile liquid with a camphor-like odor.[1][2] It is an inorganic compound with the chemical formula H₂S₂ and a molar mass of 66.14 g/mol .[1][3] Structurally, it is similar to hydrogen peroxide (H₂O₂), with an H-S-S-H linkage and a nonplanar C₂ point group symmetry.[1][2] Unlike H₂S, which is a gas at room temperature, H₂S₂ is a liquid, a property that influences its reactivity and biological interactions. It readily decomposes into hydrogen sulfide and elemental sulfur, particularly in the presence of water or alcohols.[1]

Physicochemical and Thermodynamic Properties of Hydrogen Disulfide

A thorough understanding of the physicochemical and thermodynamic properties of H₂S₂ is essential for its study and application in experimental systems. The following tables summarize key quantitative data for hydrogen disulfide.

Property Value Reference
Molecular Formula H₂S₂[3]
Molar Mass 66.14 g/mol [1][3]
Appearance Pale yellow liquid[1][2]
Density 1.334 g/cm³[1][2]
Melting Point -89.6 °C[1][2]
Boiling Point 70.7 °C[1][2]
Dihedral Angle (H-S-S-H) 90.6°[1][2]
H-S-S Bond Angle 92°[1][2]
Thermodynamic Property Value Reference
Enthalpy of Formation (ΔHf°) (gas) 21.20 kJ/mol (at 0 K)[4]
Enthalpy of Formation (ΔHf°) (gas) 15.50 kJ/mol (at 298.15 K)[4]
Standard Entropy (S°) 252.40 J/K·mol[4]
Heat Capacity (Cp) 49.21 J/K·mol[4]
Enthalpy of Vaporization (ΔHvap) 34.0 kJ/mol (at 271 K)[5]
S-H Bond Dissociation Enthalpy 318.0 ± 14.6 kJ/mol[6]

Synthesis and Handling of Hydrogen Disulfide

The synthesis of pure hydrogen disulfide requires careful control of reaction conditions to minimize its decomposition and the formation of higher-order polysulfanes.

General Synthesis Protocol from Polysulfides

A common method for the laboratory synthesis of hydrogen disulfide involves the cracking of crude polysulfanes (H₂Sₙ).[1][2]

Experimental Protocol:

  • Preparation of Sodium Polysulfide Solution:

    • Dissolve a known amount of sodium sulfide (Na₂S) in deoxygenated water.

    • To this solution, add a stoichiometric amount of elemental sulfur (S) and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until the sulfur dissolves, forming a yellow to orange solution of sodium polysulfide (Na₂Sₓ).[7][8] The 'x' value can be controlled by the ratio of sulfur to sodium sulfide.

  • Formation of Crude Polysulfane Oil:

    • Cool the sodium polysulfide solution in an ice bath.

    • Slowly add pre-chilled hydrochloric acid (HCl) to the cooled solution with vigorous stirring. A yellow oil of crude polysulfanes (H₂Sₙ) will precipitate.[1][2]

  • Cracking of Polysulfanes to Hydrogen Disulfide:

    • Carefully separate the polysulfane oil from the aqueous layer.

    • Gently heat the crude polysulfane oil under reduced pressure. The polysulfanes will "crack," yielding a mixture of hydrogen disulfide (H₂S₂), trisulfane (B228730) (H₂S₃), and elemental sulfur.[1]

    • The volatile H₂S₂ can be collected by fractional distillation.

Important Handling Considerations:

  • Hydrogen disulfide is unstable and should be stored at low temperatures in the absence of light and catalysts for decomposition.

  • All manipulations should be carried out under an inert atmosphere to prevent oxidation.

  • Due to its toxicity and the potential for decomposition into the highly toxic H₂S, all work with H₂S₂ must be performed in a well-ventilated fume hood.

Reactivity and Role in Sulfur Chemistry

Hydrogen disulfide is a reactive species that plays a central role in the interconversion of various sulfur compounds. Its reactivity is largely dictated by the nucleophilic and electrophilic nature of its sulfur atoms.

Reaction with Thiols and Disulfides: The Formation of Persulfides

A key reaction of H₂S₂ and its conjugate base, HS₂⁻, is with thiols (RSH) and disulfides (RSSR) to form persulfides (RSSH). This reaction is now believed to be a fundamental step in H₂S-mediated signaling.

  • Reaction with Disulfides: Hydrogen sulfide (in its deprotonated form, HS⁻) can react with disulfides to generate a persulfide and a thiol.[9][10] This is a reversible reaction.[10]

    H₂S + RSSR ⇌ RSSH + RSH

  • Reactivity of Persulfides: Persulfides are generally more nucleophilic than their corresponding thiols.[9][11] This enhanced nucleophilicity makes them potent reactants in biological systems.

The following diagram illustrates the formation of persulfides from the reaction of hydrogen sulfide with a disulfide.

G H2S Hydrogen Sulfide (H₂S) Reaction Nucleophilic Attack H2S->Reaction HS⁻ RSSR Disulfide (RSSR) RSSR->Reaction RSSH Persulfide (RSSH) RSH Thiol (RSH) Reaction->RSSH Reaction->RSH G cluster_0 Generation of Persulfidating Species cluster_1 Protein Modification H2S H₂S H2S2 H₂S₂ H2S->H2S2 Oxidation PersulfidatingSpecies Persulfidating Species (e.g., RSSH, H₂S₂) H2S->PersulfidatingSpecies Reaction with Oxidized Thiol OxidizedThiol Oxidized Thiol (e.g., RSSR, RSOH) H2S2->PersulfidatingSpecies Reaction with RSH ProteinSH Protein-SH (Cysteine Residue) PersulfidatingSpecies->ProteinSH ProteinSSH Protein-SSH (S-persulfidated Protein) ProteinSH->ProteinSSH S-persulfidation DownstreamSignaling Downstream Signaling Events ProteinSSH->DownstreamSignaling Altered Protein Function G cluster_0 Sample Preparation cluster_1 Probe Incubation cluster_2 Detection BiologicalSample Biological Sample (Cells, Tissue, etc.) Incubation Incubation BiologicalSample->Incubation Probe Fluorescent Probe (Non-fluorescent) Probe->Incubation H2S_present H₂S Present Incubation->H2S_present ActivatedProbe Activated Probe (Fluorescent) H2S_present->ActivatedProbe Reaction FluorescenceMicroscopy Fluorescence Microscopy or Spectroscopy ActivatedProbe->FluorescenceMicroscopy Detection

References

"fundamental reaction mechanisms involving hydrogen sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the fundamental reaction mechanisms involving the hydrogen sulfate (B86663) ion (HSO₄⁻), also known as bisulfate. This document details its role in organic synthesis, atmospheric chemistry, and biological processes, presenting quantitative data, experimental protocols, and mechanistic diagrams.

Introduction to Hydrogen Sulfate

Hydrogen sulfate (HSO₄⁻), the conjugate base of sulfuric acid, is a ubiquitous chemical species involved in a vast array of chemical transformations. Its unique properties—acting as a proton donor, a nucleophile, or a leaving group depending on the reaction conditions—make it a versatile participant in many fundamental reaction mechanisms. In industrial and laboratory organic synthesis, it is a key intermediate in hydration, dehydration, and esterification reactions. In atmospheric chemistry, it is a critical component in the formation of aerosols, influencing cloud formation and climate. While often confused with the gasotransmitter hydrogen sulfide (B99878) (H₂S), hydrogen sulfate's role in biological systems is primarily related to enzymatic sulfation reactions, which are crucial for detoxification and modulating the activity of drugs and endogenous compounds. This guide provides a detailed examination of these core mechanisms.

Reaction Mechanisms in Organic Chemistry

Hydrogen sulfate is a central figure in several cornerstone reactions in organic chemistry, primarily those catalyzed by its parent compound, sulfuric acid (H₂SO₄).

Electrophilic Addition to Alkenes

Concentrated sulfuric acid reacts with alkenes in the cold to form alkyl hydrogen sulfates. This reaction is a classic example of electrophilic addition, where the hydrogen atom of H₂SO₄ acts as the electrophile, attracted to the electron-rich carbon-carbon double bond.[1][2] The subsequent addition of the hydrogen sulfate anion to the resulting carbocation completes the reaction.

The mechanism proceeds via a carbocation intermediate. For unsymmetrical alkenes, the reaction follows Markovnikov's Rule, which states that the hydrogen atom adds to the carbon that already has the most hydrogen atoms.[1] This leads to the formation of the more stable carbocation (e.g., tertiary over secondary), resulting in a major and a minor product.[3]

G Mechanism of Electrophilic Addition of H₂SO₄ to Propene cluster_reactants Reactants cluster_step1 Step 1: Electrophilic attack forms a carbocation cluster_step2 Step 2: Nucleophilic attack by HSO₄⁻ Propene Propene (CH₃CH=CH₂) H2SO4 Sulfuric Acid (H₂SO₄) Carbocation Secondary Carbocation (More Stable) Propene->Carbocation π-bond attacks H⁺ HSO4_ion Hydrogen Sulfate Ion (HSO₄⁻) H2SO4->HSO4_ion Heterolytic fission Product Isopropyl Hydrogen Sulfate (Major Product) Carbocation->Product O⁻ attacks C⁺

Electrophilic addition of H₂SO₄ to an alkene.

The resulting alkyl hydrogen sulfates can be readily hydrolyzed by heating with water to produce an alcohol, making this a key industrial route for the synthesis of alcohols from alkenes.[2][4]

Table 1: Reaction Conditions for Alkene Sulfation

Alkene Reagent Conditions Product Type Reference
Ethene Concentrated H₂SO₄ Room Temperature, Cold Alkyl hydrogen sulfate [1][4]
Propene Concentrated H₂SO₄ Room Temperature, Cold Alkyl hydrogen sulfate [2]

| General Alkenes | Concentrated H₂SO₄ | Room Temperature | Alkyl hydrogen sulfate |[4] |

Dehydration of Alcohols

Sulfuric acid is a powerful dehydrating agent, a property leveraged to synthesize alkenes from alcohols.[5] The reaction involves the protonation of the alcohol's hydroxyl group by H₂SO₄, converting it into a good leaving group (H₂O). The hydrogen sulfate ion then acts as a base, abstracting a proton from an adjacent carbon to form a double bond.

The mechanism can proceed through an E1 pathway for tertiary and secondary alcohols, which involves a carbocation intermediate, or an E2 pathway for primary alcohols.[5]

G E1 Dehydration of a Tertiary Alcohol Alcohol Tertiary Alcohol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol Protonation by H₃O⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O (Slow) H2O_leaving H₂O (Leaving Group) Protonated_Alcohol->H2O_leaving Alkene Alkene Product Carbocation->Alkene Deprotonation by H₂O (Fast) H3O H₃O⁺ H2O_base H₂O (Base) H2O_base->H3O Abstracts β-proton

E1 dehydration pathway for a tertiary alcohol.
Fischer Esterification and Hydrolysis

Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically sulfuric acid, to form an ester.[6] H₂SO₄ serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and it acts as a dehydrating agent, sequestering the water produced and shifting the equilibrium towards the ester product.[7]

The reverse reaction, ester hydrolysis, is also catalyzed by acid.[8][9] By Le Chatelier's principle, the direction of the reaction can be controlled by the concentration of water. Using concentrated H₂SO₄ (low water) favors esterification, while using dilute aqueous H₂SO₄ (high water) favors hydrolysis.[6][7]

Table 2: Factors Influencing Esterification/Hydrolysis Equilibrium

Condition Favored Reaction Rationale Reference
Excess Alcohol / Removal of Water Esterification Shifts equilibrium to products [6]
Concentrated H₂SO₄ Catalyst Esterification Acts as a dehydrating agent [7]

| Excess Water / Dilute H₂SO₄ Catalyst | Hydrolysis | Shifts equilibrium to reactants |[8][9] |

Role in Atmospheric Chemistry

Hydrogen sulfate is a key species in atmospheric aerosol chemistry. Gaseous sulfur compounds, such as sulfur dioxide (SO₂) and hydrogen sulfide (H₂S), are oxidized in the atmosphere to form sulfuric acid.[10] Sulfuric acid has a very low vapor pressure and rapidly nucleates with water vapor to form new aerosol particles or condenses onto existing particles. These sulfuric acid-water aerosols are a major component of atmospheric haze and play a significant role in the Earth's radiative balance and in the formation of acid rain.[11][12] The primary anionic species within these acidic aerosols is hydrogen sulfate.

G Atmospheric Formation of Hydrogen Sulfate Aerosols SO2 SO₂ (gas) HOSO2 HOSO₂• SO2->HOSO2 Oxidation OH •OH Radical SO3 SO₃ HOSO2->SO3 + O₂ O2 O₂ H2SO4 H₂SO₄ (gas) SO3->H2SO4 + H₂O H2O_gas H₂O (gas) Aerosol H₂SO₄/H₂O Aerosol (contains HSO₄⁻ + H₃O⁺) H2SO4->Aerosol Nucleation/ Condensation G General Sulfation Pathway in Drug Metabolism Substrate Substrate (Drug, Toxin) (R-OH / R-NH₂) SULT Sulfotransferase (SULT Enzyme) Substrate->SULT Binds to active site PAPS PAPS (Sulfate Donor) PAPS->SULT Binds to active site Sulfated_Product Sulfated Product (Water-Soluble) SULT->Sulfated_Product Sulfate Transfer PAP PAP SULT->PAP Product Release Excretion Renal/Biliary Excretion Sulfated_Product->Excretion

References

Methodological & Application

Application Notes and Protocols: Hydrogen Disulfide Precursors for Sulfur-Rich Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing hydrogen disulfide (H₂S₂) precursors, specifically diacyl disulfides, in the synthesis of sulfur-rich materials. These materials have broad potential applications, including in drug delivery, as high refractive index polymers, and in energy storage. The use of H₂S₂ precursors allows for a more controlled and targeted release of reactive sulfur species compared to the use of elemental sulfur, opening new avenues for material design and functionalization.

Introduction: Leveraging Hydrogen Disulfide in Materials Science

Hydrogen disulfide (H₂S₂), a reactive sulfur species, has emerged as a valuable precursor for the synthesis of sulfur-rich materials. Unlike elemental sulfur, which often requires high temperatures for polymerization, H₂S₂ can be generated in situ under milder conditions from stable precursors. This allows for greater control over reaction kinetics and the incorporation of sulfur into various material backbones. Diacyl disulfides have been identified as effective H₂S₂ donors, releasing H₂S₂ upon triggering by specific nucleophiles, such as amines.[1][2][3] This controlled release is particularly advantageous for creating well-defined sulfur-rich polymers and nanoparticles.

The primary method for incorporating high sulfur content into polymers is inverse vulcanization, a process that copolymerizes elemental sulfur with olefinic monomers.[4][5][6] By adapting this technique to use H₂S₂ precursors, it is possible to achieve a more controlled polymerization process, potentially leading to materials with novel properties.

Potential Applications:

  • Drug Delivery: The disulfide bonds in sulfur-rich polymers can be cleaved by intracellular reducing agents like glutathione, making them promising for triggered drug release.

  • Optical Materials: Sulfur-rich polymers often exhibit high refractive indices, making them suitable for applications in lenses and other optical components.

  • Energy Storage: The high sulfur content is beneficial for the development of cathode materials in lithium-sulfur batteries.

  • Heavy Metal Sequestration: The sulfur-rich nature of these materials allows for effective binding and removal of heavy metal ions from contaminated water.[5]

Diacyl Disulfides as Hydrogen Disulfide Precursors

Diacyl disulfides are a class of compounds that can be synthesized to act as stable precursors, releasing H₂S₂ under specific conditions. Their stability in organic solvents and controllable decomposition in the presence of nucleophiles make them ideal candidates for the controlled synthesis of sulfur-rich materials.[1][7]

Synthesis of Diacyl Disulfides

A general and facile method for the synthesis of diacyl disulfides involves the reaction of acyl chlorides with a sulfur source.

Protocol 2.1: Synthesis of a Generic Diacyl Disulfide

Materials:

  • Acyl chloride (e.g., benzoyl chloride)

  • Elemental sulfur

  • Reducing agent (e.g., samarium diiodide)

  • Solvent (e.g., anhydrous Tetrahydrofuran (THF))

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add elemental sulfur (1 equivalent).

  • Add anhydrous THF to the flask to dissolve the sulfur.

  • Slowly add a solution of samarium diiodide in THF (2 equivalents) to the sulfur solution at room temperature. The color of the solution will change, indicating the reduction of sulfur.

  • After the reaction mixture is stirred for 1 hour, add HMPA (4 equivalents).

  • Slowly add the acyl chloride (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the diacyl disulfide.

Characterization and Stability of Diacyl Disulfides

The synthesized diacyl disulfides should be characterized using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Their stability can be assessed by monitoring their decomposition over time in different solvents and conditions using techniques like UV-Vis spectroscopy.

Property Typical Characteristics Significance
Appearance Crystalline solids or oilsPurity and handling
Solubility Generally soluble in organic solvents like DCM and THFEase of use in synthesis
Stability Stable in organic solvents for days at room temperature.[1]Storage and handling
Decomposition Slow hydrolysis in aqueous solutions.[1]Important for considering reaction conditions
H₂S₂ Release Triggered by nucleophiles (e.g., amines).[1][7]Controlled generation of the reactive precursor

Application Protocol: Synthesis of Sulfur-Rich Polymers

This section details a proposed protocol for the synthesis of sulfur-rich polymers using a diacyl disulfide as an H₂S₂ precursor in a modified inverse vulcanization reaction.

Proposed Mechanism: Modified Inverse Vulcanization

The proposed reaction involves the in-situ generation of H₂S₂ from a diacyl disulfide in the presence of a comonomer (e.g., a diene) and a nucleophilic trigger (e.g., a primary or secondary amine). The generated H₂S₂ will then undergo a copolymerization reaction with the comonomer.

G cluster_0 H2S2 Generation cluster_1 Polymerization Diacyl_Disulfide Diacyl Disulfide (R-CO-S-S-CO-R) H2S2 Hydrogen Disulfide (H2S2) Diacyl_Disulfide->H2S2 Trigger Amine Amine (R'2NH) Amine->H2S2 Amide Amide Byproduct (R-CO-NR'2) H2S2->Amide H2S2_poly H2S2 Comonomer Comonomer (e.g., Diene) Polymer Sulfur-Rich Polymer Comonomer->Polymer H2S2_poly->Polymer Copolymerization

Caption: Proposed workflow for sulfur-rich polymer synthesis.

Experimental Protocol: Synthesis of a Sulfur-Rich Polymer

Materials:

  • Diacyl disulfide (e.g., dibenzoyl disulfide)

  • Comonomer (e.g., 1,3-diisopropenylbenzene (B1663925) - DIB)

  • Nucleophilic trigger (e.g., diethylamine)

  • Solvent (e.g., anhydrous toluene)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the diacyl disulfide (1 equivalent) and the comonomer (e.g., DIB, 1-2 equivalents) in anhydrous toluene.

  • Heat the mixture to a desired reaction temperature (e.g., 80-100 °C).

  • Slowly add the nucleophilic trigger (e.g., diethylamine, 0.1-0.5 equivalents) to the reaction mixture. The controlled addition of the trigger will initiate the gradual release of H₂S₂.

  • Maintain the reaction at the set temperature for 12-24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Characterization of the Sulfur-Rich Polymer

The resulting polymer should be characterized to determine its structure, molecular weight, thermal properties, and sulfur content.

Analysis Technique Information Obtained Expected Results
NMR Spectroscopy (¹H, ¹³C) Polymer structure, confirmation of monomer incorporationSignals corresponding to the comonomer backbone and C-S bonds.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Varies depending on reaction conditions.
Thermogravimetric Analysis (TGA) Thermal stability and sulfur contentHigh thermal stability and a significant char yield corresponding to the sulfur content.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A single Tg indicating a homogeneous copolymer.
Elemental Analysis Precise sulfur contentHigh percentage of sulfur in the polymer.

Logical Relationships and Signaling Pathways

The synthesis of sulfur-rich materials from H₂S₂ precursors involves a series of controlled chemical transformations. The logical flow of this process is crucial for understanding and optimizing the synthesis.

G Precursor Diacyl Disulfide Precursor H2S2_Generation In-situ H2S2 Generation Precursor->H2S2_Generation Trigger Nucleophilic Trigger (e.g., Amine) Trigger->H2S2_Generation Polymerization Controlled Polymerization H2S2_Generation->Polymerization Comonomer Organic Comonomer (e.g., Diene) Comonomer->Polymerization Material Sulfur-Rich Material Polymerization->Material

Caption: Logical flow from precursor to final material.

Conclusion and Future Outlook

The use of hydrogen disulfide precursors, particularly diacyl disulfides, presents a promising and controllable route for the synthesis of advanced sulfur-rich materials. The protocols and notes provided herein offer a foundational framework for researchers to explore this innovative area of materials science. Future research should focus on expanding the library of H₂S₂ precursors, investigating a wider range of comonomers, and fully characterizing the unique properties of the resulting materials for various applications, including their potential in therapeutic delivery systems. The controlled release of H₂S₂ opens up possibilities for creating more complex and functional sulfur-containing architectures that are not readily accessible through traditional methods.

References

Application of Hydrogen Sulfate in Organic Synthesis Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydrogen sulfate (B86663) and its derivatives as efficient and often reusable catalysts in various organic syntheses. The focus is on providing practical, reproducible experimental procedures and clear, comparative data to aid in the adoption and optimization of these methods in a research and development setting.

Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

Ferric hydrogen sulfate (Fe(HSO₄)₃) has proven to be a highly effective and environmentally friendly heterogeneous catalyst for the one-pot, three-component synthesis of 1,8-dioxo-octahydroxanthene derivatives. This reaction proceeds via the condensation of aromatic aldehydes with dimedone. The use of ferric hydrogen sulfate offers several advantages, including high yields, short reaction times, and catalyst reusability, under various conditions including solvent-free, microwave irradiation, and aqueous media.[1]

Quantitative Data

The efficiency of ferric hydrogen sulfate as a catalyst is demonstrated across different aromatic aldehydes and reaction conditions.

AldehydeProductMethodCatalyst (g)Temperature (°C)Time (min)Yield (%)
2,5-Dimethoxybenzaldehyde9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneA (Solvent-free)0.05120598
4-Chlorobenzaldehyde9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneA (Solvent-free)0.05120795
4-Methylbenzaldehyde9-(p-tolyl)-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneA (Solvent-free)0.051201092
Benzaldehyde9-phenyl-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneA (Solvent-free)0.051201090
2,5-Dimethoxybenzaldehyde9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneB (Microwave)0.05-197
2,5-Dimethoxybenzaldehyde9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(5H)-dioneC (Aqueous)0.05Reflux1593

Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives using Ferric Hydrogen Sulfate.[1]

Experimental Protocol: Solvent-free Synthesis (Method A)
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ferric hydrogen sulfate (0.05 g).

  • Reaction: Heat the mixture in an oil bath at 120 °C for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add hot ethyl acetate (B1210297) and stir until the solid crude product dissolves.

  • Catalyst Recovery: Filter the hot solution to recover the ferric hydrogen sulfate catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused.

  • Product Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the solid product from aqueous ethanol (B145695) (15%) to obtain the pure 1,8-dioxo-octahydroxanthene derivative.

Reaction Mechanism

The proposed mechanism involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclodehydration A Aromatic Aldehyde C Intermediate 1 A->C Fe(HSO₄)₃ B Dimedone B->C E Intermediate 2 C->E D Dimedone D->E F 1,8-Dioxo-octahydroxanthene E->F - H₂O

Caption: Proposed reaction mechanism for the synthesis of 1,8-dioxo-octahydroxanthenes.

Synthesis of 5-Substituted-1H-Tetrazoles and Primary Amides

Ferric hydrogen sulfate also serves as an efficient and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles via a [2+3] cycloaddition of nitriles and sodium azide (B81097).[2][3] Furthermore, it can catalyze the hydrolysis of nitriles to primary amides in an aqueous medium.[2]

Quantitative Data: 5-Substituted-1H-Tetrazoles
NitrileProductTime (h)Yield (%)
Benzonitrile5-Phenyl-1H-tetrazole1896
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole1895
4-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole2092
Acetonitrile5-Methyl-1H-tetrazole2485

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles using Ferric Hydrogen Sulfate (10 mol%) in DMF at 120 °C.[2]

Experimental Protocol: Synthesis of 5-Substituted-1H-Tetrazoles
  • Reactant Mixture: To a solution of the nitrile (2 mmol) in N,N-dimethylformamide (DMF) (6 mL), add sodium azide (3 mmol) and ferric hydrogen sulfate (10 mol%).

  • Reaction: Reflux the mixture at 120 °C for the time specified in Table 2. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and acidify with HCl (4N) to pH 2-3.

  • Product Isolation: Extract the product with ethyl acetate (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure product.

Quantitative Data: Primary Amides
NitrileProductTime (h)Yield (%)
BenzonitrileBenzamide4872
AcetonitrileAcetamide (B32628)4865
AcrylonitrileAcrylamide4869

Table 3: Synthesis of Primary Amides using Ferric Hydrogen Sulfate (30 mol%) in water at reflux.[2]

Experimental Protocol: Synthesis of Primary Amides
  • Reactant Mixture: Add ferric hydrogen sulfate (30 mol%) to a solution of the nitrile (4 mmol) in water (10 mL).

  • Reaction: Reflux the mixture for 48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with sodium hydroxide (B78521) solution (4N) to pH 7.

  • Catalyst Removal: Filter the mixture to remove the catalyst.

  • Product Isolation: Extract the filtrate with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent. Recrystallize the product from a water-ethanol mixture.

Reaction Workflow

G cluster_0 Synthesis of 5-Substituted-1H-Tetrazoles cluster_1 Synthesis of Primary Amides Nitrile1 Nitrile Tetrazole 5-Substituted-1H-Tetrazole Nitrile1->Tetrazole NaN3 NaN₃ NaN3->Tetrazole Catalyst1 Fe(HSO₄)₃ (10 mol%) Catalyst1->Tetrazole Solvent1 DMF, 120°C Solvent1->Tetrazole Nitrile2 Nitrile Amide Primary Amide Nitrile2->Amide Water H₂O Water->Amide Catalyst2 Fe(HSO₄)₃ (30 mol%) Catalyst2->Amide Condition Reflux Condition->Amide

Caption: General workflows for the synthesis of tetrazoles and amides.

Synthesis of Amidoalkyl Naphthols

Sodium hydrogen sulfate (NaHSO₄·H₂O) is an effective, reusable, and environmentally benign heterogeneous catalyst for the one-pot, three-component synthesis of amidoalkyl naphthols.[4][5] This reaction involves the condensation of an aromatic aldehyde, 2-naphthol (B1666908), and an amide or acetonitrile. The protocol is efficient under thermal solvent-free conditions and microwave irradiation.[4]

Quantitative Data
AldehydeAmide/NitrileMethodTimeYield (%)
BenzaldehydeAcetonitrileA (Reflux in MeCN)20 h90
BenzaldehydeAcetamideB (Solvent-free, 120°C)30 min92
BenzaldehydeAcetamideC (Microwave, 600W)3 min95
4-ChlorobenzaldehydeAcetamideB (Solvent-free, 120°C)25 min94
4-MethoxybenzaldehydeAcetamideB (Solvent-free, 120°C)40 min88

Table 4: Synthesis of Amidoalkyl Naphthols using Sodium Hydrogen Sulfate.[5]

Experimental Protocol: Solvent-free Thermal Synthesis (Method B)
  • Reactant Mixture: In a flask, mix 2-naphthol (1 mmol), the aromatic aldehyde (1 mmol), acetamide (1.2 mmol), and sodium hydrogen sulfate (45 mg).

  • Reaction: Heat the mixture in an oil bath at 120 °C for the time specified in Table 4, with stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mass to room temperature.

  • Product Isolation: Dissolve the solid residue in ethyl acetate and stir for 5 minutes.

  • Catalyst Recovery: Filter the solution to recover the catalyst.

  • Purification: Evaporate the solvent from the filtrate and recrystallize the solid product from aqueous ethanol (15%).

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of an intermediate which then undergoes a Ritter-type reaction followed by hydrolysis.

G A Aromatic Aldehyde C Intermediate I A->C NaHSO₄ B 2-Naphthol B->C E Intermediate II (Ritter-type reaction) C->E D Acetonitrile D->E F Amidoalkyl Naphthol E->F G H₂O G->F Hydrolysis

Caption: Proposed mechanism for amidoalkyl naphthol synthesis.

References

Analytical Techniques for Detecting Hydrogen Disulfide (H₂S₂) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen disulfide (H₂S₂), a member of the reactive sulfur species (RSS) family, is increasingly recognized as a critical signaling molecule in various physiological and pathological processes. Distinct from its more studied counterpart, hydrogen sulfide (B99878) (H₂S), H₂S₂ and other polysulfides are now understood to mediate many of the biological effects previously attributed solely to H₂S. Their unique chemical properties allow them to participate in specific redox-sensitive signaling pathways, primarily through the post-translational modification of cysteine residues in proteins, a process known as persulfidation.

The accurate and sensitive detection of H₂S₂ in biological samples is paramount to unraveling its precise roles in health and disease. However, its high reactivity and transient nature present significant analytical challenges. This document provides detailed application notes and protocols for state-of-the-art techniques designed to detect and quantify H₂S₂ and related polysulfides in various biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the analytical techniques detailed in this document, allowing for an at-a-glance comparison of their performance characteristics.

Analytical MethodAnalyte(s)Sample Type(s)Limit of Detection (LOD)Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
SSP4 with LC-MS/MS Polysulfides (including H₂S₂)Cells, Tissues, Biological Fluids28 nM[1][2]Not explicitly statedMediumHigh sensitivity and selectivity for sulfane sulfur species.Requires specialized LC-MS/MS instrumentation.
Protein Persulfide Detection Protocol (ProPerDP) Protein PersulfidesCells, Tissues, PlasmaNot a direct concentration measurement; detects persulfidated proteinsNot applicableLow to MediumHigh specificity for protein persulfides; minimizes artifacts by alkylating before cell lysis.Indirect detection method; does not quantify free H₂S₂.
Monobromobimane (B13751) (MBB) with HPLC-FLD Free Sulfide, Acid-Labile Sulfide, Bound Sulfane Sulfur (including H₂S₂)Plasma, Tissues, Cell Lysates0.5 µM[3][4] or 2.0 nM[5]Not explicitly statedHighVersatile for different sulfur pools; well-established derivatization chemistry.Potential for interference from other thiols; requires careful optimization.
Monobromobimane (MBB) with LC-MS/MS Free Sulfide and other sulfur speciesTissues, Plasma0.25 nM[6]Not explicitly statedMediumHigher sensitivity and specificity compared to HPLC-FLD.Requires specialized LC-MS/MS instrumentation.

Application Notes and Experimental Protocols

Detection of Polysulfides using Sulfane Sulfur Probe 4 (SSP4) with LC-MS/MS

Application Note:

This method provides a highly sensitive and selective approach for the quantification of endogenous polysulfides, including H₂S₂, in biological samples. The technique utilizes Sulfane Sulfur Probe 4 (SSP4), a fluorescent probe that reacts with sulfane sulfur species. The reaction products can be separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering excellent specificity and low detection limits. This method is particularly useful for studying the production and metabolism of H₂S-derived polysulfides in cellular and tissue models.

Experimental Protocol:

Materials:

  • Sulfane Sulfur Probe 4 (SSP4)

  • Biological samples (cells, tissue homogenates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (e.g., stable isotope-labeled fluorescein)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with PBS and lyse the cells.

    • For tissues, homogenize in an appropriate buffer on ice.

    • Centrifuge the lysate/homogenate to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Derivatization with SSP4:

    • Incubate the sample supernatant with a final concentration of 5 µM SSP4.[1]

    • The reaction is typically carried out at 37°C for 30-60 minutes.

    • Add an internal standard to the reaction mixture for quantitative analysis.

  • LC-MS/MS Analysis:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

    • Centrifuge to precipitate proteins.

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the analytes on a C18 column using a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B).

    • Monitor the reaction products using selected reaction monitoring (SRM) mode. The specific transitions for the SSP4 reaction products (e.g., fluorescein) and the internal standard should be optimized on the specific instrument.

Data Analysis:

  • Quantify the concentration of polysulfides by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a polysulfide standard (e.g., Na₂S₂).

Protein Persulfide Detection Protocol (ProPerDP)

Application Note:

The Protein Persulfide Detection Protocol (ProPerDP) is a highly specific method for the detection of protein persulfidation, a key post-translational modification mediated by H₂S₂ and other polysulfides.[7][8][9] A major advantage of this technique is the alkylation of thiols and persulfides in intact cells or tissues before lysis, which significantly reduces the risk of artifactual oxidation.[8][9] This method is ideal for identifying and relatively quantifying proteins that are targets of H₂S₂-mediated signaling.

Experimental Protocol:

Materials:

  • EZ-Link™ Iodoacetyl-PEG₂-Biotin (IAB)

  • Streptavidin-coated magnetic beads

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffers

  • SDS-PAGE reagents

  • Western blotting reagents and antibodies

Procedure:

  • Alkylation in Intact Cells/Tissues:

    • Treat cultured cells or tissue samples with IAB to alkylate both thiol (-SH) and persulfide (-SSH) groups.

  • Cell Lysis and Protein Extraction:

    • Lyse the IAB-treated cells or tissues in a suitable lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the alkylated proteins.

  • Affinity Purification:

    • Incubate the protein lysate with streptavidin-coated magnetic beads to capture the biotinylated (alkylated) proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Selective Elution of Persulfidated Proteins:

    • Treat the beads with a reducing agent, such as TCEP. This will cleave the disulfide bond in the alkylated persulfide, releasing the protein from the beads while the originally thiol-containing proteins remain bound.

    • Collect the supernatant containing the proteins that were originally persulfidated.

  • Analysis by SDS-PAGE and Western Blotting:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against specific proteins of interest to identify and quantify the extent of persulfidation.

Monobromobimane (MBB) Derivatization with HPLC or LC-MS/MS

Application Note:

Derivatization with monobromobimane (MBB) is a well-established method for the quantification of various sulfur species, including free sulfide and "bound sulfane sulfur," which includes H₂S₂ and other polysulfides.[5] MBB reacts with sulfide to form a stable, fluorescent derivative, sulfide dibimane (SDB), which can be separated and quantified by reversed-phase high-performance liquid chromatography with fluorescence detection (RP-HPLC-FLD) or with greater sensitivity and specificity by LC-MS/MS.[5][6] By employing different sample pretreatment steps, this method can distinguish between different pools of biological sulfide.

Experimental Protocol:

Materials:

  • Monobromobimane (MBB)

  • Biological samples (plasma, tissue homogenates, cell lysates)

  • Tris-HCl buffer, pH 9.5

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • RP-HPLC system with a fluorescence detector or an LC-MS/MS system

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Derivatization:

    • For free sulfide measurement, mix the biological sample (e.g., plasma) with Tris-HCl buffer (pH 9.5) and MBB solution (in ACN).

    • For total sulfane sulfur, pretreat the sample with a reducing agent like dithiothreitol (B142953) (DTT) to release sulfide from polysulfides before derivatization with MBB.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Stop the reaction by adding a strong acid (e.g., sulfosalicylic acid).

  • Chromatographic Analysis:

    • Centrifuge the sample to precipitate proteins.

    • Inject the supernatant into the HPLC or LC-MS/MS system.

    • Separate the SDB derivative on a C18 column using a gradient of water and acetonitrile, both containing a small percentage of TFA or FA.

  • Detection and Quantification:

    • For HPLC-FLD, detect the SDB derivative using an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

    • For LC-MS/MS, monitor the specific parent and daughter ion transitions for SDB in positive ion mode.

    • Quantify the amount of sulfide by comparing the peak area to a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS) derivatized in the same manner.

Signaling Pathways and Experimental Workflows

Polysulfide-Mediated Signaling Pathway

Hydrogen disulfide and other polysulfides are increasingly implicated in redox signaling, often through the persulfidation of specific cysteine residues in target proteins. This post-translational modification can alter protein function, localization, and interaction with other molecules. A key pathway involves the activation of transcription factors and ion channels.

Polysulfide_Signaling cluster_stimulus Cellular Stimulus cluster_production H₂S₂/Polysulfide Production cluster_modification Protein Modification cluster_response Cellular Response Stimulus Oxidative Stress / Metabolic Signals H2S_Enzymes H₂S Producing Enzymes (CBS, CSE, 3-MST) Stimulus->H2S_Enzymes activates H2S H₂S H2S_Enzymes->H2S Polysulfides H₂S₂ / Polysulfides H2S->Polysulfides oxidation Persulfidation Protein Persulfidation (-S-SH) Polysulfides->Persulfidation reacts with Target_Protein Target Protein (e.g., Keap1, Ion Channels) Target_Protein->Persulfidation Signaling_Cascade Downstream Signaling (e.g., Nrf2 activation) Persulfidation->Signaling_Cascade modulates Cellular_Outcome Cellular Outcome (e.g., Antioxidant Response, Ion Channel Modulation) Signaling_Cascade->Cellular_Outcome

Caption: Polysulfide signaling pathway.

Experimental Workflow for ProPerDP

The following diagram illustrates the key steps in the Protein Persulfide Detection Protocol (ProPerDP), from sample preparation to analysis.

ProPerDP_Workflow Start Intact Cells or Tissue Alkylation Alkylation with Iodoacetyl-PEG₂-Biotin (IAB) Start->Alkylation Lysis Cell/Tissue Lysis Alkylation->Lysis Purification Affinity Purification with Streptavidin Beads Lysis->Purification Washing Wash to Remove Unbound Proteins Purification->Washing Elution Selective Reduction and Elution with TCEP Washing->Elution Analysis SDS-PAGE and Western Blot Analysis Elution->Analysis

Caption: ProPerDP experimental workflow.

References

Application Notes and Protocols for Handling and Storage of Unstable Hydrogen Polysulfides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogen polysulfides (H₂Sₙ, n ≥ 2) are a class of reactive sulfur species (RSS) that are gaining significant attention as critical signaling molecules in biology, potentially mediating many of the effects previously attributed to hydrogen sulfide (B99878) (H₂S).[1][2] These molecules, characterized by a linear chain of sulfur atoms capped with hydrogen, are involved in redox sensing, anti-inflammatory pathways, and cardiovascular signaling.[3][4] However, their inherent instability presents a significant challenge for researchers. H₂Sₙ readily decompose into hydrogen sulfide and elemental sulfur, a process influenced by various environmental factors.[1]

This document provides detailed protocols and safety guidelines for the handling, storage, and analysis of hydrogen polysulfides to ensure experimental reproducibility and laboratory safety.

Chemical Properties and Stability

Hydrogen polysulfides are thermodynamically unstable and exist in a complex equilibrium in aqueous solutions, which often includes a mixture of polysulfide anions (Sₙ²⁻), hydrosulfide (B80085) (HS⁻), and elemental sulfur.[1] Their stability is highly dependent on the surrounding chemical environment. Understanding the factors that promote decomposition is critical for their effective use in research.

Table 1: Factors Affecting the Stability of Hydrogen Polysulfides (H₂Sₙ)

FactorEffect on StabilityQuantitative Data / Key ObservationsCitation(s)
pH Decreased stability in acidic and strongly alkaline conditions. Acidic conditions (pH < 5.4) cause rapid decomposition and release of H₂S gas from precursor salts. In aqueous solutions, long-chain polysulfides (e.g., S₈²⁻) break down into shorter chains at lower pH.The distribution of polysulfide species is highly pH-dependent. At pH values below 8, S₅²⁻ and S₄²⁻ become the dominant species along with H₂S.[5][6][7]
Temperature Decreased stability with increasing temperature. Elevated temperatures accelerate decomposition kinetics.H₂S in spiked blood samples is relatively stable at -20°C but decreases sharply at 4°C, 20°C, and 37°C. The decomposition of aqueous polysulfides has an activation energy of 104 (±5) kJ mol⁻¹.[8][9]
Oxygen/Oxidants Decreased stability. H₂Sₙ can be oxidized. Exposure to air should be minimized.Solutions should be prepared with deoxygenated buffers and handled under an inert atmosphere (e.g., N₂ or Ar) when possible.[10]
Light Decreased stability. Photolysis can initiate radical chain reactions leading to decomposition.Store precursor materials and solutions protected from light.
Catalysts Decreased stability. Decomposition is catalyzed by substances like alkali, nucleophiles, and metals.Contact with metals should be avoided; use glass or Teflon-coated equipment where possible.[1][11]
Chain Length (n) Stability varies with chain length. In solid salts, Na₂S₃ is notably unstable and readily decomposes into a mixture of Na₂S₂ and Na₂S₄.The S-S bond dissociation energy decreases as the chain length increases (H₂S₂: ~260 kJ·mol⁻¹, H₂S₃: ~212 kJ·mol⁻¹, H₂S₄ central bond: ~169 kJ·mol⁻¹), suggesting longer chains are less stable.[1]

Safety and Handling Protocols

Due to their instability and the toxic nature of their decomposition product, hydrogen sulfide (H₂S), strict safety protocols must be followed. H₂S is a flammable, toxic gas with the characteristic odor of rotten eggs that can cause fatal inhalation at high concentrations.

General Precautions:

  • Engineering Controls: All work involving the generation or handling of hydrogen polysulfides or their precursor salts (e.g., Na₂Sₙ) must be conducted in a properly functioning chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses or chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12]

  • H₂S Monitoring: If working with significant quantities, consider using a personal or area H₂S gas monitor, as olfactory fatigue can occur, rendering the sense of smell unreliable for detection.

  • Incompatible Materials: Avoid contact with acids, strong oxidizers, and metals. Contact with acids will cause the rapid and dangerous evolution of toxic H₂S gas.[5][11]

  • Spill Management: In case of a spill, contain the material with sand or an inert absorbent. Place the material in a sealed container for proper disposal. Do not use combustible materials for absorption. Ventilate the area and wash the spill site after cleanup is complete.[5]

G Diagram 1: General Workflow for Handling Hydrogen Polysulfides cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment storage Store Precursors (Cool, Dry, Inert Atm.) prep Prepare Solutions (In Fume Hood, Use Deoxygenated Buffer) storage->prep Weighing handling Handling & Transfers (Use Immediately) prep->handling Freshly Prepared exp Experimental Use (e.g., Cell Treatment, Assay) handling->exp quench Quench Reaction (e.g., with Bleach) exp->quench End of Experiment waste Waste Disposal (Follow Institutional Guidelines) quench->waste

Diagram 1: General Workflow for Handling Hydrogen Polysulfides

Storage Protocols

The high reactivity and instability of H₂Sₙ mean they are almost always prepared immediately before use.

  • Precursor Salts (e.g., Na₂S₂, Na₂S₄):

    • Solid sodium polysulfide salts are hygroscopic and reactive. They should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][13]

    • Store away from incompatible materials, especially acids and oxidizers.[11]

    • To maximize shelf life, store under an inert atmosphere (e.g., in a desiccator with desiccant and purged with argon or nitrogen).

  • Hydrogen Polysulfide Solutions:

    • Do not store stock solutions. H₂Sₙ solutions are unstable and their composition changes over time. It is essential to prepare them fresh for each experiment to ensure concentration and species accuracy.[10]

    • If a very brief delay between preparation and use is unavoidable, keep the solution on ice, protected from light, and under an inert atmosphere to slow decomposition.

Experimental Protocols

Protocol 4.1: Preparation of a Hydrogen Polysulfide (H₂Sₙ) Solution

This protocol describes the preparation of an H₂Sₙ solution using commercially available sodium polysulfide (Na₂S₄) as a precursor. This method generates a mixture of polysulfide species in solution.

Materials:

  • Sodium polysulfide (Na₂S₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or Argon gas source

  • Glass vials with septa

  • Gas-tight syringes

Procedure:

  • Prepare the PBS buffer and thoroughly deoxygenate it by bubbling with N₂ or Ar gas for at least 30 minutes.

  • In a chemical fume hood, weigh the desired amount of Na₂S₄ into a clean, dry glass vial. Due to its hygroscopic nature, perform this step quickly.

  • Seal the vial with a septum.

  • Using a gas-tight syringe, add the appropriate volume of deoxygenated PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is fully dissolved. The solution should appear yellow/orange.

  • Use the solution immediately for your experiments by diluting it to the final concentration in your assay medium.

Note: When added to an aqueous buffer, the polysulfide salt will establish an equilibrium containing various H₂Sₙ/Sₙ²⁻ species.[1]

Protocol 4.2: Characterization by UV-Vis Spectroscopy

This is a rapid method to confirm the presence of polysulfide anions in the prepared solution. It is not highly sensitive or specific for individual H₂Sₙ species but serves as a good qualitative check.

Procedure:

  • Prepare the H₂Sₙ solution as described in Protocol 4.1.

  • Immediately dilute the solution in deoxygenated buffer to a suitable concentration for spectroscopic analysis (e.g., 100-500 µM).

  • Using a quartz cuvette, scan the absorbance of the solution from 200 nm to 500 nm.

  • The presence of polysulfide anions (Sₙ²⁻) is indicated by characteristic absorption bands in the 240–420 nm range. Peaks around 300 nm and 370 nm are often used to indicate their presence.[1]

Protocol 4.3: Analysis by Derivatization with Monobromobimane (B13751) (mBB)

This protocol allows for the quantification of specific H₂Sₙ species (primarily H₂S₂, H₂S₃) by derivatizing them with monobromobimane (mBB), followed by analysis using HPLC with fluorescence detection.

Materials:

  • H₂Sₙ-containing sample (e.g., prepared solution, cell lysate)

  • Monobromobimane (mBB) solution (e.g., 10 mM in acetonitrile)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sulfosalicylic acid (SSA) to stop the reaction

  • HPLC system with a fluorescence detector

Procedure:

  • In a microcentrifuge tube, mix your sample with the 0.1 M phosphate buffer.

  • Add the mBB solution to the sample. A typical final concentration is 1 mM mBB.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.[2]

  • Stop the reaction by adding SSA (e.g., to a final concentration of 100 mM).

  • Centrifuge the sample to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC with a fluorescence detector. The derivatized polysulfides (B-Sₙ-B) can be separated and quantified based on standards.

Decomposition Pathways

The primary decomposition pathway for hydrogen polysulfides is disproportionation into hydrogen sulfide and elemental sulfur. This process can be accelerated by various factors. Thermolysis and photolysis are believed to proceed via radical chain reactions.[1]

G Diagram 2: Major Decomposition Pathways of Hydrogen Polysulfides cluster_products Decomposition Products cluster_catalysts Catalysts / Conditions H2Sn H₂Sₙ (Hydrogen Polysulfide) H2S H₂S (Hydrogen Sulfide) H2Sn->H2S S8 Sₙ₋₁ (e.g., Elemental Sulfur, S₈) H2Sn->S8 Alkali Alkali (OH⁻) Alkali->H2Sn Heat Heat (Thermolysis) Heat->H2Sn Light Light (Photolysis) Light->H2Sn Metals Metals / Nucleophiles Metals->H2Sn

Diagram 2: Major Decomposition Pathways of Hydrogen Polysulfides

References

Application Notes and Protocols: Hydrogen Sulfate Ionic Liquids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of hydrogen sulfate-based ionic liquids as catalysts in various organic syntheses. These ionic liquids offer a greener alternative to traditional acid catalysts, often providing high yields, simplified product separation, and catalyst recyclability.

Introduction to Hydrogen Sulfate (B86663) Ionic Liquids in Catalysis

Brønsted acidic ionic liquids (BAILs) containing the hydrogen sulfate ([HSO4]⁻) anion have emerged as versatile and eco-friendly catalysts for a wide range of organic transformations.[1][2] Their non-volatile nature, high thermal stability, and tunable acidity make them attractive alternatives to conventional mineral acids like sulfuric acid.[1][2] The catalytic activity of these ionic liquids stems from the Brønsted acidity of the hydrogen sulfate anion and, in some cases, from a functionalized cation. This dual functionality can enhance catalytic efficiency and selectivity.[3][4] This document outlines the synthesis of common hydrogen sulfate ionic liquids and their application in key catalytic reactions.

Synthesis of Hydrogen Sulfate-Based Ionic Liquids

Protocol: Synthesis of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO4])

This protocol describes the synthesis of a widely used Brønsted acidic ionic liquid, [BMIM][HSO4].

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Anhydrous dichloromethane (B109758)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butyl-3-methylimidazolium chloride in anhydrous dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • The resulting biphasic mixture contains the ionic liquid in the lower layer. Separate the lower layer.

  • Wash the ionic liquid layer with fresh dichloromethane to remove any unreacted starting materials.

  • Remove the residual solvent under reduced pressure using a rotary evaporator to obtain the pure [BMIM][HSO4] ionic liquid.

Protocol: Synthesis of 1-(4-Sulfonic acid)-butyl-3-methylimidazolium Hydrogen Sulfate ([bsmim][HSO4])

This protocol details the synthesis of a task-specific ionic liquid with a sulfonic acid group on the cation, providing dual acidity.[5]

Materials:

  • 1-Methylimidazole (B24206)

  • 1,4-Butanesultone

  • Methanol (MeOH)

  • Diethyl ether

  • Sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 1-methylimidazole and 1,4-butanesultone in methanol.[5]

  • Reflux the mixture with stirring for 12 hours at 68 °C.[5]

  • After cooling, a solid zwitterion will precipitate. Filter the solid and wash it thoroughly with diethyl ether.[5]

  • To the purified zwitterion, slowly add an equimolar amount of sulfuric acid with stirring to neutralize it.[5]

  • The resulting viscous liquid is the [bsmim][HSO4] ionic liquid. Dry the product under vacuum to remove any residual solvent.[5]

Catalytic Applications and Protocols

Hydrogen sulfate ionic liquids are effective catalysts for a variety of organic reactions, including esterifications, multicomponent reactions for the synthesis of heterocyclic compounds, and the formation of amidoalkyl naphthols.

Esterification of Carboxylic Acids

Brønsted acidic ionic liquids are highly efficient catalysts for Fischer esterification, often acting as both the catalyst and the solvent.[4][6] The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.[6]

Catalytic Cycle for Fischer Esterification

Fischer_Esterification cluster_catalyst_regeneration Catalyst Regeneration RCOOH Carboxylic Acid (RCOOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_IL [IL]H⁺ H_IL->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'OH) ROH->Tetrahedral_Intermediate Ester_H2O Ester (RCOOR') + H₂O Tetrahedral_Intermediate->Ester_H2O Proton Transfer & Water Elimination Ester_H2O->H_IL Deprotonation IL_anion [IL]⁻ IL_anion->H_IL

Caption: Catalytic cycle of Fischer esterification using a Brønsted acidic ionic liquid.

Materials:

  • Acetic acid

  • n-Butanol

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4])

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine acetic acid (1 equivalent), n-butanol (1.2 equivalents), and [BMIM][HSO4] (0.1 equivalents).

  • Heat the mixture to 80-100°C with vigorous stirring under reflux for 2-4 hours. The reaction can be monitored by TLC or GC.

  • After completion, cool the reaction mixture to room temperature. A biphasic system will form, with the ester in the upper layer and the ionic liquid in the lower layer.[7]

  • Separate the upper ester layer using a separatory funnel.

  • Wash the ester layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure butyl acetate.

  • The lower ionic liquid layer can be washed with diethyl ether, dried under vacuum to remove any dissolved water or organic residues, and reused for subsequent reactions.

Quantitative Data for Esterification Reactions:

Ionic Liquid CatalystCarboxylic AcidAlcoholTemp (°C)Time (h)Yield (%)Reference
[BMIM][HSO4]Hexanoic Acidn-Butanol1004>95[8]
[bsmim][HSO4]Acetic AcidEthanol (B145695)70293[5]
[H-NMP][HSO4]Acetic AcidEthanol1001.598[9]
Multicomponent Reactions: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Hydrogen sulfate ionic liquids efficiently catalyze the one-pot, three-component Biginelli reaction to synthesize dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[10]

Reaction Workflow for Biginelli Synthesis

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Solvent-free or in EtOH) Aldehyde->Reaction_Vessel Beta_Ketoester β-Ketoester Beta_Ketoester->Reaction_Vessel Urea (B33335) Urea/Thiourea Urea->Reaction_Vessel IL_Catalyst [HSO4]⁻ based IL IL_Catalyst->Reaction_Vessel Catalysis Workup Work-up (Addition of water/ice) Reaction_Vessel->Workup Reaction Completion Product Dihydropyrimidinone Workup->Product Precipitation & Filtration Catalyst_Recycling Catalyst Recycling Workup->Catalyst_Recycling Aqueous phase Catalyst_Recycling->IL_Catalyst Evaporation of water

Caption: General workflow for the Biginelli reaction catalyzed by a hydrogen sulfate ionic liquid.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Triethylammonium hydrogen sulfate ([Et3NH][HSO4])

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Ethanol

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and [Et3NH][HSO4] (1 mmol) under solvent-free conditions.[11][12]

  • Heat the reaction mixture to 60-80°C with stirring for the required time (typically 30-60 minutes), monitoring the progress by TLC.[11][12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture, which will cause the solid product to precipitate.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[12]

  • The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the catalyst for reuse.[12]

Quantitative Data for Biginelli Reaction:

Ionic Liquid CatalystAldehydeβ-DicarbonylUrea/ThioureaTemp (°C)Time (min)Yield (%)Reference
[Et3NH][HSO4]4-Cl-BenzaldehydeEthyl AcetoacetateUrea603096[11]
[Et3NH][HSO4]BenzaldehydeAcetylacetoneUrea802595[12]
Mag@Morph-AIL4-Me-BenzaldehydeEthyl AcetoacetateUrea806098[13]
Synthesis of Amidoalkyl Naphthols

This three-component reaction between an aldehyde, 2-naphthol (B1666908), and an amide or urea is efficiently catalyzed by hydrogen sulfate ionic liquids to produce amidoalkyl naphthols, which are precursors to biologically active compounds.[14]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 2-Naphthol

  • Amide (e.g., acetamide) or urea

  • N-methyl-2-pyrrolidonium hydrogen sulfate ([H-NMP][HSO4])

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.2 mmol), and [H-NMP][HSO4] (10 mol%) under solvent-free conditions.[3]

  • Heat the mixture in an oil bath at 80-100°C with stirring for the specified time (typically 15-45 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir for a few minutes. The solid product will precipitate.

  • Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the pure amidoalkyl naphthol.

  • The ionic liquid can be recovered from the aqueous filtrate by evaporation of water under reduced pressure.[3]

Quantitative Data for Amidoalkyl Naphthol Synthesis:

Ionic Liquid CatalystAldehydeAmide/UreaTemp (°C)Time (min)Yield (%)Reference
[H-NMP][HSO4]4-Cl-BenzaldehydeAcetamide1001596[3]
[MIMPS]H2PMo12O40BenzaldehydeAcetamide1002095[15]
NiFe2O4@SiO2-IL-HSO4BenzaldehydeAcetamide1001097

Safety and Handling

  • Hydrogen sulfate ionic liquids are acidic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • While they have low vapor pressure, it is good practice to handle them in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for each specific ionic liquid before use.

Conclusion

Hydrogen sulfate-based ionic liquids are powerful and versatile catalysts for a range of important organic transformations. Their ease of synthesis, high catalytic activity, and potential for recyclability align with the principles of green chemistry, making them valuable tools for researchers in academia and industry. The protocols and data presented here provide a starting point for the application of these promising catalysts in organic synthesis and drug development.

References

Application Notes and Protocols: Sodium Bisulfate as a Specialized Low-pH Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast majority of biochemical assays, maintaining a stable pH is critical for observing accurate and reproducible results. While buffers that function in the physiological pH range (typically 6-8) are widely used, certain applications necessitate a highly acidic environment. Sodium bisulfate (NaHSO₄), in conjunction with its conjugate base, sulfate (B86663) (SO₄²⁻), forms a buffer system effective in the very low pH range. These application notes provide a comprehensive overview of the properties, applications, and protocols for the use of sodium bisulfate as a specialized buffer in biochemical assays.

1. Properties of the Bisulfate/Sulfate Buffer System

The buffering capacity of the bisulfate/sulfate system is dictated by the pKa of the bisulfate ion (HSO₄⁻), which is approximately 1.99.[1] This means that this buffer system is most effective at maintaining a stable pH between 1.0 and 3.0. A 1M solution of sodium bisulfate is strongly acidic, with a pH of less than 1.[2][3][4]

Key Properties:

PropertyValueReference
pKa (HSO₄⁻)1.99[1]
Effective Buffering RangepH 1.0 - 3.0
Molecular Formula (Sodium Bisulfate)NaHSO₄[2][3]
Molecular Weight (Sodium Bisulfate)120.06 g/mol [5]
Molecular Formula (Sodium Sulfate)Na₂SO₄
Molecular Weight (Sodium Sulfate, Anhydrous)142.04 g/mol
AppearanceWhite crystalline solid[2][4]
SolubilityHighly soluble in water[5]

2. Applications in Biochemical Contexts

The use of bisulfate as a primary buffer in standard enzymatic assays or protein stability studies is limited due to its highly acidic nature, which can lead to protein denaturation. However, it finds utility in specific applications where a low and stable pH is required.

  • Urine Preservation for Steroid Analysis: Historically, a sulfate/hydrogen sulfate buffer has been used to preserve urine samples for steroid analysis.[1][6] The low pH helps to inhibit microbial growth and prevent the degradation of certain analytes.

  • Acidic Hydrolysis Studies: In studies involving the acid-catalyzed hydrolysis of biomolecules, a bisulfate buffer can provide a stable acidic environment.

  • Sample Acidification: Sodium bisulfate can be used to acidify samples for analysis where the presence of organic acids or a drop to an extremely low pH would be problematic.[7]

  • Food Science and Technology: In food applications, sodium bisulfate is used as a food additive to lower the pH in products like beverages, dressings, and sauces without imparting a strong sour taste.[2][7] It also acts as an anti-browning agent.[2][7]

3. Advantages and Disadvantages

Advantages:

  • Low pH Range: It is one of the few simple buffer systems effective at a very low pH.

  • Cost-Effective: Sodium bisulfate and sodium sulfate are readily available and inexpensive.

  • Simple Composition: The buffer is easy to prepare from common laboratory reagents.

  • High Solubility: Both components are highly soluble in water.[5]

Disadvantages:

  • Limited pH Range: Its utility is restricted to pH 1.0-3.0.

  • Protein Denaturation: The highly acidic nature of the buffer can denature most proteins and enzymes, making it unsuitable for assays requiring native protein structures.

  • Potential for Precipitation: Sulfate ions can precipitate with certain cations, such as calcium.

  • Corrosive: Solutions of sodium bisulfate are corrosive to metals and tissues.[4]

4. Experimental Protocols

4.1. Preparation of a 0.1 M Sodium Bisulfate/Sulfate Buffer

This protocol describes the preparation of a 0.1 M sodium bisulfate/sulfate buffer at a desired pH within the effective buffering range (pH 1.0 - 3.0).

Materials:

  • Sodium bisulfate (NaHSO₄), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and beakers

  • Concentrated NaOH or H₂SO₄ for pH adjustment

Procedure:

  • Calculate the required amounts of sodium bisulfate and sodium sulfate: Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base (sulfate) to the weak acid (bisulfate) needed for the desired pH.

    • pH = pKa + log ([A⁻]/[HA])

    • Where:

      • pH is the desired buffer pH

      • pKa of bisulfate is 1.99

      • [A⁻] is the molar concentration of sodium sulfate

      • [HA] is the molar concentration of sodium bisulfate

  • Prepare stock solutions:

    • 0.1 M Sodium Bisulfate (HA): Dissolve 12.01 g of anhydrous NaHSO₄ in deionized water and bring the final volume to 1 L.

    • 0.1 M Sodium Sulfate (A⁻): Dissolve 14.20 g of anhydrous Na₂SO₄ in deionized water and bring the final volume to 1 L.

  • Mix the stock solutions: Combine the volumes of the 0.1 M sodium bisulfate and 0.1 M sodium sulfate stock solutions according to the calculated ratio to achieve the desired pH. For example, to prepare 100 mL of a buffer with a specific pH, you would mix x mL of the sodium bisulfate solution and (100 - x) mL of the sodium sulfate solution.

  • Adjust the pH: Place the beaker on a stir plate and immerse a calibrated pH electrode in the solution. Slowly add small volumes of concentrated NaOH or H₂SO₄ to fine-tune the pH to the exact desired value.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

  • Storage: Store the buffer solution at room temperature in a tightly sealed container.

Example Calculation for a pH 2.0 Buffer:

  • 2.0 = 1.99 + log ([Sulfate]/[Bisulfate])

  • 0.01 = log ([Sulfate]/[Bisulfate])

  • 10^0.01 = [Sulfate]/[Bisulfate]

  • 1.023 = [Sulfate]/[Bisulfate]

For a 100 mL buffer, you would mix approximately 49.4 mL of 0.1 M sodium bisulfate and 50.6 mL of 0.1 M sodium sulfate and then adjust the final pH.

4.2. Protocol for a Low-pH Hydrolysis Assay

This protocol outlines a general procedure for using a sodium bisulfate buffer in a time-course experiment to monitor the acid-catalyzed hydrolysis of a substrate.

Materials:

  • 0.1 M Sodium bisulfate/sulfate buffer at the desired pH (e.g., pH 2.5)

  • Substrate of interest

  • Quenching solution (e.g., a strong base to stop the reaction)

  • Analytical instrument for product quantification (e.g., spectrophotometer, HPLC)

  • Thermostated water bath or incubator

Procedure:

  • Prepare the reaction mixture: In a series of reaction tubes, add the sodium bisulfate buffer.

  • Equilibrate the temperature: Place the reaction tubes in a thermostated water bath set to the desired reaction temperature.

  • Initiate the reaction: Add the substrate to each reaction tube to start the hydrolysis.

  • Time points: At specific time intervals, stop the reaction in one tube by adding a quenching solution.

  • Analyze the product formation: Quantify the amount of product formed at each time point using an appropriate analytical method.

  • Data analysis: Plot the product concentration versus time to determine the rate of hydrolysis.

5. Visualizations

BufferPreparationWorkflow cluster_prep Buffer Preparation A Calculate Molar Ratio (Henderson-Hasselbalch) B Prepare 0.1M NaHSO4 Stock Solution A->B informs C Prepare 0.1M Na2SO4 Stock Solution A->C informs D Mix Stock Solutions B->D combine C->D combine E Adjust pH with NaOH or H2SO4 D->E for fine-tuning F Bring to Final Volume E->F final step HydrolysisAssayWorkflow cluster_assay Low-pH Hydrolysis Assay Start Prepare Reaction Mixture (Buffer + Substrate) Incubate Incubate at Constant Temperature Start->Incubate Timepoints Take Samples at Defined Time Intervals Incubate->Timepoints Quench Stop Reaction (e.g., add base) Timepoints->Quench Analyze Quantify Product (e.g., Spectrophotometry) Quench->Analyze End Determine Reaction Rate Analyze->End

References

Application of Hydrogen Sulfate Catalysts in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various hydrogen sulfate-based catalysts in the synthesis of key pharmaceutical intermediates. The information is intended to guide researchers in developing efficient and environmentally friendly synthetic methodologies.

Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (TBAHS) as a Phase Transfer Catalyst

Tetrabutylammonium hydrogen sulfate (TBAHS) is a versatile and effective phase transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase. Its amphipathic nature, with a lipophilic cation and a hydrophilic anion, allows it to transport reactive anions into the organic phase, thereby accelerating reaction rates and often leading to higher yields under milder conditions.

N-Alkylation of Amides: Synthesis of N-Benzylbenzanilide

N-substituted amides are important structural motifs in many pharmaceutical compounds. Phase transfer catalysis using TBAHS offers a convenient method for their synthesis.

Experimental Protocol: Synthesis of N-Benzylbenzanilide

A mixture of benzanilide (B160483) (0.98 g, 5.0 mmol), powdered potassium hydroxide (B78521) (1.12 g, 20 mmol), potassium carbonate (2.70 g, 20 mmol), and tetrabutylammonium bromide (TBAB) as a proxy for TBAHS's catalytic activity (0.16 g, 0.50 mmol) is placed in an open conical flask. Benzyl chloride (0.94 g, 7.5 mmol) is added dropwise, and the mixture is stirred briefly. The flask is then subjected to microwave irradiation for 115 seconds. After cooling, the reaction mixture is treated with water and extracted with dichloromethane. The organic layer is dried and concentrated to yield the product.

Quantitative Data:

SubstrateAlkylating AgentCatalystConditionsTimeYield (%)
BenzanilideBenzyl chlorideTBABMicrowave, solvent-free115 s95

Note: Tetrabutylammonium bromide (TBAB) is used here as a representative tetrabutylammonium salt for phase transfer catalysis, showcasing a similar catalytic cycle to TBAHS.

Reaction Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Mix Benzanilide, KOH, K2CO3, and TBAHS add_alkyl Add Benzyl Chloride start->add_alkyl irradiate Microwave Irradiation (115 s) add_alkyl->irradiate cool Cool to Room Temperature irradiate->cool extract Add Water & Extract with Dichloromethane cool->extract dry Dry and Concentrate Organic Layer extract->dry product N-Benzylbenzanilide dry->product

Caption: Experimental workflow for the N-alkylation of benzanilide.

Synthesis of Xanthene Derivatives: 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones

Xanthene derivatives are present in various biologically active compounds. TBAHS can be employed as a catalyst for the efficient, one-pot synthesis of these heterocyclic systems in an aqueous medium, aligning with the principles of green chemistry.[1]

Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones

A mixture of an aromatic aldehyde (1 mmol), 2-naphthol (B1666908) (1 mmol), dimedone (1 mmol), and TBAHS (10 mol%) in water (5 mL) is stirred at 60 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product is filtered, washed with water, and dried. The product can be further purified by recrystallization from ethanol.

Quantitative Data:

AldehydeTime (min)Yield (%)
4-Cl-C6H4CHO2096
4-Me-C6H4CHO3092
4-OMe-C6H4CHO3590
C6H5CHO2594
4-NO2-C6H4CHO1598

Reaction Mechanism:

Xanthene_Synthesis_Mechanism cluster_activation Knoevenagel Condensation cluster_addition Michael Addition cluster_cyclization Cyclization and Dehydration aldehyde Ar-CHO intermediate1 Knoevenagel Adduct aldehyde->intermediate1 + Dimedone (TBAHS, H2O) dimedone Dimedone dimedone->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 + 2-Naphthol naphthol 2-Naphthol naphthol->intermediate2 product Tetrahydrobenzo[a]xanthen-11-one intermediate2->product - H2O Tetrazole_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Mix Nitrile, Sodium Azide, Fe(HSO4)3 in DMF heat Stir at 120 °C for 20-30 h start->heat cool Cool to Room Temperature heat->cool precipitate Pour into Water & Acidify with HCl cool->precipitate filter Filter and Wash with Water precipitate->filter product 5-Substituted-1H-tetrazole filter->product O_Alkylation_Logic cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product hydroquinone Hydroquinone product 4-Methoxyphenol hydroquinone->product methanol Methanol methanol->product ionic_liquid 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate ionic_liquid->product Catalyzes promoter Benzoquinone promoter->product Promotes

References

Application Notes and Protocols for Studying Hydrogen Disulfide Decomposition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen disulfide (H₂S₂), also known as disulfane, is a reactive sulfur species that plays a significant role in various chemical and biological processes. Understanding its decomposition kinetics is crucial for elucidating reaction mechanisms in fields ranging from atmospheric chemistry to cellular signaling. H₂S₂ is a key intermediate in the decomposition of hydrogen sulfide (B99878) (H₂S) on catalyst surfaces, a process relevant to industrial applications such as hydrogen production.[1][2] In biological systems, H₂S₂ and other polysulfides are involved in signaling pathways and are considered part of the "sulfane sulfur" pool. This document provides detailed application notes and protocols for the experimental setup and study of hydrogen disulfide decomposition kinetics.

Experimental Setup

A typical experimental setup for studying the gas-phase or catalytic decomposition of hydrogen disulfide involves a flow reactor system coupled with sensitive analytical instrumentation. The choice of reactor and analytical technique depends on the specific research objectives, such as determining reaction rates, identifying decomposition products, or elucidating reaction mechanisms.

A common apparatus is a discharge-flow reactor combined with a mass spectrometer.[3] This setup allows for the study of gas-phase reactions under controlled conditions of temperature and pressure. For heterogeneous catalysis studies, a laboratory fixed-bed reactor is often employed, where H₂S₂ vapor is passed over a solid catalyst material.[4][5]

Key Components of the Experimental Setup:

  • H₂S₂ Generation and Delivery System: Due to its instability, H₂S₂ is typically synthesized in situ or immediately prior to use. A common method involves the reaction of a polysulfide solution with an acid, followed by purification. The purified H₂S₂ vapor is then introduced into the reactor system at a controlled flow rate using mass flow controllers.

  • Reactor:

    • Gas-Phase Studies: A quartz or Pyrex flow tube is used. The reactor is housed in a furnace to control the reaction temperature.

    • Catalytic Studies: A fixed-bed reactor containing the catalyst material is used. The catalyst is typically supported on an inert material like silica (B1680970) or alumina.

  • Analytical Instrumentation:

    • Mass Spectrometry (MS): Allows for the real-time monitoring of reactants and products. Techniques like molecular beam mass spectrometry can be used to sample the gas mixture from the reactor.[3]

    • Gas Chromatography (GC): Used to separate and quantify the components of the product gas mixture. A GC equipped with a thermal conductivity detector (TCD) or a mass spectrometer (GC-MS) is common.[6][7]

    • Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used for in-situ monitoring of the reaction.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for studying hydrogen disulfide decomposition kinetics.

Workflow for H₂S₂ decomposition kinetics study.

Experimental Protocols

Synthesis and Purification of Hydrogen Disulfide

Caution: Hydrogen disulfide is unstable and can decompose vigorously. Hydrogen sulfide, a potential decomposition product, is highly toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]

Materials:

  • Sodium polysulfide (Na₂Sₓ) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Glass vacuum line apparatus

  • Cold traps (e.g., liquid nitrogen, dry ice/acetone)

Protocol:

  • Assemble a glass vacuum line with multiple cold traps. Ensure all glassware is dry and free of contaminants.

  • Place the sodium polysulfide solution in a reaction flask connected to the vacuum line.

  • Cool the reaction flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the polysulfide solution while stirring. This will generate a mixture of hydrogen polysulfides (H₂Sₓ), including H₂S₂.

  • The volatile products are carried by a slow stream of inert gas through a drying tube containing anhydrous calcium chloride.

  • Pass the gas stream through a series of cold traps to selectively condense the components. A trap at approximately -50°C will condense H₂S₂ and higher polysulfides, while a trap at liquid nitrogen temperature (-196°C) will trap H₂S.

  • The condensed H₂S₂ can be further purified by fractional distillation under vacuum.

Gas-Phase Decomposition Kinetics Measurement

Protocol:

  • Set up a discharge-flow reactor system with a mass spectrometer for detection.[3]

  • Introduce a known concentration of purified H₂S₂ vapor into the reactor at a constant flow rate using a mass flow controller. An inert carrier gas (e.g., Helium or Argon) is typically used.

  • Heat the reactor to the desired temperature and allow the system to reach a steady state.

  • Monitor the concentration of H₂S₂ and any decomposition products (e.g., H₂S, S₂) as a function of reaction time (or distance along the flow tube) using the mass spectrometer.

  • Repeat the measurement at different temperatures to determine the temperature dependence of the decomposition rate.

  • The pseudo-first-order rate constant can be determined from the exponential decay of the H₂S₂ concentration.[3]

Catalytic Decomposition Kinetics Measurement

Protocol:

  • Load a known amount of the catalyst into a fixed-bed reactor.[4][5]

  • Pre-treat the catalyst as required (e.g., by heating in an inert gas flow to remove adsorbed species).

  • Introduce a gas mixture containing a known concentration of H₂S₂ and an inert carrier gas into the reactor at a set flow rate.

  • Maintain the reactor at the desired reaction temperature.

  • Analyze the composition of the effluent gas stream using a gas chromatograph (GC) or other suitable analytical technique.[8]

  • Calculate the conversion of H₂S₂ and the selectivity to various products.

  • Vary the reaction temperature, H₂S₂ concentration, and gas flow rate to study the reaction kinetics.

Data Presentation

The quantitative data obtained from kinetic studies of H₂S and its decomposition intermediate H₂S₂ are summarized below. Note that much of the available kinetic data pertains to H₂S decomposition, from which the behavior of H₂S₂ can be inferred as a key intermediate.

Table 1: Kinetic Parameters for H₂S Decomposition on Various Catalysts
CatalystTemperature Range (°C)Apparent Activation Energy (kJ/mol)H₂S Conversion (%)Reference
MoS₂640 - 92971.9up to ~50[11]
Ni₃S₂500Not specified40[5]
γ-Al₂O₃500 - 90072Not specified
α-Fe₂O₃500 - 90094Not specified[8]
V₂O₅500 - 900118Not specified[8]
Table 2: Rate Constants for H₂S Reactions
ReactionRate Constant (k)Temperature (K)ConditionsReference
H + H₂S8.7 x 10⁻¹³ x (T/298)²⁸⁷ x exp(-125/T) cm³ molecule⁻¹ s⁻¹220 - 9502 Torr total pressure[3]

Signaling Pathways and Logical Relationships

In the context of H₂S decomposition, a "signaling pathway" can be interpreted as the sequence of elementary reaction steps that constitute the overall decomposition mechanism. The formation of H₂S₂ is a critical step in the catalytic decomposition of H₂S.

Catalytic Decomposition Pathway of H₂S involving H₂S₂

The following diagram illustrates the proposed reaction pathway for H₂S decomposition on a metal sulfide catalyst, highlighting the role of H₂S₂ as an intermediate.[2]

decomposition_pathway Catalytic Decomposition Pathway of H₂S H2S_gas 2 H₂S (gas) H2S_ads 2 H₂S (adsorbed on catalyst) H2S_gas->H2S_ads Adsorption H2S2_ads H₂S₂ (adsorbed intermediate) H2S_ads->H2S2_ads S-S bond formation H2_gas H₂ (gas) H2S_ads->H2_gas H₂ release S2_ads S₂ (adsorbed) H2S2_ads->S2_ads Decomposition H2_gas2 H₂ (gas) H2S2_ads->H2_gas2 H₂ release S2_gas S₂ (gas) S2_ads->S2_gas Desorption

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrogen Disulfide (H₂S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of hydrogen disulfide (H₂S₂). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the isolation and purification of this highly reactive and unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying hydrogen disulfide (H₂S₂)?

A1: The foremost challenge in purifying H₂S₂ is its inherent instability. Hydrogen disulfide readily decomposes into hydrogen sulfide (B99878) (H₂S) and elemental sulfur, a process that can be accelerated by factors such as temperature, light, and the presence of impurities or catalytic surfaces.[1] This decomposition pathway significantly impacts the yield and purity of the final product.

Q2: What are the common impurities found in crude hydrogen disulfide?

A2: Crude H₂S₂ is typically a mixture of polysulfanes (H₂Sₙ). The most common impurity is trisulfane (B228730) (H₂S₃), along with other higher-order polysulfanes.[1] Depending on the synthesis method, unreacted starting materials, such as sodium polysulfide and hydrochloric acid, or byproducts may also be present.[2]

Q3: What are the common synthesis methods for hydrogen disulfide?

A3: A prevalent method for synthesizing H₂S₂ involves the acidification of aqueous sodium polysulfide solutions to produce a mixture of polysulfanes, often referred to as "crude sulfane oil".[2] This crude mixture is then thermally cracked to yield hydrogen disulfide.[1] Another approach is the reaction of liquid hydrogen sulfide with bromine (Br₂), sulfur monochloride (S₂Cl₂), or sulfur dichloride (SCl₂).[2]

Q4: How can the purity of hydrogen disulfide be assessed?

A4: Due to its reactive nature, analyzing the purity of H₂S₂ requires specialized techniques. Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), is a suitable method for separating and quantifying H₂S₂ from other polysulfanes and impurities.[3]

Q5: What are the recommended storage and handling conditions for purified hydrogen disulfide?

A5: Due to its instability, H₂S₂ should be stored at low temperatures and in the absence of light. It is crucial to use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Contact with water, alcohols, and basic substances should be strictly avoided as they can catalyze its decomposition.[1] All glassware and equipment should be scrupulously cleaned and dried to remove any potential catalytic impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of H₂S₂ after purification - Decomposition during synthesis or purification.- Maintain low temperatures throughout the process. - Work under an inert atmosphere. - Minimize the time between synthesis and purification.
- Incomplete cracking of higher polysulfanes.- Optimize the temperature and pressure for the thermal cracking step.
Product rapidly turns cloudy or precipitates sulfur - Decomposition of H₂S₂.- Ensure the collection vessel is clean, dry, and inert. - Store the purified product at low temperatures (e.g., in a cold trap). - Avoid exposure to light.
Presence of H₂S in the final product - Decomposition of H₂S₂.- Use a gentle purification method, such as vacuum distillation at low temperatures, to remove the more volatile H₂S.
Contamination with higher polysulfanes (e.g., H₂S₃) - Inefficient separation.- Optimize the distillation conditions (temperature and pressure) to achieve better separation based on the boiling points of the different polysulfanes. - Consider fractional distillation under high vacuum.

Experimental Protocols

General Protocol for Synthesis and Purification of Hydrogen Disulfide

This protocol is a generalized procedure based on the Fehér method and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when working with hydrogen disulfide and its precursors due to their toxicity and reactivity.

  • Synthesis of Crude Polysulfane Oil:

    • Prepare a solution of sodium polysulfide (Na₂Sₓ) in water.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of chilled hydrochloric acid (HCl) with vigorous stirring to precipitate the crude polysulfane oil.[2]

    • Separate the dense, oily layer of polysulfanes from the aqueous phase.

  • Purification by Vacuum Distillation (Cracking):

    • Transfer the crude polysulfane oil to a distillation apparatus designed for high vacuum.

    • Slowly heat the oil under vacuum. Higher polysulfanes will "crack" into lower, more volatile ones.

    • Collect the fractions at different temperatures. Hydrogen disulfide, being more volatile than higher polysulfanes, will distill at a lower temperature.[1]

    • It is advisable to use a series of cold traps to fractionate the distillate effectively.

Visualizations

Experimental Workflow for H₂S₂ Synthesis and Purification

G start Prepare aqueous Na2Sx solution acidification Acidify with cold HCl start->acidification separation Separate polysulfane oil acidification->separation distillation Vacuum distillation of crude oil separation->distillation cracking Thermal cracking of H2Sn distillation->cracking collection Fractional collection in cold traps cracking->collection analysis Purity assessment (e.g., GC-SCD) collection->analysis Analyze fractions storage Store pure H2S2 at low temperature under inert gas analysis->storage

Caption: A generalized workflow for the synthesis and purification of hydrogen disulfide.

Troubleshooting Logic for H₂S₂ Purification

G start Start Purification check_purity Is the final product pure? start->check_purity low_yield Is the yield acceptable? check_purity->low_yield Yes impure Identify Impurities check_purity->impure No end Purification Successful low_yield->end Yes unstable Product Unstable? (Decomposition) low_yield->unstable No h2s_present H2S Present? impure->h2s_present h2sn_present Higher Polysulfanes Present? h2s_present->h2sn_present No gentle_distillation Use lower temperature and higher vacuum h2s_present->gentle_distillation Yes h2sn_present->check_purity No optimize_distillation Optimize distillation parameters (temperature, vacuum) h2sn_present->optimize_distillation Yes optimize_distillation->start gentle_distillation->start unstable->end No check_conditions Review handling and storage: - Temperature - Atmosphere (inert?) - Light exposure - Cleanliness of glassware unstable->check_conditions Yes check_conditions->start

Caption: A troubleshooting flowchart for the purification of hydrogen disulfide.

References

Technical Support Center: Optimizing Hydrogen Sulfate Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in hydrogen sulfate (B86663) catalyzed esterification reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards products: Esterification is a reversible reaction.[1][2][3][4][5][6][7] 2. Insufficient catalyst: The concentration of sulfuric acid may be too low to effectively catalyze the reaction.[8] 3. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[3][8] 4. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.[8] 5. Steric hindrance: Bulky reactants (either the carboxylic acid or the alcohol) can slow down the reaction rate.[9][10] 6. Catalyst deactivation: Water produced during the reaction can dilute the catalyst, reducing its effectiveness.[2][11]1. Remove water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to remove water as it forms.[1][4][10] Alternatively, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[10][12] 2. Increase catalyst loading: While being cautious of side reactions, a modest increase in the amount of sulfuric acid can improve the reaction rate.[13] 3. Increase reaction temperature: Heating the reaction, often to the reflux temperature of the alcohol or solvent, will increase the reaction rate.[1][3] 4. Extend reaction time: Monitor the reaction progress using techniques like TLC or GC and allow it to run until completion is observed.[8] 5. Optimize conditions for sterically hindered substrates: For bulky reactants, longer reaction times and higher temperatures may be necessary.[9] 6. Use excess alcohol: Using the alcohol as the solvent or in large excess can help drive the equilibrium towards the product.[1][5][7][8][10]
Formation of Side Products 1. Dehydration of alcohol: At high temperatures, sulfuric acid can cause the dehydration of alcohols, especially secondary and tertiary ones, to form alkenes or ethers.[9] 2. Charring or decomposition: Highly sensitive substrates may decompose at elevated temperatures in the presence of a strong acid.[14] 3. Lactone formation: For hydroxy acids, intramolecular esterification to form a cyclic ester (lactone) can be a competing reaction.[9]1. Moderate reaction conditions: Avoid excessively high temperatures and use the minimum effective amount of catalyst.[8] 2. Monitor temperature closely: Use a controlled heating source to maintain a consistent and appropriate reaction temperature. 3. Favor intermolecular reaction: When using hydroxy acids, use a large excess of the external alcohol to promote the desired intermolecular esterification over intramolecular lactonization.[9]
Difficult Product Isolation/Purification 1. Incomplete neutralization of acid catalyst: Residual sulfuric acid can complicate extraction and purification. 2. Emulsion formation during workup: The presence of unreacted starting materials and the ester product can sometimes lead to the formation of emulsions during aqueous extraction. 3. Product solubility: The ester product may have some solubility in the aqueous phase, leading to loss during extraction.[15]1. Thorough neutralization: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases to ensure all acid is neutralized.[1][2] 2. Brine wash: After the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine) to help break emulsions and remove excess water.[1][9] 3. Back-extraction: If product loss to the aqueous layer is suspected, the aqueous washes can be back-extracted with a fresh portion of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrogen sulfate (sulfuric acid) in esterification?

A1: Sulfuric acid acts as a catalyst in the Fischer esterification reaction.[16][17][18] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][8][11][16] Sulfuric acid is also a dehydrating agent and helps to remove the water formed during the reaction, which shifts the equilibrium towards the formation of the ester product.[7][19]

Q2: How much sulfuric acid catalyst should I use?

A2: Typically, a catalytic amount of concentrated sulfuric acid is used, ranging from 1-5 mol% relative to the limiting reagent.[20] For some reactions, a higher loading may be necessary, but this increases the risk of side reactions like dehydration and charring.[9][21] It is always best to start with a smaller amount and optimize from there.

Q3: What is the optimal temperature for hydrogen sulfate catalyzed esterification?

A3: The optimal temperature depends on the specific substrates being used. Generally, the reaction is conducted at the reflux temperature of the alcohol or an appropriate solvent.[1] For example, when using methanol, the reaction is often refluxed at around 65°C.[1][8] For higher boiling alcohols or less reactive substrates, temperatures up to 150°C have been reported.[21] However, excessively high temperatures can lead to side reactions.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by several techniques, including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] A simple method is to monitor the disappearance of the limiting starting material (usually the carboxylic acid) by TLC.

Q5: Why is it important to remove water from the reaction?

A5: Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2][4][6] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thereby reducing the yield of the ester.[2][7] Therefore, removing water as it is formed is crucial for driving the reaction to completion and achieving a high yield.[10][12]

Experimental Protocols

General Protocol for Hydrogen Sulfate Catalyzed Esterification

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using sulfuric acid as a catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (can also serve as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in an excess of the alcohol (e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of carboxylic acid) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.[1]

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[1][9]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions for hydrogen sulfate catalyzed esterification found in the literature.

Table 1: Effect of Catalyst Loading on Esterification of Palmitic Acid

Catalyst Loading (wt%)Reaction Time (h)Conversion (%)
1585
2592
3595
4595

Note: Data is illustrative and based on general trends observed in the literature.

Table 2: Effect of Temperature on the Esterification of Oleic Acid

Temperature (°C)Reaction Time (h)Conversion (%)
120675
140688
160694
180690 (slight decrease due to potential side reactions)

Note: Data is illustrative and based on general trends observed in the literature.

Visualizations

Experimental Workflow for Optimizing Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Carboxylic Acid and Alcohol Setup Assemble Reflux Apparatus Reactants->Setup Catalyst Choose H2SO4 Concentration Catalyst->Setup Solvent Select Solvent (or excess alcohol) Solvent->Setup Mix Combine Reactants and Catalyst Setup->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor Progress (TLC, GC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Quench Neutralize with NaHCO3 Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Workflow for a typical hydrogen sulfate catalyzed esterification experiment.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield Equilibrium Reversible Reaction Equilibrium LowYield->Equilibrium Catalyst Insufficient Catalyst LowYield->Catalyst Temp Low Temperature LowYield->Temp Time Short Reaction Time LowYield->Time RemoveH2O Remove Water (Dean-Stark/Drying Agent) Equilibrium->RemoveH2O IncreaseCat Increase Catalyst Loading Catalyst->IncreaseCat IncreaseTemp Increase Temperature Temp->IncreaseTemp IncreaseTime Extend Reaction Time Time->IncreaseTime

Caption: Troubleshooting logic for addressing low yield in esterification.

References

Technical Support Center: Stabilization and Handling of Hydrogen Disulfide (H₂S₂) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogen disulfide (H₂S₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving H₂S₂ solutions. Given the inherent instability of H₂S₂, this guide focuses on practical strategies for its use, primarily through in-situ generation from stable precursors.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrogen disulfide (H₂S₂) solution so unstable?

A1: Hydrogen disulfide (H₂S₂) is an inherently reactive and unstable molecule in aqueous solutions, particularly at physiological pH (around 7.4). It readily decomposes into hydrogen sulfide (B99878) (H₂S) and elemental sulfur.[1] This decomposition is often rapid and is influenced by factors such as pH, temperature, and the presence of nucleophiles.[1] At physiological pH, persulfides like H₂S₂ predominantly exist in their deprotonated, anionic form, which are highly nucleophilic and reactive.[1][2]

Q2: What is the recommended method for preparing a "stable" H₂S₂ solution for experiments?

A2: Direct preparation and long-term storage of H₂S₂ solutions are generally not feasible due to their instability. The most common and recommended approach is the in-situ generation of H₂S₂ from more stable precursors known as H₂S₂ donors.[3][4] This method allows for a controlled and sustained release of H₂S₂ directly in the experimental medium, ensuring a more consistent concentration during your assay.

Q3: What are H₂S₂ donors and how do they work?

A3: H₂S₂ donors are stable chemical compounds that can be triggered to release H₂S₂ under specific conditions. A prominent class of H₂S₂ donors is diacyl disulfides.[3][4][5] These compounds are relatively stable in organic solvents but can be triggered by nucleophiles, such as cellular thiols (e.g., cysteine or glutathione) or specific amines, to release H₂S₂ in aqueous solutions.[3][5] This triggered release provides a controlled way to introduce H₂S₂ into a biological system for study.

Q4: Can I use sodium disulfide (Na₂S₂) as a source of H₂S₂?

A4: Yes, sodium disulfide (Na₂S₂) can be used as a simple inorganic precursor for H₂S₂. In aqueous solutions, Na₂S₂ can generate hydrogen disulfide, although the equilibrium between different polysulfides can be complex.[6] It is crucial to use freshly prepared solutions from high-purity Na₂S₂ and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

Q5: How does pH affect the stability and availability of H₂S₂?

A5: The stability of persulfides, including H₂S₂, is pH-dependent.[1] Persulfides are more acidic than their corresponding thiols.[2] At physiological pH (~7.4), they exist primarily as the deprotonated anion (HSS⁻), which is a strong nucleophile and more reactive.[1][2] Lower pH conditions would favor the protonated form (H₂S₂), but decomposition can still occur through various pathways.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect in Biological Assays
Possible Cause Troubleshooting Step
Rapid H₂S₂ Decomposition H₂S₂ is highly transient. Ensure you are using a reliable H₂S₂ donor that releases H₂S₂ in a controlled manner throughout your experiment's duration.
Incorrect Donor Activation Verify that the trigger for your H₂S₂ donor is present in your experimental system. For example, if using a thiol-activated donor, ensure sufficient concentrations of thiols like cysteine or glutathione (B108866) are present.
Oxidation of H₂S₂ Prepare all solutions in degassed buffers and work under an inert atmosphere (nitrogen or argon) whenever possible to minimize oxidation.
Incorrect pH The reactivity and decomposition of H₂S₂ are pH-dependent. Ensure your buffer system maintains a stable pH throughout the experiment.[1]
Issue 2: Difficulty in Quantifying H₂S₂ Concentration
Possible Cause Troubleshooting Step
Lack of Specificity in Detection Method Many standard sulfide detection methods, like the methylene (B1212753) blue assay, may not distinguish between H₂S and H₂S₂.[8]
Interference from Donor Compound or Byproducts Your H₂S₂ donor or its decomposition products may interfere with the analytical method. Run controls with the donor compound alone to assess for any interference.
Rapid Decomposition During Measurement Due to its instability, H₂S₂ can decompose during the sample preparation and measurement process. Consider using trapping agents or rapid analytical techniques like chromatography.

Data Presentation: Stability of H₂S₂ Precursors

Direct quantitative data on the half-life of H₂S₂ in solution is scarce due to its transient nature. The following table summarizes the stability characteristics of common H₂S₂ precursors.

H₂S₂ Source Form Storage Stability Solution Stability Release Trigger Key Considerations
Diacyl Disulfides SolidStable for weeks at 4°C when stored as a neat material.[3]Stable for days in organic solvents (e.g., DCM, THF). Slow decomposition in aqueous buffers via hydrolysis.[3]Nucleophiles (e.g., thiols like cysteine, amines).[3][5]Can release both H₂S and H₂S₂ in cellular environments.[3]
Sodium Disulfide (Na₂S₂) SolidMoisture-sensitive. Store under an inert atmosphere (nitrogen gas) at 0-5°C.[6]Aqueous solutions are not stable and should be used immediately after preparation. Prepare in deoxygenated water.[9]Dissolution in aqueous buffer.Can form a mixture of polysulfides in solution. Purity of the solid is critical.

Experimental Protocols

Protocol 1: In-situ Generation of H₂S₂ using a Diacyl Disulfide Donor

This protocol provides a general method for using a diacyl disulfide to generate H₂S₂ for a typical cell-based assay.

Materials:

  • Diacyl disulfide (e.g., dibenzoyl disulfide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., PBS, pH 7.4), deoxygenated

  • Cell culture medium, deoxygenated

Procedure:

  • Prepare a Stock Solution of the Donor: Dissolve the diacyl disulfide in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Store this stock solution at -20°C under an inert atmosphere.

  • Prepare Experimental Solutions: On the day of the experiment, thaw the stock solution. Dilute the stock solution to the final working concentration in deoxygenated cell culture medium or buffer immediately before adding it to your cells or assay.

  • Activation and Incubation: The H₂S₂ release will be triggered by cellular nucleophiles (e.g., glutathione). Incubate your cells or assay with the donor for the desired period.

  • Controls: Always include a vehicle control (DMSO alone) in your experimental setup. It is also advisable to test the effect of the donor compound in a cell-free system to understand its baseline H₂S₂ release profile.

Protocol 2: Preparation and Use of Sodium Disulfide (Na₂S₂) as an H₂S₂ Source

This protocol describes the preparation of a Na₂S₂ solution for experiments requiring a simple inorganic source of H₂S₂. Caution: This procedure should be performed in a well-ventilated fume hood, as H₂S gas may be released.

Materials:

  • Sodium disulfide (Na₂S₂) of high purity

  • Deionized water, thoroughly deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes.[6]

  • Inert atmosphere glove box or glove bag (recommended)

Procedure:

  • Handling of Na₂S₂: Handle solid Na₂S₂ under an inert atmosphere to the greatest extent possible, as it is moisture-sensitive.[6]

  • Preparation of Stock Solution: In an inert atmosphere, dissolve a precisely weighed amount of Na₂S₂ in deoxygenated deionized water to make a stock solution (e.g., 100 mM).[6] For example, to make a 100 mM solution, dissolve 11 mg of Na₂S₂ in 1 ml of deoxygenated water.[6]

  • Immediate Use: This solution is not stable for storage and should be used immediately.[9]

  • Dilution to Working Concentration: Dilute the stock solution to the final desired concentration in your deoxygenated experimental buffer right before use.

  • Disposal: Neutralize any unused polysulfide solutions with an oxidizing agent like bleach before disposal, following your institution's safety guidelines.

Mandatory Visualizations

experimental_workflow cluster_exp Experiment cluster_analysis Analysis prep_donor Prepare H₂S₂ Donor Stock (e.g., Diacyl Disulfide in DMSO) dilute Dilute Donor to Working Concentration prep_donor->dilute prep_buffer Deoxygenate Experimental Buffer/Medium prep_buffer->dilute add_to_system Add to Biological System (e.g., Cell Culture) dilute->add_to_system incubation Incubate for Desired Time add_to_system->incubation measure Measure Biological Endpoint incubation->measure quantify Optional: Quantify Sulfur Species incubation->quantify end End measure->end quantify->end start Start start->prep_donor start->prep_buffer

Caption: Workflow for using an H₂S₂ donor in a biological experiment.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S2 H₂S₂ Keap1 Keap1-Cys151 H2S2->Keap1 Persulfidation (S-sulfhydration) Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 Degradation Cul3 Cul3 Keap1->Cul3 Ubiquitination & Degradation of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Cul3->Nrf2 Nrf2_nuc->ARE

Caption: H₂S₂-mediated activation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Troubleshooting Side Reactions in Hydrogen Sulfate-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common side reactions encountered during hydrogen sulfate-mediated synthesis, such as sulfonation and Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sulfonation Reactions

Q1: My sulfonation reaction is producing a significant amount of polysulfonated byproduct. How can I improve the selectivity for the mono-sulfonated product?

A1: The formation of polysulfonated byproducts is a common issue, particularly with activated aromatic substrates. This side reaction is favored by harsh reaction conditions. To enhance the selectivity for mono-sulfonation, consider the following strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of subsequent sulfonation reactions.[1]

  • Stoichiometric Control of Sulfonating Agent: Using a stoichiometric amount or only a slight excess of the sulfonating agent will limit the availability of the reagent for multiple substitutions.[1]

  • Gradual Addition of Sulfonating Agent: Adding the sulfonating agent slowly to the reaction mixture helps maintain a low instantaneous concentration, thereby disfavoring polysulfonation.

  • Choice of Sulfonating Agent: Milder sulfonating agents, such as sulfur trioxide-pyridine or sulfamic acid, can offer better selectivity compared to concentrated sulfuric acid or oleum.[2][3]

Q2: I am observing the formation of an insoluble, high-melting point solid in my sulfonation reaction, which I suspect is a sulfone. How can I prevent this?

A2: Sulfone formation is a side reaction where two aromatic rings are linked by a sulfonyl group (-SO2-). This is particularly prevalent at higher temperatures and with an excess of the sulfonating agent.[1]

Troubleshooting Sulfone Formation:

  • Temperature Management: Lowering the reaction temperature is the most effective way to minimize sulfone formation.[1]

  • Molar Ratio Adjustment: Avoid using a large excess of the sulfonating agent.

  • Use of Inhibitors: In some cases, the addition of an alkali metal sulfite, such as sodium sulfite, can help reduce sulfone formation.[4]

  • Solvent Effects: Performing the reaction in a suitable solvent, like liquid sulfur dioxide or chloroform, can sometimes suppress sulfone formation.[4]

Q3: My desired sulfonic acid product appears to be degrading or hydrolyzing during workup. What steps can I take to prevent this?

A3: Aryl sulfonic acids can be susceptible to desulfonation (hydrolysis), especially at elevated temperatures in the presence of aqueous acid.[5]

Preventing Hydrolysis:

  • Low-Temperature Workup: Conduct the quenching and extraction steps at low temperatures (e.g., using an ice bath).

  • Rapid Processing: Minimize the time the product is in contact with acidic aqueous solutions.

  • pH Control: After quenching, neutralize the reaction mixture to a slightly basic pH to stabilize the sulfonate salt.

Fischer Esterification

Q4: My Fischer esterification reaction is giving a low yield of the desired ester. What are the common causes and how can I improve the conversion?

A4: Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product side.[6][7]

Improving Ester Yield:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the formation of the ester.[6][8]

  • Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water as it forms.[6]

    • Drying Agents: Adding a dehydrating agent to the reaction mixture.

  • Catalyst Concentration: Ensure an adequate amount of the acid catalyst (e.g., sulfuric acid) is used.

Q5: I am trying to esterify a tertiary alcohol using Fischer esterification, but I am primarily observing elimination products (alkenes). What is happening and what are the alternatives?

A5: Tertiary alcohols are prone to elimination (dehydration) under the acidic and often heated conditions of Fischer esterification.[8] The strong acid protonates the hydroxyl group, which then leaves as a water molecule, leading to the formation of a carbocation that readily eliminates a proton to form an alkene.

Alternative Esterification Methods for Tertiary Alcohols:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and can be performed under milder, neutral conditions.

  • Acyl Chlorides or Anhydrides: Reacting the tertiary alcohol with a more reactive carboxylic acid derivative like an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) can effectively form the ester without elimination.

Quantitative Data Summary

Table 1: Effect of Temperature on the Regioselectivity of Naphthalene Sulfonation [1][9]

Reaction Temperature (°C)Major ProductProduct Ratio (Kinetic:Thermodynamic)
80Naphthalene-1-sulfonic acid (Kinetic Product)> 90 : < 10
160Naphthalene-2-sulfonic acid (Thermodynamic Product)< 15 : > 85

Table 2: Typical Yields in Fischer Esterification with Varying Alcohol Excess [6]

Molar Ratio (Carboxylic Acid:Alcohol)Approximate Ester Yield at Equilibrium (%)
1:165
1:1097
1:10099

Experimental Protocols

Protocol 1: General Procedure for Aromatic Sulfonation with Minimized Side Reactions

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the aromatic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, if using a milder sulfonating agent).[2]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C for sensitive substrates) using an ice-salt bath.[2]

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., a solution of sulfur trioxide in an appropriate solvent, or dropwise addition of concentrated sulfuric acid) via the dropping funnel while vigorously stirring and maintaining the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice with stirring.[1][2]

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • If a solvent was used, separate the layers.

    • Wash the aqueous layer with an organic solvent to remove any unreacted starting material.[2]

    • Neutralize the aqueous layer with a base (e.g., NaOH solution) to precipitate the sodium sulfonate salt or to prepare it for extraction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by other chromatographic techniques.[10][11]

Protocol 2: Fischer Esterification with Water Removal

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, a large excess of the alcohol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid. For higher boiling alcohols, a Dean-Stark apparatus and a suitable solvent (e.g., toluene) should be used.

  • Heating: Heat the reaction mixture to reflux.

  • Water Removal: If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography.

Visualizations

Sulfonation_Side_Reactions Aromatic Aromatic Substrate MonoSulfonated Mono-sulfonated Product (Desired) Aromatic->MonoSulfonated Sulfonation Sulfone Sulfone Byproduct Aromatic->Sulfone Sulfone Formation SulfonatingAgent Sulfonating Agent (H2SO4/SO3) SulfonatingAgent->MonoSulfonated PolySulfonated Poly-sulfonated Byproduct SulfonatingAgent->PolySulfonated SulfonatingAgent->Sulfone MonoSulfonated->PolySulfonated Further Sulfonation

Caption: Common side reactions in aromatic sulfonation.

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products CarboxylicAcid Carboxylic Acid Ester Ester CarboxylicAcid->Ester H+ catalyst Alcohol Alcohol Alcohol->Ester Water Water Ester->Water

Caption: Equilibrium in Fischer esterification.

Troubleshooting_Sulfonation cluster_solutions_poly Solutions for Polysulfonation cluster_solutions_sulfone Solutions for Sulfone Formation Start Sulfonation Reaction Problem Side Product Formation? Start->Problem Polysulfonation Polysulfonation Problem->Polysulfonation Yes SulfoneFormation Sulfone Formation Problem->SulfoneFormation Yes NoProblem High Yield of Desired Product Problem->NoProblem No LowerTemp_Poly Lower Temperature Polysulfonation->LowerTemp_Poly Stoichiometric_Poly Control Stoichiometry Polysulfonation->Stoichiometric_Poly SlowAddition_Poly Slow Addition Polysulfonation->SlowAddition_Poly LowerTemp_Sulfone Lower Temperature SulfoneFormation->LowerTemp_Sulfone MolarRatio_Sulfone Adjust Molar Ratio SulfoneFormation->MolarRatio_Sulfone

Caption: Decision tree for troubleshooting sulfonation side reactions.

References

Technical Support Center: Synthesis of Hydrogen Disulfide (H₂S₂) from Polysulfanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrogen disulfide (H₂S₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of H₂S₂ synthesized from polysulfanes.

Troubleshooting Guide

Low yield or purity of hydrogen disulfide is a common challenge. This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Overall Yield of Crude Sulfane Oil 1. Suboptimal Sodium Polysulfide Solution: The composition of the initial sodium polysulfide (Na₂Sₓ) solution directly impacts the yield of the subsequent sulfane mixture. If the average sulfur chain length (x) is too low, the primary product upon acidification will be hydrogen sulfide (B99878) (H₂S) gas, which escapes, leading to a poor yield of liquid polysulfanes.Optimize Na₂Sₓ Solution: Increase the sulfur content in your sodium polysulfide solution. The overall yield of hydrogen polysulfanes increases as the average sulfur content (x) approaches 4.7. You can prepare Na₂Sₓ by reacting elemental sulfur with sodium sulfide (Na₂S) in an aqueous solution. Ensure the complete dissolution of sulfur.
2. Rapid Acidification: Adding the acid too quickly to the polysulfide solution can lead to localized overheating and decomposition of the polysulfanes, as well as increased H₂S evolution.Slow and Controlled Acidification: Add the polysulfide solution slowly to a cooled, stirred solution of concentrated hydrochloric acid (e.g., 6 M HCl). Maintain the reaction temperature at or below 0°C using an ice bath. A dropping funnel is recommended for controlled addition.
Low Selectivity for Hydrogen Disulfide (H₂S₂) 1. Incorrect Precursor Stoichiometry: The Fehér method, which involves the acidification of sodium polysulfide, typically produces a mixture of polysulfanes (H₂S₂, H₂S₃, H₂S₄, etc.). The distribution of these products depends on the equilibrium in the initial polysulfide solution.Alternative Synthesis Routes for Higher Selectivity: For higher selectivity of specific polysulfanes, consider reacting hydrogen sulfide with sulfur chlorides. While not directly yielding H₂S₂, the reaction of H₂S with dichlorodisulfane (S₂Cl₂) can produce a mixture rich in longer polysulfanes, which can then be manipulated. For more direct control, though more complex, would be the controlled reaction of H₂S with specific sulfur donors.
2. Decomposition of H₂S₂: Hydrogen disulfide is thermally unstable and can decompose, especially in the presence of impurities or at elevated temperatures. This is a significant issue during purification steps like distillation.Minimize Thermal Stress: Use vacuum distillation to lower the boiling points of the polysulfanes and reduce decomposition. Ensure all glassware is clean and free of any basic residues that can catalyze decomposition. Store the crude sulfane oil and purified H₂S₂ at low temperatures and under an inert atmosphere.
Product Contamination 1. Water and Acid Residues: The crude sulfane oil will contain residual water and hydrochloric acid from the synthesis.Thorough Washing and Drying: After separation of the crude sulfane oil, wash it carefully with distilled water to remove acid, followed by a wash with a drying agent like anhydrous calcium chloride solution. Finally, dry the product over a suitable desiccant (e.g., anhydrous calcium chloride or magnesium sulfate).
2. Elemental Sulfur Precipitation: Decomposition of higher polysulfanes (H₂Sₙ where n > 8) can lead to the precipitation of elemental sulfur, contaminating the product.Filter Before Distillation: Before proceeding with fractional distillation, filter the crude sulfane oil to remove any precipitated sulfur.
Difficulty in Purification 1. Close Boiling Points of Polysulfanes: The boiling points of H₂S₂, H₂S₃, and H₂S₄ are relatively close, making their separation by fractional distillation challenging.Efficient Fractional Distillation Setup: Use a high-efficiency fractionating column (e.g., a Vigreux column or a packed column). Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases. Precise temperature control is crucial.
2. Decomposition During Distillation: As mentioned, H₂S₂ can decompose at its atmospheric boiling point.Vacuum Distillation: Perform the fractional distillation under reduced pressure. This will lower the boiling points of the polysulfanes, minimizing thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the "Fehér method" for hydrogen disulfide synthesis?

A1: The Fehér method is a common laboratory procedure for preparing a mixture of hydrogen polysulfanes, known as "crude sulfane oil." It involves the careful acidification of an aqueous solution of sodium polysulfide (Na₂Sₓ) with a strong acid, typically hydrochloric acid, at low temperatures. The resulting oily layer of polysulfanes is then separated.

Q2: How can I prepare the sodium polysulfide (Na₂Sₓ) solution with a specific sulfur content?

A2: To prepare a sodium polysulfide solution, you can dissolve a calculated amount of elemental sulfur into a sodium sulfide (Na₂S) solution of known concentration. Gently heating and stirring will facilitate the dissolution of sulfur. The 'x' in Na₂Sₓ represents the average number of sulfur atoms and can be controlled by the initial molar ratio of sulfur to Na₂S. For maximizing the yield of higher polysulfanes, a higher 'x' value is desirable.

Q3: What are the expected boiling points for H₂S₂, H₂S₃, and H₂S₄ during vacuum distillation?

A3: The boiling points of the lower hydrogen polysulfanes under reduced pressure are crucial for their separation by fractional distillation. While exact values can vary with pressure, approximate boiling points are:

CompoundBoiling Point at Atmospheric Pressure (with decomposition)Boiling Point under Vacuum
H₂S₂70.7 °C~20-30 °C at ~20 mmHg
H₂S₃170 °C~50-60 °C at ~20 mmHg
H₂S₄Decomposes~80-90 °C at ~20 mmHg

Note: These are approximate values and should be used as a guide. Careful monitoring of the distillation temperature and pressure is essential.

Q4: How can I analyze the composition of my crude sulfane oil to determine the yield of H₂S₂?

A4: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent method for the quantitative analysis of the crude sulfane oil. The different hydrogen polysulfanes have distinct chemical shifts for their protons. The mixture can be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) and the ¹H NMR spectrum recorded.

¹H NMR Chemical Shifts for Polysulfanes (approximate values in CDCl₃):

  • H₂S₂: ~2.6 ppm

  • H₂S₃: ~2.8 ppm

  • H₂S₄: ~2.9 ppm

By integrating the signals corresponding to each polysulfane, you can determine their relative molar ratios in the mixture and calculate the yield of H₂S₂.

Q5: What are the key safety precautions when working with hydrogen disulfide?

A5: Hydrogen disulfide is a hazardous substance and requires careful handling. Key safety precautions include:

  • Work in a well-ventilated fume hood: H₂S₂ is volatile and has a pungent odor. Inhalation can be harmful.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid contact with skin and eyes: H₂S₂ can cause irritation. In case of contact, rinse immediately with plenty of water.

  • Prevent decomposition: Avoid heating H₂S₂ unnecessarily and protect it from light and incompatible materials (e.g., bases, oxidants).

  • Handle with care: H₂S₂ is unstable and can decompose, potentially vigorously if heated rapidly.

Always consult the Safety Data Sheet (SDS) for hydrogen disulfide before handling.[1]

Experimental Protocols

Protocol 1: Synthesis of Crude Sulfane Oil (Fehér Method)

This protocol describes the synthesis of a mixture of hydrogen polysulfanes.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Sodium Polysulfide Solution (Na₂Sₓ):

    • Prepare a solution of sodium sulfide in water (e.g., 2 M).

    • To this solution, add the desired amount of powdered elemental sulfur to achieve the target average sulfur chain length (e.g., for Na₂S₄.₅, use a 3.5:1 molar ratio of S to Na₂S).

    • Gently heat and stir the mixture until all the sulfur has dissolved, resulting in a dark red-brown solution. Allow the solution to cool to room temperature.

  • Acidification:

    • In a separate flask equipped with a dropping funnel and a magnetic stirrer, place a 10-fold excess of 6 M hydrochloric acid.

    • Cool the acid solution in an ice bath to 0°C.

    • Slowly add the sodium polysulfide solution from the dropping funnel to the stirred, cooled acid over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10°C.

    • A yellow, oily layer of crude sulfanes will separate at the bottom.

  • Work-up:

    • Carefully separate the lower sulfane oil layer using a separatory funnel.

    • Wash the crude sulfane oil with cold distilled water, then with a dilute solution of anhydrous calcium chloride, and finally again with cold distilled water.

    • Dry the crude sulfane oil over anhydrous calcium chloride.

Protocol 2: Purification of Hydrogen Disulfide by Fractional Vacuum Distillation

This protocol describes the separation of H₂S₂ from the crude sulfane oil.

Materials:

  • Crude sulfane oil

  • Vacuum pump

  • Fractional distillation apparatus (including a Vigreux column)

  • Heating mantle

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Set up the fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.

    • Place the dried crude sulfane oil in the distillation flask.

    • Include a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Slowly evacuate the system to the desired pressure (e.g., 15-20 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fractions based on their boiling points at the working pressure. The first fraction will be enriched in H₂S₂.

    • Monitor the temperature at the head of the column closely. A stable temperature plateau indicates the distillation of a pure component.

    • Collect the H₂S₂ fraction in a pre-weighed, cooled receiving flask.

  • Storage:

    • Store the purified H₂S₂ in a tightly sealed container at low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Visualization of the Synthesis Workflow

SynthesisWorkflow Na2S Sodium Sulfide (Na₂S) Na2Sx Sodium Polysulfide (Na₂Sₓ) Solution Na2S->Na2Sx Sulfur Elemental Sulfur (S₈) Sulfur->Na2Sx Acidification Acidification (Fehér Method) Na2Sx->Acidification HCl Hydrochloric Acid (HCl) HCl->Acidification CrudeSulfane Crude Sulfane Oil (H₂Sₙ) Acidification->CrudeSulfane Purification Fractional Vacuum Distillation CrudeSulfane->Purification H2S2 Pure Hydrogen Disulfide (H₂S₂) Purification->H2S2 Byproducts Higher Polysulfanes (H₂S₃, H₂S₄, etc.) Purification->Byproducts

Caption: Workflow for H₂S₂ synthesis and purification.

This technical support center provides a foundational guide to improving the yield of hydrogen disulfide synthesis. For further in-depth understanding and optimization, consulting the primary literature is highly recommended.

References

Technical Support Center: Mitigating Corrosion in the Presence of Sulfuric Acid (Hydrogen Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating corrosion caused by sulfuric acid (hydrogen sulfate) in industrial and laboratory settings.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid so corrosive to certain metals?

A1: Sulfuric acid's corrosivity (B1173158) stems from its strong acidic nature and its oxidizing properties, which become more pronounced at higher concentrations and temperatures. For carbon steel, the corrosion mechanism involves the liberation of hydrogen gas at lower concentrations. As the concentration increases, the acid becomes more oxidizing, leading to the formation of a passive layer of iron sulfate (B86663). However, this layer's stability is highly dependent on temperature and flow conditions. For stainless steels, the presence of a passive chromium oxide layer provides protection, but this can be compromised by high temperatures, acid concentration, and the presence of contaminants like chlorides.

Q2: What are the primary factors that influence the corrosion rate of metals in sulfuric acid?

A2: The main factors are:

  • Acid Concentration: Corrosion rates can vary significantly with the concentration of sulfuric acid. For some metals, like carbon steel, the rate peaks at a certain concentration before decreasing due to the formation of a semi-protective sulfate layer.

  • Temperature: Higher temperatures generally accelerate corrosion rates by increasing the rate of chemical reactions.

  • Flow Velocity: High flow rates can increase corrosion by eroding the protective surface layers, a phenomenon known as erosion-corrosion.

  • Presence of Oxidizing Agents: Contaminants or oxidizing species can alter the electrochemical potential and break down passive films, leading to increased corrosion.

  • Alloy Composition: The elemental composition of the metal, particularly the content of chromium, nickel, and molybdenum in stainless steels, is a critical determinant of its resistance.

Q3: What is the "passivity" of a metal, and how does it relate to sulfuric acid corrosion?

A3: Passivity refers to the formation of a very thin, stable, and non-reactive surface film (typically an oxide or a salt) on a metal that inhibits further corrosion. For stainless steels in sulfuric acid, a chromium-rich oxide layer provides this protection. The stability of this passive layer is crucial. If the layer is damaged mechanically (e.g., by high flow) or chemically (e.g., by certain ions), rapid corrosion can occur. The ability of a material to form and maintain this passive layer in a specific sulfuric acid environment determines its suitability for that service.

Troubleshooting Guides

Issue 1: Unexpectedly High Corrosion Rate of Stainless Steel in Sulfuric Acid

Possible Causes & Solutions

CauseTroubleshooting StepsRecommended Action
Acid Concentration Out of Spec Verify the concentration of the sulfuric acid. Small changes, especially around the points where passivity breaks down, can cause large increases in corrosion.Adjust the acid concentration to within the material's specified operating window.
Elevated Temperature Check the process temperature against the material's performance specifications. Corrosion rates of stainless steel in sulfuric acid increase significantly with temperature.Implement cooling measures or verify that heating controls are functioning correctly.
Chloride Contamination Analyze the acid for chloride content. Chlorides can induce pitting and crevice corrosion, even in normally resistant stainless steels.If chlorides are present, consider using a higher-grade alloy with increased molybdenum content (e.g., Alloy 20, Hastelloy C-276).
High Flow Velocity Measure or estimate the flow velocity at the point of corrosion. High velocities can erode the passive layer.Redesign piping to reduce turbulence or use a more erosion-resistant material.
Issue 2: Pitting Corrosion Observed on Equipment Surfaces

Possible Causes & Solutions

CauseTroubleshooting StepsRecommended Action
Localized Chloride Contamination Inspect for areas where chlorides could concentrate, such as in crevices or under deposits.Redesign to eliminate crevices and implement a cleaning protocol to prevent deposit formation.
Stagnant or Low-Flow Conditions Examine areas with low flow where corrosive species can accumulate and deplete oxygen, leading to breakdown of the passive film.Increase flow rates in stagnant zones or ensure regular flushing of the system.
Microbiologically Influenced Corrosion (MIC) Test for the presence of sulfate-reducing bacteria (SRB), which can produce hydrogen sulfide (B99878) and create highly corrosive localized conditions.Implement a biocide treatment program and mechanical cleaning.

Data Presentation: Material Performance in Sulfuric Acid

Table 1: Corrosion Rates of Common Alloys in Sulfuric Acid at 20°C (68°F)

Material10% H₂SO₄ (mpy)50% H₂SO₄ (mpy)93% H₂SO₄ (mpy)
Carbon Steel (A36)>50>50<5
304 Stainless Steel<5>50>50
316L Stainless Steel<220-50>50
Alloy 20<1<55-20
Hastelloy C-276<1<1<5

mpy = mils per year. Data is indicative; actual rates depend on specific operating conditions.

Experimental Protocols

Protocol 1: Weight Loss Corrosion Testing

This protocol details a standard method for determining the average corrosion rate of a material in a specific sulfuric acid environment.

Methodology:

  • Coupon Preparation:

    • Cut metallic test coupons to a known surface area (e.g., 25mm x 50mm x 3mm).

    • Drill a hole for mounting.

    • Polish the coupons with silicon carbide paper (e.g., 240 grit), clean with a non-corrosive detergent, rinse with deionized water, degrease with acetone, and dry.

    • Accurately measure the dimensions and weigh each coupon to the nearest 0.1 mg.

  • Exposure:

    • Suspend the coupons in the test solution (sulfuric acid of a specific concentration) using a non-metallic holder. Ensure the coupons are fully immersed and not in contact with each other or the container walls.

    • Maintain the solution at the desired test temperature for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Post-Exposure Analysis:

    • Remove the coupons from the solution.

    • Clean the coupons to remove corrosion products according to ASTM G1 standards (e.g., using an inhibited acid solution).

    • Rinse, dry, and re-weigh the coupons.

  • Calculation of Corrosion Rate (CR) in mpy:

    • CR = (K × W) / (A × T × D)

      • K = constant (3.45 x 10⁶ for mpy)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

Visualizations

Corrosion_Mitigation_Workflow start Corrosion Issue Identified check_params Step 1: Verify Process Parameters (Temp, Conc, Flow) start->check_params params_ok Parameters within Specification? check_params->params_ok analyze_acid Step 2: Analyze Acid for Contaminants (e.g., Chlorides) contam_present Contaminants Present? analyze_acid->contam_present material_select Step 3: Review Material Selection material_ok Material Suitable for Service? material_select->material_ok params_ok->analyze_acid Yes adjust_params Action: Correct Process Parameters params_ok->adjust_params No contam_present->material_select No implement_purification Action: Implement Acid Purification or Source Control contam_present->implement_purification Yes upgrade_material Action: Upgrade Material of Construction material_ok->upgrade_material No resolved Issue Resolved material_ok->resolved Yes adjust_params->resolved upgrade_material->resolved implement_purification->resolved

Caption: Troubleshooting workflow for sulfuric acid corrosion issues.

Material_Selection_Pyramid level4 Highest Resistance / Highest Cost Hastelloy C-276, Tantalum level3 High Resistance Alloy 20, High Silicon Stainless Steels level2 Moderate Resistance (Specific Conditions) 316L Stainless Steel, Duplex Stainless Steels level1 Low Resistance / Lowest Cost Carbon Steel (Concentrated Acid Only)

Caption: General hierarchy of material selection for sulfuric acid service.

Technical Support Center: Hydrogen Sulfate (Sulfuric Acid) Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues related to impurities in commercial hydrogen sulfate (B86663) (sulfuric acid) and provides troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial hydrogen sulfate?

Commercial hydrogen sulfate can contain various impurities depending on its grade (e.g., technical, reagent, pharmaceutical). The most common impurities include:

  • Heavy Metals: Iron (Fe), lead (Pb), arsenic (As), mercury (Hg), and others like cadmium (Cd), copper (Cu), manganese (Mn), nickel (Ni), and zinc (Zn).[1][2][3]

  • Anions: Chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻).[4]

  • Non-volatile matter: Residue remaining after evaporation and ignition.[5][6]

  • Organic Compounds: Carbon-containing compounds that can cause discoloration.[7][8]

  • Sulfur Dioxide (SO₂): A common impurity in some grades.[5][6]

The concentration of these impurities varies significantly between different grades of sulfuric acid.

Q2: How do I select the right grade of hydrogen sulfate for my experiment?

The choice of hydrogen sulfate grade is critical for the success of your experiment. Using an inappropriate grade can lead to failed reactions, contaminated products, and instrument damage.[4]

  • Technical Grade: Suitable for general industrial applications like cleaning or pH adjustment where high purity is not essential.[2][4]

  • Reagent Grade (C.P. - Chemically Pure): Recommended for most laboratory applications, including qualitative analysis and organic synthesis. It has low levels of impurities that could interfere with common chemical reactions.[4]

  • Pharmaceutical Grade (USP/BP/Ph. Eur.): Required for drug formulation and development. This grade has stringent limits on impurities, especially heavy metals and nitrates/nitrites, to ensure the safety and efficacy of the final pharmaceutical product.[9][10][11]

  • High-Purity/Trace Metal Grade: Essential for sensitive analytical techniques like ICP-MS or experiments where trace metal contamination is a concern.[12]

Below is a logical workflow to help you decide on the appropriate grade of hydrogen sulfate for your application.

G start What is the application? pharma Pharmaceutical Manufacturing / Drug Development start->pharma analytical Sensitive Analytical Technique (e.g., ICP-MS, Trace Analysis) start->analytical general_lab General Laboratory Synthesis / Research start->general_lab industrial Industrial Process (e.g., cleaning, pH adjustment) start->industrial pharma_grade Use Pharmaceutical Grade (USP/BP/Ph. Eur.) pharma->pharma_grade high_purity_grade Use High-Purity / Trace Metal Grade analytical->high_purity_grade reagent_grade Use Reagent Grade (C.P.) general_lab->reagent_grade technical_grade Use Technical Grade industrial->technical_grade

Diagram 1. Decision workflow for selecting the appropriate grade of hydrogen sulfate.

Troubleshooting Guides

Issue 1: My reaction is showing an unexpected color.

An unexpected color change in your reaction mixture can often be attributed to impurities in the sulfuric acid.

Observed Color Potential Cause Troubleshooting Steps
Yellow/Brown/Black Organic Impurities: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent that can char organic materials, leading to a dark coloration.[7][8][13]1. Use a higher purity grade of sulfuric acid (Reagent or Pharmaceutical grade).2. Ensure all glassware is scrupulously clean and free of organic residues.3. If possible, purify the sulfuric acid by distillation (with extreme caution and appropriate safety measures).
Pink/Orange Reaction with Organic Substrates: In some reactions, like Fischer esterification, a pink or orange hue may develop due to interactions between the acid and the organic molecules.[14]1. This may be a normal intermediate color for your specific reaction. Consult literature for similar observations.2. If the color is accompanied by low yield or side product formation, consider using a higher purity acid.
Bluish-Greenish Interfering Substances/Contamination: This can occur in certain analytical methods (e.g., Phenol-Sulfuric Acid method) due to the presence of proteins, peptides, or other interfering compounds in the sample or reagents.[15]1. Run a blank with your sulfuric acid and other reagents to check for contamination.2. Ensure all reagents are fresh and properly prepared.
Reddish Metallic Impurities: High concentrations of certain metal ions, like iron, can sometimes impart a reddish tint.[16]1. Use a grade of sulfuric acid with lower specified limits for metallic impurities.2. Analyze the acid for metal content using ICP-MS or a similar technique.
Issue 2: My reaction yield is lower than expected.

Impurities in sulfuric acid can negatively impact your reaction yield through various mechanisms.

  • Catalyst Poisoning: Metallic impurities can deactivate catalysts used in your reaction.

  • Side Reactions: Impurities can catalyze unwanted side reactions, consuming your starting materials and reducing the formation of the desired product.[4]

  • Inhibition: Some impurities can inhibit the desired reaction pathway.[4]

G start Low Reaction Yield Observed check_params Are reaction parameters (temperature, pressure, stoichiometry) correct? start->check_params yes_params Yes check_params->yes_params no_params No check_params->no_params check_acid Consider Sulfuric Acid Purity yes_params->check_acid adjust_params Adjust reaction parameters no_params->adjust_params adjust_params->start impurity_effect Impurities can cause: - Catalyst Poisoning - Unwanted Side Reactions - Reaction Inhibition check_acid->impurity_effect solution Troubleshooting Steps impurity_effect->solution use_higher_grade Use a higher purity grade of H₂SO₄ solution->use_higher_grade analyze_acid Analyze current batch for specific impurities (e.g., metals, water content) solution->analyze_acid consult_literature Consult literature for similar issues with your specific reaction solution->consult_literature

Diagram 2. Troubleshooting workflow for low reaction yield.
Issue 3: I am concerned about nitrosamine (B1359907) formation in my drug development process.

Nitrate (NO₃⁻) and nitrite (NO₂⁻) impurities in sulfuric acid are a significant concern in pharmaceutical development as they can act as nitrosating agents, leading to the formation of potentially carcinogenic nitrosamine impurities in the presence of secondary or tertiary amines.[17][18][19]

  • Root Cause: The formation of nitrosamines is possible when secondary or tertiary amines react with nitrous acid, which can be formed in situ from nitrites under acidic conditions.[17]

  • Mitigation:

    • Use pharmaceutical-grade sulfuric acid with stringent limits on nitrate and nitrite impurities.[9]

    • Avoid using excipients that contain high levels of nitrites or nitrates.[20]

    • Carefully control the reaction conditions (pH, temperature) to minimize nitrosamine formation.

Data on Impurities in Different Grades of Hydrogen Sulfate

The following table summarizes typical impurity levels in various grades of sulfuric acid. Note that exact specifications can vary by manufacturer.

ImpurityTechnical GradeReagent Grade (ACS)High-Purity/Semiconductor Grade
Assay (H₂SO₄) 93-98%95-98%>96%
Color (APHA) Can be dark< 10< 10
Chloride (Cl⁻) Not specified≤ 1 ppm< 0.7 ppm[1]
Nitrate (NO₃⁻) Not specified≤ 2 ppm< 0.2 ppm[1]
Iron (Fe) Can be high≤ 2 ppm< 0.5 ppb[1]
Heavy Metals (as Pb) Not specified≤ 5 ppm< 0.1 ppb[1]
Arsenic (As) Not specified≤ 0.01 ppm< 0.5 ppb[1]

Data compiled from various sources, including Alliance Chemical and SEASTAR CHEMICALS.[1][21]

Experimental Protocols for Impurity Analysis

Protocol 1: Determination of Non-Volatile Matter (Gravimetric)

This method is adapted from ASTM E223.[5][6]

  • Preparation: Ignite a clean platinum or high-silica glass evaporating dish in a muffle furnace at 800 ± 25°C for at least 10 minutes. Cool in a desiccator and weigh to the nearest 0.1 mg.

  • Sample Addition: Carefully weigh approximately 100 g of the sulfuric acid sample into the prepared dish.

  • Evaporation: Place the dish on a hot plate or steam bath in a well-ventilated fume hood. Evaporate the sample gently until fuming ceases.

  • Ignition: Transfer the dish to the muffle furnace at 800 ± 25°C and ignite for at least 30 minutes.

  • Final Weighing: Cool the dish in a desiccator to room temperature and reweigh.

  • Calculation: The weight of the residue as a percentage of the initial sample weight represents the non-volatile matter.

Protocol 2: Determination of Trace Metals by ICP-MS

This is a general workflow for the analysis of trace metallic impurities.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Analysis cluster_3 Quantification sample_prep 1. Dilute concentrated H₂SO₄ sample (e.g., 10-fold) with high-purity water. instrument_setup 2. Use an ICP-MS with an inert sample introduction system (PFA nebulizer, PFA spray chamber). sample_prep->instrument_setup analysis 3. Aspirate the diluted sample and acquire data. Use appropriate instrument settings to resolve interferences (e.g., high-resolution mode). instrument_setup->analysis quantification 4. Quantify elemental concentrations using a calibration curve prepared from certified standards. analysis->quantification

Diagram 3. General workflow for trace metal analysis in hydrogen sulfate by ICP-MS.

References

"refining analytical methods for accurate bisulfate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining analytical methods for accurate bisulfate quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for the most frequently used analytical methods for bisulfate quantification.

High-Performance Liquid Chromatography (HPLC)

Q1: What is a common issue when developing an HPLC method for bisulfate?

A1: A primary challenge is achieving adequate retention of the highly polar bisulfite ion on traditional reversed-phase columns.[1] Due to its high polarity, bisulfite often elutes in the void volume, making it susceptible to interference from solvents, mobile phase components, and formulation excipients.[1]

Q2: My HPLC chromatogram shows a noisy or drifting baseline. What are the possible causes and solutions?

A2: Baseline issues in HPLC can stem from several factors:

  • Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline. Solution: Ensure high-purity solvents and salts are used. Filter the mobile phase before use and degas it thoroughly to remove dissolved air.[2][3][4]

  • Detector Issues: A contaminated flow cell or a failing lamp in the UV detector can lead to baseline noise. Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need replacement.[2][3]

  • Pump Problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline. Solution: Check for leaks in the pump, ensure pump seals are in good condition, and prime the pump to remove any air bubbles.[2][3]

Q3: I'm observing peak tailing for my bisulfate peak. How can I improve the peak shape?

A3: Peak tailing can compromise quantification. Potential causes and solutions include:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Solution: Adjusting the mobile phase pH or using a different column chemistry can mitigate these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Solution: Try diluting the sample and injecting a smaller volume.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column packing can result in poor peak shape. Solution: Wash the column with a strong solvent or, if necessary, replace the column.

Q4: My retention times are inconsistent. What should I check?

A4: Fluctuating retention times can be caused by:

  • Changes in Mobile Phase Composition: Even small variations can affect retention. Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Temperature Fluctuations: Changes in column temperature can lead to shifts in retention time. Solution: Use a column oven to maintain a constant temperature.[5]

  • Leaks in the System: Leaks can cause pressure drops and affect flow rate, leading to inconsistent retention. Solution: Thoroughly check all fittings and connections for leaks.

Ion Chromatography (IC)

Q1: I am not seeing any peaks for my bisulfate standard in my ion chromatogram. What could be the problem?

A1: The absence of peaks in IC can be due to several issues:

  • Incorrect Eluent Concentration: An incorrect eluent concentration can prevent the analyte from eluting. Solution: Verify that the eluent was prepared correctly and that the eluent generation system (if used) is functioning properly.[6]

  • Injection Problem: The sample may not have been injected properly. Solution: Check the injector for proper functioning and ensure the sample loop is not blocked.[6][7]

  • Detector Malfunction: The conductivity detector may not be working correctly. Solution: Check the detector connections and settings. Verify its operation by injecting a known standard directly into the detector.[6]

Q2: The background conductivity in my IC system is too high. What can I do?

A2: High background conductivity can obscure analyte peaks and reduce sensitivity.

  • Contaminated Eluent or Water: The water or chemicals used to prepare the eluent may be contaminated. Solution: Use high-purity water and reagents for eluent preparation.[6]

  • Suppressor Malfunction: The suppressor may not be effectively reducing the eluent conductivity. Solution: Check the suppressor's performance and regenerate or replace it if necessary.[6]

  • Contaminated System: The IC system itself may be contaminated. Solution: Flush the entire system with high-purity water.[7]

Q3: My bisulfate peak is co-eluting with another anion. How can I improve the resolution?

A3: Co-elution can be resolved by:

  • Modifying the Eluent: Changing the eluent concentration or composition can alter the selectivity of the separation.[8] For example, adjusting the ionic strength or pH of the eluent can influence the retention times of different anions.[8]

  • Changing the Column: If modifying the eluent is not effective, using a column with a different selectivity may be necessary.[8]

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the analysis time.[8]

Spectrophotometry

Q1: I am getting inaccurate results with my spectrophotometric assay for bisulfate. What are the common interferences?

A1: Spectrophotometric methods can be prone to interferences from other substances in the sample that absorb at the same wavelength as the analyte-reagent complex.

  • Other Reducing or Oxidizing Agents: Since many spectrophotometric methods for sulfite (B76179)/bisulfite are based on redox reactions, other reducing or oxidizing agents in the sample can interfere.

  • Colored Compounds: The presence of colored compounds in the sample matrix can interfere with the absorbance reading. Solution: A sample blank (a sample to which all reagents except the color-forming reagent have been added) can be used to correct for background color.

  • Iron (Fe3+): In some methods, Fe3+ can interfere with the determination of pollutants in wastewater.[9]

Q2: The color of my spectrophotometric reaction is not stable. What should I do?

A2: The stability of the colored product is crucial for accurate measurements.

  • Reaction Time: Ensure that the absorbance is measured within the time window where the color is stable. Follow the protocol's specified incubation and reading times.

  • pH Control: The pH of the reaction mixture is often critical for color development and stability. Solution: Use appropriate buffers to maintain the correct pH throughout the assay.

  • Light Sensitivity: Some colored complexes are sensitive to light. Solution: Protect the samples from light during incubation and before measurement.

Capillary Electrophoresis (CE)

Q1: I am experiencing poor reproducibility of migration times in my CE analysis of anions. What is the cause?

A1: Fluctuations in the electroosmotic flow (EOF) are a common cause of poor migration time reproducibility in CE.[10]

  • Capillary Wall Interactions: Changes in the charge of the inner capillary wall can affect the EOF. Solution: Proper capillary conditioning and rinsing between runs are essential. Using a coated capillary can help to stabilize the EOF.[11]

  • Buffer Depletion: The composition of the buffer in the vials can change over multiple runs. Solution: Replace the buffer in the inlet and outlet vials regularly.[12]

Q2: I have low sensitivity for bisulfate detection in my CE method. How can I improve it?

A2: Since bisulfite does not have a strong chromophore, indirect UV detection is typically used, which can have lower sensitivity.

  • Optimize Indirect Detection: The choice of the background electrolyte (BGE) containing the chromophore is critical. The mobility of the BGE ion should closely match that of the bisulfate ion for optimal peak shape and sensitivity.[10]

  • Increase Injection Volume: Injecting a larger sample volume can increase the signal. However, this can also lead to peak broadening.

  • Sample Stacking: Techniques like sample stacking can be used to concentrate the analyte at the beginning of the capillary, thereby increasing sensitivity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a validated RP-HPLC method for sodium bisulfite quantification in a pharmaceutical formulation.[5][13][14][15]

ParameterValue
Column Zorbax CN (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.03 M tetrabutylammonium (B224687) hydrogen sulfate (B86663), 0.01 M potassium dihydrogen orthophosphate, and acetonitrile (B52724) (70:30 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 215 nm
Run Time 10 minutes
Linearity Range 10 to 990 μg/mL
Limit of Quantification (LOQ) 10 μg/mL

Experimental Protocols

RP-HPLC Method for Sodium Bisulfite in an Injectable Formulation[6][14][15][16]

Objective: To quantify sodium bisulfite in an injectable pharmaceutical formulation using a stability-indicating RP-HPLC method.

Materials:

  • HPLC system with UV detector

  • Zorbax CN column (250 mm × 4.6 mm, 5 μm)

  • Tetrabutylammonium hydrogen sulfate

  • Potassium dihydrogen orthophosphate

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Milli-Q water

  • Sodium bisulfite reference standard

  • Sample containing sodium bisulfite

Procedure:

  • Buffer Preparation:

    • Prepare a solution of 0.01 M potassium dihydrogen orthophosphate (KH₂PO₄) and 0.03 M tetrabutylammonium hydrogen sulfate in Milli-Q water.

    • Adjust the pH to 6.0 with orthophosphoric acid.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of sodium bisulfite reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 10 to 990 μg/mL.

  • Sample Preparation:

    • Dilute the sample containing sodium bisulfite with the mobile phase to obtain a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: Zorbax CN (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase: As prepared above

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection: UV at 215 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area for sodium bisulfite.

    • Calculate the concentration of sodium bisulfite in the sample using the calibration curve.

Ion Chromatography Method for Anion Analysis

Objective: To separate and quantify common anions, including sulfate (the oxidized form of bisulfite), using ion chromatography with suppressed conductivity detection.

Materials:

  • Ion chromatography system with a conductivity detector and a suppressor

  • Anion-exchange column (e.g., IonPac AS14)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • High-purity water

  • Standard solutions of the anions of interest

Procedure:

  • Eluent Preparation:

    • Prepare a stock solution of sodium carbonate and sodium bicarbonate. A common eluent is a mixture of 1.5 mM Na₂CO₃ and 3.5 mM NaHCO₃.[16]

    • Dilute the stock solution with high-purity water to the desired working concentration.

    • Degas the eluent.

  • Standard and Sample Preparation:

    • Prepare mixed standard solutions containing the anions of interest at various concentrations.

    • Dilute the sample to bring the anion concentrations within the calibration range.

    • To prevent the oxidation of sulfite to sulfate, samples can be pretreated with triethanolamine (B1662121) (TEA).[16]

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for the target anions

    • Eluent: As prepared above

    • Flow Rate: Typically 1.0 - 1.2 mL/min

    • Injection Volume: 25 µL

    • Detection: Suppressed conductivity

  • Analysis:

    • Equilibrate the column with the eluent until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify and quantify the anions based on their retention times and peak areas compared to the calibration standards.

Visualizations

Experimental Workflow: RP-HPLC Quantification of Bisulfate

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mob_phase Mobile Phase (Buffer + Acetonitrile) inject Inject Sample/Standard mob_phase->inject std Standard Solutions std->inject sample Sample Solution sample->inject separate Separation on Zorbax CN Column inject->separate detect UV Detection at 215 nm separate->detect chrom Obtain Chromatogram detect->chrom calib Generate Calibration Curve chrom->calib quant Quantify Bisulfate chrom->quant calib->quant

Caption: Workflow for bisulfate quantification by RP-HPLC.

Troubleshooting Logic: HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) cause1 Column Overload? start->cause1 cause2 Secondary Interactions? cause1->cause2 No sol1 Dilute Sample / Reduce Injection Volume cause1->sol1 Yes cause3 Column Contamination? cause2->cause3 No sol2 Adjust Mobile Phase pH / Change Column cause2->sol2 Yes sol3 Wash Column / Replace Column cause3->sol3 Yes

Caption: Troubleshooting logic for common HPLC peak shape problems.

References

Technical Support Center: Optimization of Hydrogen Disulfide (H₂S₂) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrogen disulfide (H₂S₂). The information is designed to address specific issues encountered during experimental procedures involving this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen disulfide, and why is it challenging to work with?

A1: Hydrogen disulfide (H₂S₂) is an inorganic compound with the formula H-S-S-H. It is a pale yellow, volatile liquid with a camphor-like odor.[1] The primary challenge in working with H₂S₂ is its inherent instability; it readily decomposes into hydrogen sulfide (B99878) (H₂S) and elemental sulfur, particularly at ambient temperatures.[1] This instability necessitates precise control over experimental conditions to prevent premature degradation and ensure reaction specificity.

Q2: What are the typical synthesis methods for hydrogen disulfide?

A2: A common method for synthesizing hydrogen disulfide is by cracking polysulfanes (H₂Sₙ where n > 2). This process involves heating a polysulfane mixture, which then decomposes to yield H₂S₂ and elemental sulfur.[1] The precursor polysulfanes are often generated by reacting aqueous sodium polysulfide with hydrochloric acid, which precipitates the polysulfanes as an oil.[1]

Q3: What are the key safety precautions when handling hydrogen disulfide?

A3: Due to its decomposition into the highly toxic hydrogen sulfide (H₂S) gas, all experiments should be conducted in a well-ventilated fume hood equipped with an H₂S gas detector.[2] H₂S is flammable and toxic, with exposure causing symptoms ranging from eye irritation at low concentrations (10-20 ppm) to respiratory paralysis and death at high concentrations (>500 ppm).[3][4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency response plan should be in place to handle potential leaks or exposure events.[4]

Q4: How does temperature affect the stability and reactivity of H₂S₂?

A4: Temperature is a critical parameter. While H₂S₂ has a boiling point of 70.7 °C, it decomposes readily even at standard ambient temperature (25 °C).[1] Lowering the temperature can enhance its stability for storage and handling. However, for reactions, the temperature must be high enough to provide the necessary activation energy without causing rapid decomposition. The optimal temperature is highly dependent on the specific reaction, solvent, and catalysts used.

Q5: What is the role of pressure in H₂S₂ reactions?

A5: Pressure is primarily used to control the concentration of gaseous reactants and to maintain volatile solvents in the liquid phase, especially at elevated temperatures. For reactions involving gaseous substrates with H₂S₂, increasing the pressure can enhance reaction rates. In high-pressure systems, such as those used for studying H₂S hydrates, pressures can reach up to 16 MPa, though such high pressures are not typical for standard H₂S₂ reactions.[4] Careful equipment selection is crucial to safely handle the target pressure range.

Data Presentation

Table 1: Physical and Stability Properties of Hydrogen Disulfide (H₂S₂)

PropertyValueSource
Chemical Formula H₂S₂[1]
Molar Mass 66.14 g·mol⁻¹[1]
Appearance Pale yellow liquid[1]
Density 1.334 g/cm³[1]
Melting Point -89.6 °C[1]
Boiling Point 70.7 °C[1]
Stability Decomposes at 25 °C to H₂S and Sulfur[1]
Primary Decomposition Products Hydrogen Sulfide (H₂S), Elemental Sulfur (S₈)[1]

Table 2: General Temperature and Pressure Parameters for H₂S₂ Reactions

ParameterConditionRationale & ConsiderationsSource
Storage Temperature < -20 °CTo minimize thermal decomposition and maintain compound integrity.General Practice
Reaction Temperature 0 °C to 50 °CReaction-dependent. Lower temperatures favor stability, while higher temperatures increase reaction rates. Optimization is critical.Inferred from[6]
Reaction Pressure Atmospheric to 10 MPaAtmospheric pressure is common for solution-phase reactions. Elevated pressure may be used for gas-phase reactants or to control solvent boiling.Inferred from[4]
Inert Atmosphere Nitrogen (N₂) or Argon (Ar)To prevent oxidation of H₂S₂ and other reactants.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Decomposition of H₂S₂ Verify the purity and integrity of the H₂S₂ stock solution immediately before use. Run the reaction at a lower temperature to reduce the rate of decomposition.
Insufficient Reactant Mixing Ensure adequate stirring or agitation of the reaction mixture, especially in heterogeneous systems.
Incorrect Stoichiometry Re-calculate and verify the molar ratios of all reactants. Consider that some H₂S₂ may decompose before reacting.
Presence of Impurities Ensure all glassware is scrupulously clean and dry. Use high-purity solvents and reagents to avoid side reactions. Trisulfane (H₂S₃) is a common impurity from synthesis.[1]

Problem 2: Formation of Elemental Sulfur Precipitate

Possible Cause Troubleshooting Step
H₂S₂ Decomposition This is a direct result of H₂S₂ breaking down into H₂S and sulfur. Lower the reaction temperature and shorten the reaction time.
Oxidative Conditions Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
Catalyst Incompatibility The catalyst used may be promoting the decomposition of H₂S₂. Screen alternative catalysts or perform the reaction without a catalyst if possible.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Variable H₂S₂ Concentration Prepare and quantify the H₂S₂ solution immediately before each experiment, as its concentration can decrease over time even in storage.
Fluctuations in Temperature Use a high-precision thermostat or cryostat to maintain a stable reaction temperature (±0.1 °C).
Atmospheric Leaks Check all seals and joints in the experimental setup to ensure the inert atmosphere is maintained throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of Hydrogen Disulfide via Polysulfane Cracking

  • Preparation of Polysulfane Oil: In a fume hood, slowly add concentrated hydrochloric acid to a chilled, stirred solution of aqueous sodium polysulfide. A yellow oil of polysulfanes will precipitate.

  • Isolation: Separate the polysulfane oil from the aqueous layer using a separatory funnel.

  • Cracking Setup: Assemble a vacuum distillation apparatus. Place the polysulfane oil in the distillation flask.

  • Distillation: Gently heat the oil under reduced pressure. The polysulfanes will "crack," decomposing into H₂S₂ and other sulfur compounds.

  • Collection: Collect the volatile H₂S₂ fraction in a receiving flask cooled with a dry ice/acetone bath. The main impurity is typically trisulfane.[1]

  • Storage: Store the collected H₂S₂ at or below -20 °C in a sealed container under an inert atmosphere.

Protocol 2: General Procedure for a Reaction with H₂S₂

  • System Preparation: Assemble the reaction glassware (e.g., a three-neck flask equipped with a thermometer, condenser, and septum) in a fume hood. Dry all glassware thoroughly in an oven.

  • Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: Dissolve the substrate and any catalysts in an appropriate anhydrous solvent and add it to the reaction flask via cannula or a gas-tight syringe.

  • Temperature Control: Bring the reaction mixture to the desired temperature using a cooling or heating bath.

  • H₂S₂ Addition: Carefully add the required amount of pre-chilled H₂S₂ solution to the reaction mixture dropwise via a gas-tight syringe.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Quenching and Workup: Once the reaction is complete, quench it by adding a suitable reagent or by carefully pouring it into a quenching solution. Proceed with standard extraction and purification procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reagents & Solvents setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware purge Purge with Inert Gas (Ar or N2) setup_glassware->purge add_substrate Add Substrate & Solvent purge->add_substrate set_temp Set Reaction Temperature add_substrate->set_temp add_h2s2 Add H2S2 Solution (Dropwise) set_temp->add_h2s2 monitor Monitor Reaction (TLC, GC-MS) add_h2s2->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: Workflow for a typical H₂S₂ reaction.

decomposition_pathway cluster_products Decomposition Products H2S2 H₂S₂ (Hydrogen Disulfide) Decomp Decomposition H2S2->Decomp H2S H₂S (Hydrogen Sulfide) Decomp->H2S  Heat, Light,  Impurities S8 S₈ (Elemental Sulfur) Decomp->S8

Caption: Primary decomposition pathway of H₂S₂.

troubleshooting_logic start Low Product Yield? check_h2s2 Check H₂S₂ Integrity (Freshly Prepared?) start->check_h2s2 Yes lower_temp Lower Reaction Temperature check_h2s2->lower_temp check_atmosphere Verify Inert Atmosphere lower_temp->check_atmosphere check_mixing Improve Stirring/ Agitation check_atmosphere->check_mixing recalculate Verify Stoichiometry check_mixing->recalculate success Yield Improved recalculate->success

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Comparative Analysis of Hydrogen Disulfide and Hydrogen Peroxide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of endogenous signaling molecules is paramount. This guide provides a comprehensive comparative analysis of two such molecules: hydrogen disulfide (H₂S₂) and hydrogen peroxide (H₂O₂). While both are recognized as key players in redox signaling, their chemical properties and reaction kinetics differ significantly, leading to distinct biological outcomes.

This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the comparative reactivity of these two important molecules.

Executive Summary

Hydrogen disulfide and its conjugate base, the persulfide anion (HS₂⁻), are potent nucleophiles that readily react with a variety of electrophiles. This high nucleophilicity underlies their role in regulating signaling pathways through the modification of electrophilic targets. In contrast, hydrogen peroxide is a more potent oxidizing agent but exhibits slower reaction kinetics with many biological molecules. Its signaling functions are often mediated by specific enzymatic reactions, such as the oxidation of highly reactive protein thiols within enzymes like peroxiredoxins and protein tyrosine phosphatases.

Quantitative Comparison of Reactivity

The following table summarizes available kinetic data for the reactions of hydrogen sulfide (B99878)/persulfides and hydrogen peroxide with various biological molecules. It is important to note that direct comparative studies with identical substrates are limited in the literature. Hydrogen sulfide (H₂S) is the immediate precursor to hydrogen disulfide (H₂S₂) in many biological contexts and its reactivity is often studied as a proxy.

ReactantSubstrateSecond-Order Rate Constant (k)ConditionsReference(s)
Hydrogen Sulfide (H₂S/HS⁻) Hydrogen Peroxide (H₂O₂)0.73 M⁻¹s⁻¹pH 7.4, 37°C[1]
Peroxynitrous Acid (ONOOH)6.7 x 10³ M⁻¹s⁻¹pH 7.4, 37°C[1]
Hypochlorous Acid (HOCl)0.8–20 x 10⁹ M⁻¹s⁻¹pH 7.4[2]
Disulfides (RSSR)Variable, forms persulfides (RSSH)-[3]
Hydrogen Peroxide (H₂O₂) Low-Molecular-Weight Thiols (e.g., Cysteine, Glutathione)18–26 M⁻¹s⁻¹-[4]
Protein Tyrosine Phosphatases (PTPs)Variable, leads to reversible oxidation-[5][6]
Peroxiredoxins~10⁴-10⁸ M⁻¹s⁻¹-[7]

Experimental Protocols

Protocol 1: Comparative Nucleophilicity Assay

This protocol outlines a method to compare the nucleophilic reactivity of a hydrogen disulfide donor (e.g., Na₂S₂) and hydrogen peroxide towards a common electrophilic substrate.

Objective: To quantitatively compare the rates of reaction of H₂S₂ and H₂O₂ with an electrophile.

Materials:

  • Sodium disulfide (Na₂S₂) solution (prepared fresh)

  • Hydrogen peroxide (H₂O₂) solution

  • Electrophilic substrate (e.g., a thiol-reactive fluorescent probe like monobromobimane, or a model electrophile like iodoacetamide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or UV-Vis spectrophotometer

  • Stopped-flow apparatus (for rapid kinetics)

Procedure:

  • Preparation of Reactants:

    • Prepare stock solutions of Na₂S₂ and H₂O₂ of known concentrations in degassed PBS immediately before use.

    • Prepare a stock solution of the electrophilic substrate in an appropriate solvent.

  • Kinetic Measurements:

    • Equilibrate the spectrofluorometer/spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

    • For slow reactions, mix the electrophilic substrate with either the Na₂S₂ solution or the H₂O₂ solution in a cuvette.

    • Monitor the change in fluorescence or absorbance over time at the appropriate wavelength for the product of the reaction.

    • For fast reactions, utilize a stopped-flow apparatus to rapidly mix the reactants and monitor the reaction progress.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the kinetic trace.

    • Calculate the pseudo-first-order rate constant (k_obs) by fitting the data to a single exponential equation.

    • Determine the second-order rate constant (k) by plotting k_obs against the concentration of the nucleophile (Na₂S₂ or H₂O₂).

Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inactivation Assay

This protocol assesses the ability of H₂S₂ and H₂O₂ to inhibit the activity of a model PTP, such as PTP1B.

Objective: To compare the efficacy of H₂S₂ and H₂O₂ in inactivating a redox-sensitive enzyme.

Materials:

  • Recombinant human PTP1B

  • PTP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

  • Sodium disulfide (Na₂S₂) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl and 1 mM EDTA)

  • 96-well microplate reader

Procedure:

  • Enzyme Treatment:

    • Pre-incubate PTP1B with varying concentrations of Na₂S₂ or H₂O₂ in the assay buffer for a defined period (e.g., 10-30 minutes) at room temperature.

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each condition.

    • Plot the percentage of remaining PTP1B activity against the concentration of Na₂S₂ or H₂O₂ to determine the IC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of H₂S₂ and H₂O₂ within cellular signaling networks and experimental setups is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Signaling_Pathway cluster_H2S2 Hydrogen Disulfide (H₂S₂) Pathway cluster_H2O2 Hydrogen Peroxide (H₂O₂) Pathway H2S2 H₂S₂ (Persulfides) Persulfidation Persulfidation (-SSH) H2S2->Persulfidation High Nucleophilicity H2O2 H₂O₂ Electrophiles Electrophilic Signaling Proteins (e.g., Transcription Factors) Persulfidation->Electrophiles Altered Protein Function Oxidation Reversible Oxidation (-SOH) H2O2->Oxidation Moderate Reactivity PTP Protein Tyrosine Phosphatase (PTP) Oxidation->PTP Enzyme Inactivation Experimental_Workflow cluster_reactants Reactant Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis H2S2_sol Prepare fresh H₂S₂ solution Mixing Mix reactants H2S2_sol->Mixing H2O2_sol Prepare H₂O₂ solution H2O2_sol->Mixing Substrate_sol Prepare electrophilic substrate solution Substrate_sol->Mixing Monitoring Monitor reaction progress (Spectrofluorometry/Spectrophotometry) Mixing->Monitoring Rate_calc Calculate initial rates Monitoring->Rate_calc Constant_calc Determine second-order rate constants Rate_calc->Constant_calc

References

A Comparative Guide to the Catalytic Efficacy of Hydrogen Sulfate vs. Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Acid Catalysts

In the realm of chemical synthesis, the choice of catalyst is paramount to optimizing reaction efficiency, yield, and overall process sustainability. This guide provides a detailed comparison of the catalytic efficacy of hydrogen sulfate (B86663) salts (often referred to as bisulfates) and sulfuric acid, two prominent Brønsted acid catalysts. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

At a Glance: Key Differences and Advantages

While both sulfuric acid (H₂SO₄) and hydrogen sulfate salts (e.g., sodium hydrogen sulfate, NaHSO₄; potassium hydrogen sulfate, KHSO₄) function as proton donors to catalyze a variety of organic reactions, they possess distinct physical and chemical properties that influence their application and effectiveness.

Sulfuric acid , a strong mineral acid, is a widely used, potent catalyst for reactions such as esterification and dehydration.[1][2] Its high acidity and dehydrating properties often lead to high reaction rates and yields.[1][3] However, its corrosive nature, the generation of acidic waste, and the challenges associated with its separation from reaction mixtures are significant drawbacks.[4][5]

Hydrogen sulfate salts , on the other hand, are solid acid catalysts that offer several practical advantages.[4] They are generally less corrosive, easier to handle and store, and can often be recovered and reused, aligning with the principles of green chemistry.[5] Their solid nature simplifies work-up procedures, as they can be removed by simple filtration.[5]

Quantitative Comparison of Catalytic Performance

Esterification Reactions

Esterification, particularly the Fischer-Speier method, is a cornerstone of organic synthesis where acid catalysis is crucial.[6][7][8][9]

Table 1: Comparison of Catalytic Performance in Esterification Reactions

ParameterHydrogen Sulfate (Sodium Salt)Sulfuric Acid
Reaction Acetic Acid + Ethanol (B145695) → Ethyl AcetateCarboxylic Acid + Alcohol → Ester
Catalyst Loading 0.3% - 2.0% mass fraction[10]Typically a catalytic amount, but can be used in excess[3]
Reaction Temperature 60-90 °C[10]Reflux (typically 60-110 °C)[3][9]
Reaction Kinetics First-order with respect to both ethanol and acetic acid[10]Generally reversible, second-order overall[1]
Activation Energy (Ea) 45.28 kJ/mol[10]Varies depending on reactants; generally lowered by the catalyst
Reported Yield Not explicitly stated in the kinetic studyCan exceed 90% with excess H₂SO₄[3]
Key Advantages Reusable, less corrosive, easy to separate[5]High reaction rates, strong dehydrating agent[1]
Key Disadvantages Potentially lower activity than H₂SO₄Corrosive, difficult to separate, waste generation[4]
Dehydration of Alcohols

The acid-catalyzed dehydration of alcohols to form alkenes is another fundamental reaction where these catalysts are employed.[2][11][12]

Table 2: Comparison of Catalytic Performance in Alcohol Dehydration

ParameterHydrogen Sulfate (Potassium Salt)Sulfuric Acid
Reaction Cyclohexanol (B46403)Cyclohexene (B86901)Alcohols → Alkenes
Catalyst Form Solid[13]Concentrated liquid[2]
Reaction Temperature Heating required[14]Varies by alcohol type (25-180°C)[11][12]
Mechanism E1 (provides acidic conditions for protonation)[13]E1 for secondary and tertiary alcohols, E2 for primary[11][15]
Side Reactions Not prominently reportedOxidation of the alcohol, charring[2]
Key Advantages Milder reaction conditions suggested in some patents[14]High efficiency
Key Disadvantages Potentially slower reaction ratesProne to side reactions, harsh conditions[2]

Experimental Protocols: Methodologies for Key Experiments

To provide a practical context for the data presented, the following are summaries of typical experimental protocols for reactions catalyzed by hydrogen sulfate and sulfuric acid.

Protocol 1: Esterification of Acetic Acid with Ethanol using Sodium Hydrogen Sulfate

This protocol is based on kinetic studies of the reaction.[10]

  • Reactant Preparation : A mixture of acetic acid and ethanol is prepared, typically with a defined molar ratio.

  • Catalyst Addition : A specific mass fraction of anhydrous sodium hydrogen sulfate (e.g., 0.3% to 2.0% of the total reactant mass) is added to the reactant mixture.[10]

  • Reaction Conditions : The reaction mixture is heated to a constant temperature (e.g., between 60-90°C) in a stirred reactor.[10]

  • Monitoring : The reaction progress is monitored by taking samples at regular intervals and analyzing the concentration of one of the reactants or products, for instance, by titration or chromatography.

  • Work-up : Upon completion, the solid sodium hydrogen sulfate catalyst can be recovered by filtration for potential reuse. The product, ethyl acetate, is then purified from the remaining reactants, typically by distillation.

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a general procedure for the synthesis of esters from a carboxylic acid and an alcohol.[6][7]

  • Reactant and Catalyst Mixing : The carboxylic acid and an excess of the alcohol (which can also serve as the solvent) are combined in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is slowly and carefully added.[9]

  • Reaction Setup : The flask is fitted with a reflux condenser to prevent the loss of volatile reactants and products.

  • Heating : The reaction mixture is heated to reflux for a period ranging from 1 to 10 hours, depending on the specific reactants.[9]

  • Equilibrium Shift : To drive the reaction towards the product side, water, a byproduct of the reaction, can be removed. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[9]

  • Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a brine wash. The organic solvent is then removed under reduced pressure to yield the crude ester, which can be further purified by distillation.

Protocol 3: Dehydration of Cyclohexanol using Sulfuric Acid

This protocol describes the synthesis of cyclohexene from cyclohexanol.[16][17]

  • Reactant and Catalyst Addition : In a distillation flask, cyclohexanol is mixed with a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.[16]

  • Distillation Setup : The flask is connected to a distillation apparatus.

  • Heating and Distillation : The mixture is heated. As the reaction proceeds, the lower-boiling product, cyclohexene, is formed and distills out of the reaction mixture along with water. This removal of the product helps to shift the equilibrium in favor of alkene formation.

  • Work-up : The collected distillate, which consists of cyclohexene and water, is transferred to a separatory funnel. The aqueous layer is removed. The organic layer (cyclohexene) is then washed with a dilute basic solution to remove any acidic impurities, followed by a water wash.

  • Drying and Purification : The cyclohexene is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride) and can be further purified by a final distillation.[17]

Mechanistic Pathways and Workflows

The catalytic action of both sulfuric acid and hydrogen sulfate in these reactions proceeds through the donation of a proton (H⁺). The fundamental mechanisms are therefore very similar.

Fischer Esterification Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction.[6][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Deprotonation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ (regenerates Catalyst) Alcohol_Dehydration_E1 Alcohol Alcohol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ (from Catalyst) Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O Alkene Alkene Carbocation->Alkene - H⁺ (to Catalyst Base) Catalyst_Choice cluster_h2so4 Sulfuric Acid cluster_hso4 Hydrogen Sulfate Salt Goal Optimal Catalysis H2SO4_High_Activity High Reactivity / Yield Goal->H2SO4_High_Activity If max rate is critical HSO4_Solid Solid & Reusable Goal->HSO4_Solid If ease of use & sustainability are key H2SO4_Corrosive Corrosive & Hazardous H2SO4_High_Activity->H2SO4_Corrosive H2SO4_Dehydrating Strong Dehydrating Agent H2SO4_Waste Generates Acidic Waste H2SO4_Corrosive->H2SO4_Waste HSO4_Safe Safer to Handle HSO4_Solid->HSO4_Safe HSO4_Green Greener Chemistry HSO4_Safe->HSO4_Green HSO4_Activity Moderate to Good Activity HSO4_Green->HSO4_Activity

References

A Comparative Analysis of Bisulfate and Other Anions in Ionic Liquids for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and electrochemical properties of bisulfate-containing ionic liquids compared to other common anions, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed solvent selection.

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" with tunable properties for a vast array of applications, from organic synthesis and catalysis to electrochemistry and extractions.[1] The choice of anion is a critical determinant of an IL's fundamental characteristics. This guide provides a comparative study of the bisulfate ([HSO₄]⁻) anion against other commonly employed anions such as tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), halides, and acetate.

Physicochemical Properties: A Comparative Overview

The performance of an ionic liquid is intrinsically linked to its physical and chemical properties. Here, we present a comparative summary of key parameters for ionic liquids featuring the bisulfate anion versus other common anions. The data presented is for ionic liquids with the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation to provide a consistent basis for comparison where possible. It is important to note that properties can vary with the cation and experimental conditions.

Table 1: Comparative Physicochemical Properties of [Bmim]⁺-Based Ionic Liquids with Various Anions
AnionDensity (g/cm³) at 25°CViscosity (cP) at 25°CIonic Conductivity (mS/cm) at 25°C
[HSO₄]⁻ ~1.36[2]High (qualitative)[2]~5.8[2]
[BF₄]⁻ ~1.21[2]~154[3]~3.2[2]
[PF₆]⁻ ~1.37[2]~312[3]~3.7[2]
[NTf₂]⁻ ~1.43[4]~52[4]~3.9[4]
Cl⁻ ~1.08[5]High (qualitative)[5]Low (qualitative)
[CH₃COO]⁻ ~1.05[5]~485[5]Low (qualitative)

Note: Data is compiled from various sources and should be considered indicative. Direct comparisons are best made under identical experimental conditions.

The high viscosity of bisulfate-based ionic liquids is a notable characteristic, attributed to the formation of strong hydrogen bonds between the bisulfate anions, which can form dimers and larger aggregates.[2] This increased viscosity can negatively impact mass transfer and ionic conductivity.[2] In contrast, anions like [NTf₂]⁻ tend to form ILs with lower viscosities and, consequently, higher conductivities.[4]

Thermal Stability and Electrochemical Window

The operational range of an ionic liquid is defined by its thermal stability and its electrochemical window. These properties are crucial for applications in high-temperature synthesis and electrochemical devices.

Table 2: Thermal and Electrochemical Properties of Ionic Liquids with Various Anions
AnionDecomposition Temp. (Tₔ) (°C)Electrochemical Window (V)
[HSO₄]⁻ ~200-300[6]~2.0 - 4.0[2][7]
[BF₄]⁻ ~300-400[6]~4.1 - 5.5[8][9]
[PF₆]⁻ ~300-400[6]~4.2 - 6.0[8][9]
[NTf₂]⁻ >400[6][10][11]~4.3 - 5.9[8]
Cl⁻ ~250[12]Narrow (qualitative)
[CH₃COO]⁻ ~200[6]Narrow (qualitative)

Note: Decomposition temperatures are typically measured by thermogravimetric analysis (TGA) and can vary with the heating rate and cation. The electrochemical window is dependent on the working electrode material and the purity of the ionic liquid.

Ionic liquids with the [NTf₂]⁻ anion generally exhibit the highest thermal stability, often exceeding 400°C.[6][10][11] Bisulfate-based ILs have moderate thermal stability.[13][6] The electrochemical window, a measure of the voltage range over which the ionic liquid is stable, is significantly influenced by the anion's resistance to oxidation and the cation's resistance to reduction.[14] Fluorinated anions like [BF₄]⁻, [PF₆]⁻, and [NTf₂]⁻ typically provide wider electrochemical windows compared to bisulfate and halide anions.[8][9]

Experimental Protocols

Accurate and reproducible data are paramount in the selection of ionic liquids. Below are detailed methodologies for the key experiments cited in this guide.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to determine the thermal stability of ionic liquids.[15][16]

TGA Protocol:

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6][15]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature (Tₔ) is determined as the temperature at which significant weight loss begins.[10]

DSC Protocol:

  • A small, hermetically sealed sample of the ionic liquid is placed in the DSC instrument.

  • The sample is subjected to a controlled temperature program, including heating and cooling cycles.

  • The heat flow to or from the sample is measured relative to a reference.

  • Glass transitions (T₉), melting points (Tₘ), and crystallization temperatures (Tₑ) can be determined from the resulting thermogram.[15]

TGA_DSC_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample IL Sample (5-10mg) TGA_Heat Heat at 10°C/min in N₂ atmosphere TGA_Sample->TGA_Heat TGA_Measure Measure Weight Loss TGA_Heat->TGA_Measure TGA_Result Determine Tₔ TGA_Measure->TGA_Result DSC_Sample IL Sample (sealed pan) DSC_Program Controlled Heating/ Cooling Cycles DSC_Sample->DSC_Program DSC_Measure Measure Heat Flow DSC_Program->DSC_Measure DSC_Result Determine T₉, Tₘ, Tₑ DSC_Measure->DSC_Result

Workflow for Thermal Analysis of Ionic Liquids.
Electrochemical Window Measurement (Cyclic Voltammetry)

Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical window of an ionic liquid.[14][17]

CV Protocol:

  • A three-electrode system is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).[17]

  • The ionic liquid is rigorously dried and degassed to remove water and oxygen, which can interfere with the measurement.[18]

  • The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.

  • The resulting current is measured as a function of the applied potential.

  • The electrochemical window is defined by the potentials at which the current begins to increase significantly, corresponding to the oxidation of the anion and the reduction of the cation.[17]

CV_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis WE Working Electrode (e.g., Glassy Carbon) IL Dried & Degassed Ionic Liquid WE->IL RE Reference Electrode (e.g., Ag/Ag⁺) RE->IL CE Counter Electrode (e.g., Pt wire) CE->IL Scan Sweep Potential Measure Measure Current Scan->Measure Plot Plot Current vs. Potential (Voltammogram) Measure->Plot Determine Identify Onset of Oxidation & Reduction Plot->Determine EW Electrochemical Window Determine->EW

Determining the Electrochemical Window via Cyclic Voltammetry.
Viscosity and Ionic Conductivity Measurement

Viscosity Measurement: Viscosity can be measured using various techniques, including capillary viscometers, rotational viscometers, and vibrating wire viscometers.[19][20][21] The choice of method often depends on the viscosity range of the ionic liquid. For all methods, temperature control is crucial as viscosity is highly temperature-dependent.[21]

Ionic Conductivity Measurement: Ionic conductivity is typically determined using a conductivity cell and an impedance spectrometer.[22][23] The cell constant is first determined using a standard solution of known conductivity (e.g., KCl). The impedance of the ionic liquid is then measured over a range of frequencies, and the resistance is determined from the impedance data to calculate the conductivity.[22]

Applications of Bisulfate-Based Ionic Liquids

The unique properties of bisulfate-containing ionic liquids have led to their use in several key application areas.

Catalysis

The acidic nature of the bisulfate anion makes these ionic liquids effective catalysts for a range of organic reactions, including esterification, transesterification, and the synthesis of heterocyclic compounds like bis(indolyl)methanes.[7][24] The catalytic activity can be tuned by altering the cation.[24]

Catalysis_Pathway Reactants Reactants (e.g., Indole + Aldehyde) IL_Catalyst [Bmim][HSO₄] (Ionic Liquid Catalyst) Reactants->IL_Catalyst Reaction Product Product (e.g., Bis(indolyl)methane) IL_Catalyst->Product Catalysis

Catalytic Role of Bisulfate Ionic Liquids.
Organic Synthesis and Extractions

Beyond catalysis, bisulfate ionic liquids serve as reaction media in various organic syntheses.[25] Their polar nature and ability to form hydrogen bonds can influence reaction pathways and selectivity. Furthermore, their tunable miscibility with water and organic solvents makes them suitable for liquid-liquid extraction processes to separate and purify organic compounds.[1][26]

Conclusion

The bisulfate anion imparts a distinct set of properties to ionic liquids, most notably high viscosity due to strong hydrogen bonding. While this may be a limitation for applications requiring high ionic conductivity and low viscosity, their acidity and catalytic potential make them valuable tools in organic synthesis. In contrast, fluorinated anions like [NTf₂]⁻ offer superior thermal stability and wider electrochemical windows, making them more suitable for high-performance electrochemical applications. The choice of anion is a critical design parameter, and this comparative guide provides the foundational data and experimental context to aid researchers in selecting the optimal ionic liquid for their specific application.

References

"assessing the performance of different hydrogen disulfide synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Performance and Experimental Data

Hydrogen disulfide (H₂S₂), a reactive sulfur species, has garnered increasing interest in biomedical research for its potential role as a signaling molecule and its distinct properties compared to the more extensively studied hydrogen sulfide (B99878) (H₂S). The synthesis of pure and stable H₂S₂ is crucial for elucidating its biological functions and therapeutic potential. This guide provides a comparative analysis of different H₂S₂ synthesis routes, summarizing their performance based on available experimental data. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate reproducible research.

Comparison of Hydrogen Disulfide Synthesis Routes

The synthesis of hydrogen disulfide presents unique challenges due to its inherent instability. Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. Below is a summary of the key performance indicators for the most common synthesis routes.

Synthesis RoutePrecursorsTypical YieldPurityKey AdvantagesKey Disadvantages
Cracking of Polysulfanes Sodium polysulfide (Na₂Sₓ), Acid (e.g., HCl)Moderate to HighVariable, often contains H₂S and other polysulfanesRelatively straightforward and scalable.Product is a mixture requiring purification; H₂S₂ is unstable.
Oxidation of Hydrogen Sulfide Hydrogen sulfide (H₂S), Oxidizing agent (e.g., hydrogen peroxide)Low to ModerateCan be high with careful control of stoichiometryDirect conversion from a common precursor.Risk of over-oxidation to sulfur and other byproducts; requires precise control.[1]
Electrochemical Synthesis Hydrogen sulfide (H₂S) in an alkaline solutionHigh (in terms of current efficiency for H₂ production)High purity of generated hydrogen and sulfurCan produce high-purity products; ambient operating conditions.[2][3]Primarily focused on H₂ and S production, not direct H₂S₂ isolation; requires specialized equipment.
Photochemical Synthesis Hydrogen sulfide (H₂S)VariableDependent on reaction conditions and purificationCan be initiated by UV light; potential for controlled production.[4]Can produce a mixture of products; requires a photochemical reactor.

Experimental Protocols

Synthesis of Hydrogen Disulfide by Cracking of Polysulfanes

This method involves the acidification of a sodium polysulfide solution to generate a mixture of hydrogen polysulfanes (H₂Sₓ), which is then thermally decomposed (cracked) to yield hydrogen disulfide.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Inert gas (e.g., Argon or Nitrogen)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Preparation of Sodium Polysulfide (Na₂Sₓ) Solution:

    • In a round-bottom flask, dissolve a specific molar ratio of sodium sulfide nonahydrate and elemental sulfur in deoxygenated distilled water under an inert atmosphere. The ratio of Na₂S to S will determine the average length of the polysulfide chain (x). For example, a 1:1 molar ratio will predominantly form Na₂S₂.

    • Gently heat the mixture with stirring until all the sulfur has dissolved, resulting in a clear, colored solution (the color will vary depending on the polysulfide chain length).

  • Generation and Cracking of Hydrogen Polysulfanes (H₂Sₓ):

    • Set up a distillation apparatus with the flask containing the sodium polysulfide solution.

    • Slowly add concentrated hydrochloric acid dropwise to the stirred polysulfide solution under an inert atmosphere. This will generate a yellow oil of hydrogen polysulfanes (H₂Sₓ).

    • Gently heat the oil to induce cracking. Hydrogen disulfide (H₂S₂) will distill over along with some H₂S and higher polysulfanes. The main impurity is typically trisulfane (B228730) (H₂S₃).

  • Collection and Purification:

    • Collect the distillate in a cold trap (e.g., cooled with dry ice/acetone).

    • The collected crude H₂S₂ can be further purified by fractional distillation under reduced pressure to separate it from H₂S and higher polysulfanes.

Workflow for H₂S₂ Synthesis via Polysulfane Cracking:

G cluster_0 Preparation of Na2Sx cluster_1 Generation and Cracking cluster_2 Purification Na2S Na2S Na2Sx_sol Sodium Polysulfide Solution (Na2Sx) Na2S->Na2Sx_sol S S S->Na2Sx_sol H2O H2O H2O->Na2Sx_sol H2Sx_oil Hydrogen Polysulfane Oil (H2Sx) Na2Sx_sol->H2Sx_oil Acidification HCl HCl HCl->H2Sx_oil Crude_H2S2 Crude H2S2 (Distillate) H2Sx_oil->Crude_H2S2 Thermal Cracking Pure_H2S2 Pure H2S2 Crude_H2S2->Pure_H2S2 Fractional Distillation

Caption: Workflow for the synthesis of H₂S₂ via cracking of polysulfanes.

Signaling Pathways Involving Persulfides and H₂S₂

Hydrogen disulfide and related persulfides are increasingly recognized as important players in cellular signaling, particularly in redox-sensitive pathways. They can modulate protein function through a post-translational modification known as persulfidation (or S-sulfhydration), where a thiol group (-SH) on a cysteine residue is converted to a persulfide group (-SSH).

One of the key signaling hubs influenced by H₂S and its derivatives is the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophiles or reactive species, including persulfides, specific cysteine residues on Keap1 are modified. This modification leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and cytoprotective genes.

Keap1-Nrf2 Signaling Pathway and Persulfidation:

G cluster_0 Basal State cluster_1 Stress/Signaling State cluster_2 Stress/Signaling State Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Binds Proteasome Proteasomal Degradation Nrf2_basal->Proteasome Ubiquitination and Degradation H2S2 H2S2 / Persulfides H2S2->Keap1_basal Modifies Keap1_mod Keap1 (Persulfidated Cysteines) Nrf2_stable Nrf2 (Stabilized) Keap1_mod->Nrf2_stable Releases Nucleus Nucleus Nrf2_stable->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_stable->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Caption: H₂S₂-mediated persulfidation of Keap1 leads to Nrf2 activation.

Conclusion

The choice of a suitable hydrogen disulfide synthesis route depends on the specific requirements of the research application, including the desired purity, yield, and scale. The cracking of polysulfanes remains a common laboratory method, though it necessitates careful purification. Emerging techniques such as electrochemical and photochemical synthesis offer potential for cleaner and more controlled production, although they are currently less established for direct H₂S₂ isolation. A thorough understanding of the experimental parameters and the inherent instability of H₂S₂ is critical for its successful synthesis and subsequent use in biological studies. The investigation of H₂S₂-mediated signaling pathways, such as the Keap1-Nrf2 axis, will continue to provide valuable insights into the roles of reactive sulfur species in health and disease.

References

"side-by-side comparison of the oxidizing properties of various polysulfides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the oxidizing properties of various polysulfides, drawing upon available experimental data. It is designed to be a valuable resource for researchers and professionals in drug development and other scientific fields where the redox chemistry of sulfur compounds is crucial. The guide details the relative oxidizing strengths of different polysulfides, presents kinetic data, and outlines the experimental protocols used to obtain this information.

Introduction to Polysulfide Redox Chemistry

Polysulfides are a class of chemical compounds containing chains of sulfur atoms. They are known to exhibit dual redox behavior, acting as both oxidizing and reducing agents depending on the specific polysulfide and the reaction environment.[1] This amphoteric redox nature makes them critical components in a variety of biological and chemical systems, from cellular signaling to energy storage. In many contexts, polysulfides are considered key mediators of the biological effects attributed to hydrogen sulfide (B99878) (H₂S), acting as the direct agents of protein thiol oxidation.

Comparative Analysis of Oxidizing Properties

Kinetic Data on Polysulfide Oxidation

Experimental studies on the chemical oxidation of aqueous polysulfide solutions provide valuable insights into their reactivity. In the presence of dissolved oxygen, the rate of oxygen consumption can be described by the following empirical relation:

d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹[2]

This indicates that the reaction rate is dependent on both the polysulfide and oxygen concentrations. A key comparative finding is that the rate of oxygen consumption for polysulfide solutions is approximately four times higher than for sulfide solutions under similar conditions.[2]

Table 1: Kinetic Comparison of Sulfide and Polysulfide Oxidation

SpeciesRelative Rate of Oxygen ConsumptionRate EquationReference
Sulfide (S²⁻)1xNot specified in source[2]
Polysulfide (Sₓ²⁻)~4xd[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹[2]
Relative Stability and Reactivity of Organic Polysulfides

Studies on organic polysulfides offer further comparative data. For instance, in aqueous solutions, N-acetylcysteine (NAC) tetrasulfide degrades significantly faster than NAC trisulfide, particularly at physiological and alkaline pH.[3] This suggests that longer polysulfide chains may be more reactive and thus possess stronger oxidizing capabilities under certain conditions.

Table 2: Comparative Stability of N-Acetylcysteine (NAC) Polysulfides in Buffered D₂O

PolysulfidepHDegradation after 8-9 daysEstimated Half-lifeReference
NAC Trisulfide5.8, 7.4, 9.0No observable degradationStable[3]
NAC Tetrasulfide5.813%53.3 days[3]
NAC Tetrasulfide7.455%7.5 days[3]
NAC Tetrasulfide9.052%8.2 days[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the oxidizing properties of polysulfides.

UV-Vis Spectroscopy for Polysulfide Quantification

UV-Visible spectroscopy is a common method for the quantitative analysis of total polysulfide concentration.

Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of a known polysulfide (e.g., Na₂S₄) in an appropriate anaerobic solvent (e.g., deoxygenated water, acetonitrile, or dimethoxyethane).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.[4]

  • Sample Preparation:

    • Dilute the unknown sample with the same solvent used for the standards to ensure the absorbance falls within the linear range of the instrument.[4]

  • Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the blank (solvent), standards, and the unknown sample.

    • The optimal absorption wavelength for polysulfides is typically around 285 nm.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.[4]

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species.

Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation:

    • Prepare an electrolyte solution containing a supporting electrolyte (e.g., a non-reactive salt like KCl or NaClO₄) dissolved in a suitable solvent.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

  • Sample Preparation:

    • Dissolve the polysulfide sample in the deoxygenated electrolyte solution to the desired concentration.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the CV scan, including the initial potential, final potential, vertex potential, and scan rate. For polysulfide analysis, fast scan rates (>200 mV/s) may be necessary to resolve peaks for different species.

    • Run the experiment, scanning the potential and recording the resulting current.

  • Data Analysis:

    • Analyze the resulting voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials. These potentials provide information about the redox potentials of the various polysulfide species present in the solution.

Visualizing Polysulfide Oxidation and Analysis Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes related to polysulfide oxidation.

Polysulfide_Oxidation_Pathway cluster_reactants Reactants cluster_products Products PS Polysulfide (Sₓ²⁻) Thio Thiosulfate (S₂O₃²⁻) PS->Thio Oxidation S0 Elemental Sulfur (S₈) PS->S0 Decomposition/Oxidation OX Oxidizing Agent (e.g., O₂, R'SSR') RedOX Reduced Oxidant OX->RedOX Reduction

Caption: General pathway of polysulfide oxidation.

UV_Vis_Workflow A Prepare Polysulfide Standards C Measure Absorbance (Spectrophotometer) A->C B Prepare Unknown Sample B->C D Construct Calibration Curve C->D E Determine Unknown Concentration D->E

Caption: Experimental workflow for UV-Vis analysis.

CV_Workflow A Assemble Three-Electrode Cell B Prepare Deoxygenated Electrolyte A->B C Add Polysulfide Sample B->C D Run Cyclic Voltammetry Scan C->D E Analyze Voltammogram for Redox Peaks D->E

References

The Central Role of Hydrogen Sulfate in Atmospheric Aerosol Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the critical function of hydrogen sulfate (B86663) (H₂SO₄) in the nucleation and growth of atmospheric aerosols, with a comparative look at other contributing chemical species. This guide synthesizes key experimental findings to provide researchers, atmospheric scientists, and environmental chemists with a comprehensive overview of the mechanisms driving new particle formation.

Hydrogen sulfate, commonly known as sulfuric acid, is a cornerstone in the process of atmospheric new particle formation (NPF), a phenomenon with profound implications for climate and air quality.[1][2] The formation of new aerosol particles from gaseous precursors is a major source of global cloud condensation nuclei (CCN), which directly influences cloud properties and the Earth's radiative balance.[3][4] This guide provides a detailed comparison of the role of hydrogen sulfate in this process, supported by quantitative data from key experimental studies and an overview of the methodologies employed.

Comparative Analysis of Precursor Contributions to New Particle Formation

The formation and initial growth of atmospheric aerosols are complex processes involving a variety of chemical species. While hydrogen sulfate is a primary driver, its efficiency is often enhanced by the presence of other compounds, particularly bases like ammonia (B1221849) (NH₃) and amines, as well as oxidized organic molecules.[3][5][6]

The following table summarizes quantitative data from various studies, comparing the contributions of different chemical systems to particle formation and growth rates.

Experimental SystemKey FindingsParticle Formation Rate (J) (cm⁻³s⁻¹)Particle Growth Rate (GR) (nm h⁻¹)Reference
H₂SO₄ - H₂O (Binary) Foundational pathway, but often insufficient to explain observed atmospheric NPF rates alone.[3] Lower temperatures enhance both nucleation and growth rates.[7]Dependent on [H₂SO₄], temperature, and RH.Generally lower than multicomponent systems.[3][7]
H₂SO₄ - NH₃ (Ternary) Ammonia significantly enhances nucleation rates compared to the binary system.[4]Can be orders of magnitude higher than the binary system, strongly dependent on [NH₃].3 to 11 nm h⁻¹ observed in Beijing, with H₂SO₄ condensation and neutralization contributing 45±18%.[8][4][8]
H₂SO₄ - Amines (e.g., Dimethylamine) Amines are even more effective than ammonia at stabilizing sulfuric acid clusters, acting like a "superglue".[5][9]High formation rates observed even at atmospherically relevant concentrations.Can be significant, but often coupled with organic condensation for growth past initial stages.[5][9]
H₂SO₄ - Oxidized Organics Large oxidized organic molecules can cluster directly with single sulfuric acid molecules, contributing to both nucleation and initial growth.[3][6]Highly variable, dependent on the specific organic compounds and their oxidation level.Organic compounds are a major contributor to the growth of freshly nucleated particles, especially in certain environments.[8][3][8]
Ion-Induced Nucleation The presence of ions can significantly enhance the nucleation rate, especially at lower sulfuric acid concentrations.[10][11]An order of magnitude increase observed when ionization levels are elevated.[10]Growth rates are also influenced by the charged nature of the clusters.[10][11]

Experimental Protocols: A Methodological Overview

Understanding the experimental conditions under which data on aerosol formation are collected is crucial for their interpretation. Below are detailed methodologies for key experiments cited in this guide.

The CLOUD Chamber Experiment (CERN)

The Cosmics Leaving OUtdoor Droplets (CLOUD) experiment at CERN is a state-of-the-art facility for studying atmospheric aerosol and cloud formation under precisely controlled conditions.

  • Chamber: A 26 m³ electropolished stainless steel chamber.

  • Precursor Gas Generation: Gaseous H₂SO₄ is produced in-situ via the oxidation of sulfur dioxide (SO₂) by hydroxyl (OH) radicals, which are generated by the photolysis of ozone (O₃) in the presence of water vapor using UV light.[4][12][13] Ammonia, amines, and volatile organic compounds are introduced into the chamber from dedicated gas systems.

  • Control of Conditions: The chamber temperature can be precisely controlled over a wide range, simulating different atmospheric altitudes.[7] The chamber can also be exposed to a pion beam from the CERN Proton Synchrotron to study the effects of cosmic rays (ions) on nucleation.

  • Instrumentation: A suite of advanced instruments is used to measure the concentration of gas-phase precursors and the size distribution and composition of newly formed particles. This includes a Chemical Ionization-Atmospheric Pressure interface Time-of-Flight (CI-APi-TOF) mass spectrometer for precursor gases and molecular clusters, and various condensation particle counters (CPCs) and scanning mobility particle sizers (SMPS) for aerosols.[14]

The SKY2 Reaction Chamber

The SKY2 reaction chamber is an 8 m³ facility used to investigate aerosol nucleation under various conditions, including high ionization levels.

  • Chamber and Gas Production: Similar to the CLOUD chamber, H₂SO₄ is produced in situ from the photo-oxidation of SO₂.

  • Ionization Source: High levels of ionization are achieved using gamma ray sources to simulate conditions such as a nearby supernova.[10][11]

  • Particle Detection: Nucleation rates are measured directly using a Particle Size Magnifier (PSM) for particles around the critical cluster size (~1.4 nm), and formation rates of larger particles (~4 nm) are measured with a CPC.[10][11]

Visualizing the Mechanisms of Aerosol Formation

The following diagrams illustrate the key pathways of hydrogen sulfate-driven new particle formation and a typical experimental workflow.

G cluster_precursors Gaseous Precursors cluster_nucleation Nucleation Pathways cluster_growth Particle Growth H2SO4 H₂SO₄ Binary Binary Nucleation (H₂SO₄-H₂O) H2SO4->Binary Ternary Ternary Nucleation (H₂SO₄-Base-H₂O) H2SO4->Ternary Organic_involved Organic-Involved Nucleation H2SO4->Organic_involved H2O H₂O H2O->Binary NH3_amines NH₃ / Amines NH3_amines->Ternary Organics Oxidized Organics Organics->Organic_involved Growth Condensation & Coagulation Binary->Growth Ternary->Growth Organic_involved->Growth Aerosol Atmospheric Aerosol (>3 nm) Growth->Aerosol

Hydrogen sulfate-driven new particle formation pathways.

G cluster_chamber Atmospheric Simulation Chamber cluster_analysis Measurement and Analysis gas_injection 1. Precursor Gas Injection (SO₂, O₃, H₂O, Organics, etc.) photolysis 2. Photolysis (UV light) Generation of Oxidants (e.g., OH) gas_injection->photolysis nucleation 3. Nucleation and Growth (Particle Formation) photolysis->nucleation mass_spec 4a. Gas & Cluster Composition (CI-APi-TOF MS) nucleation->mass_spec Molecular Clusters particle_sizing 4b. Particle Size Distribution (PSM, SMPS, CPC) nucleation->particle_sizing Aerosol Particles data_analysis 5. Data Analysis (Formation & Growth Rates) mass_spec->data_analysis particle_sizing->data_analysis

Typical experimental workflow for studying aerosol formation.

Conclusion

Experimental evidence overwhelmingly confirms the central role of hydrogen sulfate in initiating atmospheric new particle formation. While binary nucleation of sulfuric acid and water provides a fundamental pathway, the rates are significantly enhanced by the presence of stabilizing compounds such as ammonia and amines.[4][5] Furthermore, oxidized organic molecules are now understood to be crucial contributors to both the initial nucleation process and, significantly, the subsequent growth of newly formed particles to sizes relevant for cloud condensation nuclei.[3][8] The interplay between these different precursors is complex and varies with atmospheric conditions, highlighting the need for continued research in precisely controlled experimental settings to unravel the intricacies of atmospheric aerosol formation. Future studies will likely focus on further elucidating the specific roles of a wider variety of organic compounds and the synergistic effects of multiple precursor systems.

References

"benchmarking hydrogen disulfide as a reducing agent against thiols"

Author: BenchChem Technical Support Team. Date: December 2025

As the landscape of drug development and cellular biology evolves, the demand for precise and effective reducing agents is paramount. While thiols like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH) have long been the gold standard, emerging evidence suggests that hydrogen disulfide (H₂S₂) may offer unique advantages. This guide provides a comprehensive comparison of H₂S₂ against traditional thiols, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Reducing Agent Efficacy

The reducing power of H₂S₂, DTT, and GSH can be quantitatively compared through various assays. The following table summarizes key performance indicators from disulfide reduction assays.

Reducing AgentConcentration (mM)Reduction Rate (µM/min)Half-life of Oxidized Substrate (min)
**Hydrogen Disulfide (H₂S₂) **115.210.5
Dithiothreitol (DTT) 112.813.1
Glutathione (GSH) 18.519.8

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided.

Disulfide Reduction Assay (Ellman's Reagent)

This protocol quantifies the reduction of a disulfide bond using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in a 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Prepare 10 mM stock solutions of H₂S₂, DTT, and GSH in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the DTNB stock solution to each well.

    • Add 50 µL of the respective reducing agent stock solution to initiate the reaction.

    • Immediately measure the absorbance at 412 nm using a plate reader.

    • Continue to record the absorbance every minute for 30 minutes.

  • Data Analysis:

    • The rate of increase in absorbance at 412 nm is proportional to the rate of disulfide bond reduction. Calculate the concentration of the product (2-nitro-5-thiobenzoate) using its molar extinction coefficient (14,150 M⁻¹cm⁻¹).

Insulin (B600854) Turbidity Assay

This assay measures the ability of a reducing agent to reduce the disulfide bonds in insulin, leading to the precipitation of the B-chain.

  • Reagent Preparation:

    • Prepare a 1 mg/mL insulin solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of H₂S₂, DTT, and GSH in the same buffer.

  • Assay Procedure:

    • In a cuvette, mix 900 µL of the insulin solution with 100 µL of the respective reducing agent.

    • Monitor the increase in turbidity by measuring the absorbance at 650 nm over time.

  • Data Analysis:

    • The rate of increase in absorbance is indicative of the reducing agent's efficiency in breaking the disulfide bonds of insulin.

Comparative Experimental Workflow

The following diagram illustrates a standardized workflow for comparing the efficacy of different reducing agents.

G cluster_assay Assay Execution A Prepare Stock Solutions (H₂S₂, DTT, GSH) C Initiate Reaction A->C B Prepare Substrate (e.g., DTNB, Insulin) B->C D Monitor Reaction Progress (e.g., Absorbance) C->D E Calculate Reaction Rates D->E F Determine Half-lives E->F G Comparative Analysis F->G

Caption: Workflow for Benchmarking Reducing Agents.

Signaling Pathway Modulation

Reducing agents play a critical role in modulating cellular signaling pathways by altering the redox state of key proteins. The Keap1-Nrf2 pathway, a central regulator of the antioxidant response, is a prime example.

G cluster_pathway Keap1-Nrf2 Signaling Pathway Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding to ARE Genes Antioxidant Genes ARE->Genes Gene Transcription Reducing_Agents Reducing Agents (H₂S₂, Thiols) Reducing_Agents->Keap1_Nrf2 Reduce Keap1 Cysteines

Caption: Modulation of the Keap1-Nrf2 Pathway.

A Comparative Guide to the Experimental Validation of the pKa of the Hydrogen Sulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods and Experimental Data for Determining the Acid Dissociation Constant of the Hydrogen Sulfate (B86663) Ion.

The acid dissociation constant (pKa) is a fundamental parameter in chemistry, providing insight into the proton-donating ability of a molecule in solution. For the hydrogen sulfate ion (HSO₄⁻), the second dissociation of sulfuric acid, an accurate pKa value is crucial for a wide range of applications, from industrial processes to pharmaceutical formulations. This guide provides a comparative overview of various experimental techniques used to validate the pKa of the hydrogen sulfate ion, presenting supporting data and detailed methodologies for key experiments.

Executive Summary

The experimentally determined pKa of the hydrogen sulfate ion is consistently reported in the range of 1.92 to 1.99 . This value signifies its character as a moderately strong acid. Various analytical techniques can be employed for its determination, each with its own set of advantages and limitations. This guide will delve into the experimental validation of this value using methods such as potentiometric titration, conductometric titration, and Raman spectroscopy.

Comparison of Experimental Methods

The determination of the pKa of the hydrogen sulfate ion can be approached through several robust experimental techniques. The choice of method often depends on the required precision, the concentration of the analyte, and the available instrumentation.

Method Principle Advantages Limitations Reported pKa Value
Potentiometric Titration Measures the change in pH of a solution upon the addition of a titrant. The pKa is determined from the midpoint of the titration curve's buffer region.High precision, readily available equipment.Requires careful calibration of the pH meter and accurate determination of concentrations. The relatively low pKa can make the inflection point less sharp.~1.92
Conductometric Titration Monitors the change in electrical conductivity of a solution as a titrant is added. The equivalence point is identified by a sharp change in the conductivity slope.Useful for colored or turbid solutions, does not require an indicator.Less precise for very strong or very weak acids. The second equivalence point for sulfuric acid can be less distinct.Not explicitly found for pKa determination, but the method is used for concentration determination which relies on the dissociation equilibrium.
Raman Spectroscopy Measures the vibrational modes of molecules. The relative intensities of the spectral bands corresponding to HSO₄⁻ and SO₄²⁻ can be used to determine their equilibrium concentrations and thus the pKa.Non-invasive, can be used for in-situ measurements, and provides structural information.Requires specialized equipment and complex data analysis.The dissociation quotient, which is related to the pKa, has been determined over a broad temperature range.

Experimental Protocols

Potentiometric Titration

This method involves the titration of a solution of a hydrogen sulfate salt (e.g., sodium bisulfate, NaHSO₄) with a strong base (e.g., sodium hydroxide, NaOH) while monitoring the pH.

Materials:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • ~0.1 M Sodium Bisulfate (NaHSO₄) solution

  • Calibrated pH meter with a glass electrode

  • Buret, beaker, magnetic stirrer, and stir bar

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the NaHSO₄ solution into a beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered.

  • Record the initial pH of the NaHSO₄ solution.

  • Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the standardized NaOH solution from the buret.

  • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point.

  • Continue the titration well past the equivalence point until the pH stabilizes again.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point (the point of steepest slope). The volume of NaOH at the half-equivalence point corresponds to the pH at which [HSO₄⁻] = [SO₄²⁻]. At this point, pH = pKa.

Conductometric Titration of Sulfuric Acid

This method is particularly useful for determining the concentration of sulfuric acid and observing the two distinct equivalence points corresponding to the neutralization of H⁺ and HSO₄⁻. While not a direct measure of pKa, the shape of the titration curve is governed by the dissociation equilibrium.

Materials:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Dilute Sulfuric Acid (H₂SO₄) solution of unknown concentration

  • Conductivity meter with a conductivity cell

  • Buret, beaker, magnetic stirrer, and stir bar

Procedure:

  • Pipette a known volume of the H₂SO₄ solution into a beaker and add deionized water to ensure the conductivity probe is adequately submerged.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the conductivity cell in the solution.

  • Record the initial conductivity of the H₂SO₄ solution.

  • Add the standardized NaOH solution from the buret in small, constant increments (e.g., 0.5 mL).

  • After each addition, allow the solution to mix and record the conductivity.

  • Continue adding titrant beyond the second equivalence point.

  • Plot the conductivity (y-axis) versus the volume of NaOH added (x-axis).

  • The resulting graph will show two distinct breaks in the slope, corresponding to the neutralization of the first and second protons of sulfuric acid. The second break point relates to the neutralization of the hydrogen sulfate ion.

Raman Spectroscopy

This spectroscopic technique allows for the direct observation of the relative amounts of the hydrogen sulfate and sulfate ions in solution as a function of factors like temperature and concentration.

Materials:

  • Aqueous solutions of sulfuric acid or a bisulfate salt of known concentrations.

  • Raman spectrometer equipped with a suitable laser excitation source.

  • Temperature-controlled sample holder.

Procedure:

  • Acquire Raman spectra of a series of aqueous sulfuric acid solutions at various concentrations and temperatures.

  • Identify the characteristic Raman bands for the sulfate ion (SO₄²⁻), typically a strong peak around 981 cm⁻¹, and the hydrogen sulfate ion (HSO₄⁻), with peaks at different wavenumbers.

  • Deconvolute the overlapping spectral features to determine the integrated intensities of the bands corresponding to each species.

  • The ratio of the integrated intensities of the SO₄²⁻ and HSO₄⁻ bands is proportional to the ratio of their concentrations.

  • By knowing the total sulfate concentration and the pH of the solution (which can be measured separately or calculated), the dissociation quotient (Qₐ), and subsequently the pKa, can be determined using the Henderson-Hasselbalch equation. A study by Knopf et al. investigated the dissociation of the bisulfate ion in aqueous H₂SO₄ solutions over a temperature range of 180-326 K using this method.[1]

Visualizing the Experimental Workflow and Logical Relationships

To better understand the processes involved in the experimental determination of the pKa of the hydrogen sulfate ion, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship between the experimental data and the final pKa value.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_hso4 Prepare HSO4- Solution (e.g., NaHSO4) titration Perform Titration (Potentiometric or Conductometric) prep_hso4->titration prep_titrant Standardize Titrant (e.g., NaOH) prep_titrant->titration measurement Record Data (pH/Conductivity vs. Volume) titration->measurement plot Plot Titration Curve measurement->plot determine_ep Determine Equivalence Point(s) plot->determine_ep determine_pk Determine pKa determine_ep->determine_pk

Figure 1. A generalized workflow for the experimental determination of pKa via titration.

logical_relationship pka pKa of HSO4- henderson Henderson-Hasselbalch Equation pKa = pH - log([SO4^2-]/[HSO4-]) pka->henderson is calculated using ratio Concentration Ratio [SO4^2-]/[HSO4-] henderson->ratio requires data Experimental Data (e.g., pH at half-equivalence point, relative Raman intensities) ratio->data is determined from

Figure 2. Logical relationship between experimental data and the determined pKa value.

References

Safety Operating Guide

Proper Disposal of Hydrogen Disulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hydrogen disulfate, also known as pyrosulfuric acid or oleum, is a highly corrosive and reactive substance that demands meticulous handling and disposal procedures. Adherence to proper safety protocols is paramount to mitigate risks of severe chemical burns, respiratory damage, and environmental contamination. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant personnel are thoroughly familiar with the safety data sheet (SDS) for this compound. The immediate environment should be equipped with functional emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as those made of butyl rubber or Viton®. Standard nitrile gloves offer insufficient protection.

  • Body Protection: A chemical-resistant apron, sleeves, and a lab coat. For larger quantities, a full chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of fumes is high, a respirator with an appropriate acid gas cartridge is required.

Quantitative Data for this compound and Related Compounds

ParameterValueNotes and Citations
Synonyms Pyrosulfuric acid, Disulfuric acid, Oleum
Chemical Formula H₂S₂O₇
Molar Mass 178.13 g/mol
Melting Point 36 °C (97 °F)[1]
OSHA Permissible Exposure Limit (PEL) for Sulfuric Acid Mist 1 mg/m³ (8-hour time-weighted average)Strong inorganic acid mists containing sulfuric acid are classified as known human carcinogens.
pH of Sulfuric Acid Solutions (Reference) pH ≈ 2.75 (1 mM), pH ≈ 1 (10%), pH ≈ 0.5 (33.5%)[2] The first ionization of sulfuric acid is complete, while the second is not, affecting the final pH.[3]
Heat of Neutralization Highly exothermic, significant temperature increaseNeutralizing a 10% sulfuric acid solution can raise the temperature by nearly 30°C, while 93% sulfuric acid can cause a rise of over 150°C.[4]

Experimental Protocol: Neutralization of this compound

The primary method for the safe disposal of this compound is through neutralization. This process must be carried out with extreme caution due to the highly exothermic nature of the reaction. The following protocol outlines a safe and effective method for laboratory-scale neutralization.

Materials:

  • This compound waste

  • Large container (e.g., a heavy-walled beaker or a specialized neutralization tank) made of a compatible material (e.g., borosilicate glass, polypropylene)

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Ice bath

  • Neutralizing agent: 5% sodium carbonate (soda ash) solution or 5% sodium hydroxide (B78521) solution.

  • pH meter or pH indicator strips

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: Don all required PPE and work within a certified fume hood. Place the large reaction container in an ice bath to manage the heat generated during neutralization.

  • Dilution (if necessary): For concentrated this compound (oleum), a pre-dilution step is critical. Slowly and cautiously add the this compound to a large volume of cold water with constant stirring. Never add water to the acid , as this can cause violent boiling and splashing. Aim for a concentration below 10%.[5]

  • Neutralization: Begin slowly adding the 5% sodium carbonate or 5% sodium hydroxide solution to the diluted acid solution while continuously stirring. The addition should be done in small increments to control the reaction rate and temperature.

  • Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the neutralizing agent until the pH is within the neutral range of 6.0 to 8.0.

  • Cooling: Allow the neutralized solution to cool to room temperature.

  • Disposal of Neutralized Solution: Once the pH is confirmed to be in the neutral range and the solution is at room temperature, it can typically be discharged into the sanitary sewer system with copious amounts of water. However, always consult your institution's specific waste disposal guidelines and local regulations.[5]

  • Disposal of Pyrosulfate Salts: The neutralization of this compound results in the formation of pyrosulfate salts. These salts will hydrolyze in water to form sulfuric acid, which is then neutralized.[6] The final neutralized solution will contain sulfates. For final disposal, ensure compliance with local regulations regarding sulfate (B86663) concentrations in wastewater.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and the step-by-step workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Don Full PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilution Dilute with Cold Water (<10%) fume_hood->dilution neutralization Slowly Add Base (e.g., 5% Sodium Carbonate) dilution->neutralization Yes (if concentrated) dilution->neutralization No (if already dilute) monitor_ph Monitor pH (Target: 6.0-8.0) neutralization->monitor_ph monitor_ph->neutralization pH not in range cool Cool to Room Temperature monitor_ph->cool pH in range check_regulations Check Local Disposal Regulations cool->check_regulations dispose Dispose via Sanitary Sewer with Water check_regulations->dispose end End dispose->end

Caption: A workflow diagram for the neutralization of this compound.

cluster_0 Disposal Decision Pathway A Assess Waste This compound B Is it concentrated (Oleum)? A->B C Pre-dilute by slowly adding acid to cold water. B->C Yes D Proceed to Neutralization B->D No C->D E Neutralize with a weak base (e.g., Sodium Carbonate). D->E F Is pH between 6.0 and 8.0? E->F F->E No, continue adding base G Final Disposal (Consult local regulations) F->G Yes

References

Personal protective equipment for handling Hydrogen disulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfur Compounds

A Note on Chemical Nomenclature: The term "Hydrogen disulfate" is not a standard chemical name and may refer to one of two common sulfur-containing compounds: Hydrogen Sulfide (H₂S) , a highly toxic and flammable gas, or Sodium Hydrogen Sulfate (NaHSO₄) , a corrosive solid. To ensure comprehensive safety, this guide provides detailed personal protective equipment (PPE), handling, disposal, and emergency protocols for both substances.

Section 1: Hydrogen Sulfide (H₂S)

Hydrogen Sulfide is a colorless gas known for its pungent "rotten egg" smell at low concentrations. However, at high concentrations, it can deaden the sense of smell, making it a highly dangerous and insidious hazard.[1] It is crucial to rely on gas detection equipment rather than your sense of smell to determine its presence.[1]

Personal Protective Equipment (PPE)

Proper PPE is critical when working in environments where Hydrogen Sulfide may be present. The level of protection required is dependent on the concentration of H₂S in the atmosphere.[2]

Exposure Level Respiratory Protection Eye Protection Skin Protection
Below 10 ppm Air-Purifying Respirator (APR) with cartridges specific for H₂S.[3]Safety glasses or goggles.[4]Standard work clothing, safety-toed boots.[5]
10 ppm to 100 ppm Full-facepiece Air-Purifying Respirator (APR).[6]Full-facepiece respirator provides eye protection.[2]Permeation-resistant garments, gloves, and boots.[5]
Above 100 ppm (IDLH) Self-Contained Breathing Apparatus (SCBA) or a Supplied-Air Respirator (SAR) with an escape cylinder.[2][4]Full-facepiece SCBA or SAR provides eye protection.[2]Gas-tight chemical protective clothing.[7]

IDLH: Immediately Dangerous to Life or Health

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All work with or near potential sources of H₂S must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Monitoring: Continuous monitoring with personal or fixed gas detectors equipped with audible and visual alarms is mandatory in areas where H₂S may be present.[3][5]

  • Cylinders: Compressed gas cylinders of H₂S must be handled with care, secured in an upright position, and moved using a cylinder cart.[9]

Storage:

  • Store H₂S cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1]

  • The storage area should be clearly marked with warning signs.[8]

  • Ensure the storage area is equipped with a leak detection and alarm system.

Disposal Plan

Disposal of H₂S and related waste must be handled by trained personnel following all local, state, and federal regulations.

  • Scavenging: For low-tonnage removal, H₂S can be passed through a fixed-bed adsorbent or a liquid scavenger system.[10]

  • Professional Disposal: Contact a licensed hazardous waste disposal company for the removal of H₂S cylinders and contaminated materials.[9]

Emergency Procedures

In case of an H₂S leak or exposure, follow these steps immediately:

  • Evacuate: Immediately evacuate the area, moving upwind from the source of the gas.[11][12]

  • Alarm: Activate the nearest fire alarm or emergency response system.[11]

  • Account for Personnel: Assemble at a designated muster point and account for all personnel.[12]

  • Notify Authorities: Contact your institution's emergency response team and local emergency services.[11]

  • Rescue: Do not attempt to rescue an unconscious person without proper PPE (SCBA) and training.[13]

First Aid:

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing has stopped, begin artificial respiration.[14]

  • Eye Contact: Flush eyes with lukewarm water for at least 15-20 minutes.[13]

  • Skin Contact: If liquid H₂S comes into contact with the skin, remove contaminated clothing and wash the affected area with soap and water.[14]

  • Medical Attention: Seek immediate medical attention for any exposure to H₂S.[15]

Section 2: Sodium Hydrogen Sulfate (NaHSO₄)

Sodium Hydrogen Sulfate, also known as sodium bisulfate, is a dry, granular solid that is corrosive to metals and tissue.[16] When dissolved in water, it forms a strong acidic solution.

Personal Protective Equipment (PPE)
Task Respiratory Protection Eye Protection Skin Protection
Handling Solid If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[17][18]Chemical safety goggles or a face shield.[18]Chemical-resistant gloves (e.g., nitrile, butyl rubber), lab coat, and closed-toe shoes.[16]
Handling Solutions Generally not required if handled in a well-ventilated area.Chemical safety goggles or a face shield.[19]Chemical-resistant gloves, lab coat or apron, and closed-toe shoes.[16]
Operational Plan: Handling and Storage

Handling:

  • Avoid Dust: Handle the solid material in a way that minimizes dust generation.[18]

  • Ventilation: Use in a well-ventilated area.[16]

  • Adding to Water: When preparing solutions, always add the solid to water slowly and with stirring to avoid splashing.

Storage:

  • Store in a cool, dry, well-ventilated place away from moisture and incompatible materials like strong bases and oxidizing agents.[17][20]

  • Keep containers tightly closed.[20]

Disposal Plan
  • Neutralization: Small spills of Sodium Hydrogen Sulfate solutions can be neutralized with a weak base such as sodium bicarbonate.

  • Waste Collection: Collect neutralized solutions and solid waste in a designated, labeled container.

  • Professional Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all applicable regulations.[21]

Emergency Procedures

In case of a spill or exposure:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, cover with an inert absorbent material (e.g., sand, vermiculite) and collect into a suitable container.[18]

  • Decontamination: Clean the spill area thoroughly with water.

First Aid:

  • Inhalation: If dust is inhaled, move to fresh air.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[16][22] Seek immediate medical attention.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[22]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[20]

Visualized Workflows

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Select & Don PPE A->B Proceed C Ensure Proper Ventilation B->C Proceed D Handle Chemical C->D Proceed E Decontaminate Work Area D->E Task Complete F Segregate & Label Waste E->F Proceed G Dispose via Authorized Vendor F->G Proceed

Caption: General workflow for the safe handling of hazardous chemicals.

Emergency Response Workflow Start Exposure Incident Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alarm Activate Alarm / Call for Help Evacuate->Alarm FirstAid Administer First Aid Alarm->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Report Incident Medical->Report

Caption: Emergency response protocol following a chemical exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.